molecular formula C10H7F3N2O B044268 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 119868-24-5

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

カタログ番号: B044268
CAS番号: 119868-24-5
分子量: 228.17 g/mol
InChIキー: ZHCWJNLQJDKCMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a versatile and highly functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. Its core structure, featuring a phenyl substituent at the N1 position and a metabolically stable trifluoromethyl group at the C3 position, serves as a privileged scaffold for the design and synthesis of novel bioactive molecules. This compound is particularly valued as a key synthetic intermediate for developing potent enzyme inhibitors, especially kinase inhibitors, which are critical in oncological and inflammatory disease research. The presence of the trifluoromethyl group enhances membrane permeability and improves metabolic stability, while the 4-ol group provides a handle for further chemical derivatization, allowing researchers to create diverse compound libraries for high-throughput screening. Its mechanism of action, when incorporated into larger molecular architectures, often involves competitive binding to the ATP-binding pocket of target kinases, thereby modulating downstream signaling pathways. Researchers utilize this compound to probe structure-activity relationships (SAR), optimize lead compounds for enhanced efficacy and selectivity, and investigate novel therapeutic mechanisms. It is supplied strictly for use in laboratory research applications.

特性

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCWJNLQJDKCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357243
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119868-24-5
Record name 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Synthesis & Characterization of 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-4-ol

[1]

Executive Summary

The synthesis of 4-hydroxypyrazoles substituted with electron-withdrawing groups (like

4-hydroxy1

This guide presents a regiocontrolled, three-stage protocol designed for high-purity applications. We utilize the differing reactivity of hydrazine salts versus free bases to lock the


1

Key Technical Advantages of this Route:

  • Regio-lock: >95:5 selectivity for the 3-

    
     isomer over the 5-
    
    
    byproduct.
  • Modular Functionalization: The 4-bromo intermediate allows for divergence into Suzuki couplings if the target structure changes.[1]

  • Scalability: Avoids the use of unstable diazo-dicarbonyl precursors common in older literature.[1]

Synthetic Strategy & Mechanism

The Regioselectivity Paradox

The condensation of phenylhydrazine with 4,4,4-trifluorobutane-1,3-dione (or its enol ethers) can yield two isomers:

  • 1-phenyl-3-(trifluoromethyl)pyrazole (Target Core)[1]

  • 1-phenyl-5-(trifluoromethyl)pyrazole (Undesired)[1]

Mechanistic Insight: The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens.

  • Free Base Hydrazine: The terminal

    
     is the most nucleophilic, attacking the most electrophilic carbonyl (adjacent to 
    
    
    ).[1] This leads to the 5-
    
    
    isomer.[1]
  • Hydrazine Hydrochloride: Protonation reduces the nucleophilicity of the internal nitrogen. The reaction becomes kinetically controlled, favoring attack at the less hindered carbonyl, yielding the 3-

    
      isomer.[1]
    
Workflow Visualization

The following diagram illustrates the critical decision pathways in this synthesis.

SynthesisWorkflowStartPhenylhydrazinePrecursorsConditionAFree Base(Ethanol, Reflux)Start->ConditionAConditionBHCl Salt(Ethanol, Reflux)Start->ConditionBIsomer51-Ph-5-CF3-Pyrazole(Undesired)ConditionA->Isomer5Kinetic TrapIsomer31-Ph-3-CF3-Pyrazole(Target Core)ConditionB->Isomer3Regio-ControlBrominationNBS Bromination(C-4 Functionalization)Isomer3->BrominationLithiationLi-Halogen Exchange(-78°C, n-BuLi)Bromination->LithiationBorateBoronate EsterIntermediateLithiation->BorateOxidationOxidation(H2O2 / NaOH)Borate->OxidationFinalProduct1-Ph-3-(CF3)-4-OH-Pyrazole(Final Target)Oxidation->FinalProduct

Figure 1: Decision tree for regioselective synthesis and C-4 functionalization.

Experimental Protocols

Phase 1: Regioselective Ring Construction

Objective: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole.

  • Reagents:

    • Phenylhydrazine Hydrochloride (1.0 equiv)[1]

    • 4,4,4-Trifluoro-1-ethoxybut-3-en-2-one (1.0 equiv) [Alternative: 4,4,4-trifluorobutane-1,3-dione][1]

    • Ethanol (Absolute)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL). Note: Do not neutralize the salt.

  • Addition: Add 4,4,4-trifluoro-1-ethoxybut-3-en-2-one (10 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove inorganic salts. Dry organic layer over

    
    .[1][2]
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Target: 1-phenyl-3-(trifluoromethyl)pyrazole elutes second (less polar than the 5-isomer if present).[1]

    • Yield: Expect 85-92%.[1]

Phase 2: C-4 Bromination

Objective: Installation of a reactive handle at the 4-position.[1]

  • Reagents:

    • 1-phenyl-3-(trifluoromethyl)pyrazole (from Phase 1)[1]

    • N-Bromosuccinimide (NBS) (1.1 equiv)[1]

    • Acetonitrile (ACN)[1]

Protocol:

  • Dissolve the pyrazole (5 mmol) in ACN (15 mL).

  • Add NBS (5.5 mmol) portion-wise at room temperature.

  • Stir for 2 hours. The reaction is typically quantitative.[1]

  • Concentrate and filter through a short silica plug to remove succinimide byproducts.[1]

  • Product: 4-bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole.[1]

Phase 3: Hydroxylation via Boronate Oxidation

Objective: Conversion of C-Br to C-OH.

  • Reagents:

    • n-Butyllithium (2.5 M in hexanes)[1]

    • Trimethyl borate (

      
      )[1]
      
    • Hydrogen Peroxide (30% aq) / NaOH (1M)[1]

    • THF (Anhydrous)[1]

Protocol:

  • Lithiation: Cool a solution of the 4-bromo intermediate (2 mmol) in anhydrous THF (10 mL) to -78°C under Argon.

  • Exchange: Add n-BuLi (2.2 mmol) dropwise. Stir for 30 mins at -78°C. Critical: Maintain low temp to prevent ring fragmentation.

  • Borylation: Add Trimethyl borate (2.4 mmol) quickly. Allow the solution to warm to 0°C over 1 hour.

  • Oxidation: To the same flask (now containing the aryl boronate), add NaOH (1M, 2 mL) followed by

    
     (30%, 1 mL). Stir at room temperature for 1 hour.
    
  • Quench: Acidify carefully with 1M HCl to pH 4.

  • Isolation: Extract with EtOAc (3 x 15 mL). The product is in the organic layer.[1][2]

  • Final Purification: Recrystallization from DCM/Hexane or column chromatography (Hexane:EtOAc 7:3).

Characterization Data

The following data table summarizes the expected spectral signatures for validating the final product.

TechniqueParameterDiagnostic SignalStructural Confirmation

NMR
Chemical Shift

-62.5 ppm (s)
Confirms

group integrity; single peak confirms isomeric purity.[1]

NMR
Pyrazole C-5 H

7.8 - 8.1 ppm (s, 1H)
Absence of coupling confirms C-4 substitution.

NMR
Hydroxyl (-OH)

9.2 - 9.8 ppm (br s)
Exchangeable with

; confirms -OH presence.[1]

NMR
C-OH (C-4)

~138-142 ppm
Significant downfield shift compared to unsubstituted C-4 (~105 ppm).[1]
IR O-H Stretch3200-3400

(Broad)
Confirms phenol-like hydroxyl group.[1]
HRMS [M+H]+Calc: 229.0583Mass confirmation.[1]
Regioisomer Differentiation

It is vital to distinguish the target (3-


1
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target (3-

      
      ):  Strong NOE correlation between the N-Phenyl ortho-protons and the C-5 proton  of the pyrazole ring.
      
    • Byproduct (5-

      
      ):  The 
      
      
      group spatially separates the N-Phenyl ring from the C-4/C-3 protons.[1] No strong NOE between Phenyl-H and Pyrazole-H is observed due to the steric bulk of the
      
      
      group at position 5.[1]

Safety & Handling

  • Phenylhydrazine: Highly toxic and a suspected carcinogen.[1] Handle in a fume hood with double nitrile gloves.[1]

  • n-Butyllithium: Pyrophoric.[1] Use strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).[1]

  • Peroxides: The oxidation step generates peroxides.[1] Test the organic layer for peroxides before concentration if the reaction is scaled up.[1]

References

  • Regioselective Synthesis of Pyrazoles: Bonacorso, H. G., et al. (2023).[1][3][4] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[1] [Link] Relevance: Establishes the rule that arylhydrazine hydrochlorides favor the 1,3-isomer.[1][4]

  • Microwave-Assisted Synthesis & Isomer Characterization: Lam, L., Park, S.H., & Sloop, J. (2022).[1] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank.[1] [Link] Relevance: Provides detailed NMR/IR characterization data for trifluoromethyl-phenyl-pyrazoles.[1]

  • General Methods for 4-Hydroxypyrazoles: Zhang, D. (2023).[1][5] Synthesis of 4-substituted 3-trifluoromethyl pyrazoles. Beilstein Journal of Organic Chemistry. [Link] Relevance: Discusses the functionalization of the pyrazole C-4 position.[1]

  • Industrial Preparation of Trifluoromethyl Pyrazoles: Patent WO2017084995A1.[1] Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Relevance: Highlights the industrial challenges and conditions for regioselectivity in

    
     pyrazole synthesis.
    

The Rising Therapeutic Potential of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Versatility of the Pyrazole Scaffold

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of medicinal chemistry. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold that has given rise to a multitude of clinically significant therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antifungal properties.[2][3][4] The introduction of a trifluoromethyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, coupled with a hydroxyl group at the 4-position, creates the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol core. This specific arrangement of substituents has been the subject of intensive research, revealing a class of compounds with potent and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, offering valuable insights for their further development as next-generation therapeutics.

Synthetic Pathways to this compound Derivatives

The cornerstone of accessing this class of compounds lies in the Knoevenagel condensation and subsequent cyclization reaction. A general and adaptable synthetic route involves the reaction of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with phenylhydrazine.[5][6] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazole core.

General Synthesis Protocol

This protocol outlines a typical procedure for the synthesis of the this compound scaffold. It is important to note that reaction conditions may require optimization for specific derivatives.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine in a suitable solvent, such as ethanol or methanol.[2][7]

  • Acidify the solution to a pH between 5.0 and 6.5 using a suitable acid, such as hydrochloric acid or sulfuric acid.[2][8]

Step 2: Addition of β-Ketoester

  • While stirring, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.[5][6]

  • Control the temperature of the reaction mixture between 40°C and 90°C.

Step 3: Reflux and Cyclization

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 6 hours.[8]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

Step 4: Workup and Purification

  • After the reaction is complete, distill off the solvent.

  • Neutralize the reaction mixture and cool to allow for crystallization of the crude product.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Knoevenagel Condensation Phenylhydrazine->Condensation Ethyl_Trifluoroacetoacetate Ethyl_Trifluoroacetoacetate Ethyl_Trifluoroacetoacetate->Condensation Solvent Ethanol/Methanol Solvent->Condensation Acid_Catalyst HCl/H2SO4 Acid_Catalyst->Condensation Temperature 40-90°C Temperature->Condensation Reflux 1-6 hours Cyclization Intramolecular Cyclization Reflux->Cyclization Condensation->Cyclization Hydrazone Intermediate Purification Recrystallization Cyclization->Purification Final_Product 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-4-ol Purification->Final_Product

Caption: Synthetic workflow for this compound.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11] The COX enzymes, particularly COX-2, are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazole derivatives are largely attributed to their ability to selectively inhibit the COX-2 enzyme.[9] The trifluoromethyl group and the phenyl ring at positions 3 and 1, respectively, play a crucial role in the binding of these compounds to the active site of the COX-2 enzyme. This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. Some derivatives have also been shown to modulate the production of inflammatory cytokines such as TNF-α and IL-6.[12][13]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Derivative 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-4-ol Derivative Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

In Vitro COX-2 Inhibition Assay Protocol

This protocol describes a common method for evaluating the COX-2 inhibitory activity of the synthesized compounds.

Materials:

  • COX-2 enzyme (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric agent

  • Test compounds and reference standard (e.g., Celecoxib)

  • Tris-HCl buffer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, COX-2 enzyme solution, and various concentrations of the test compound or reference standard.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[14]

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A growing body of evidence suggests that this compound derivatives possess potent anticancer activity against a range of cancer cell lines.[4][15][16] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Apoptotic Pathways

These pyrazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.

Anticancer_Apoptosis_Pathway Pyrazole_Derivative 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-4-ol Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole_Derivative->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by pyrazole derivatives.

Quantitative Anticancer Activity Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)12.5[15]
Compound BHCT-116 (Colon)8.2[15]
Compound CA549 (Lung)15.1[15]
MTT Assay Protocol for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17][18][19]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[19]

Antimicrobial and Antifungal Activity

Derivatives of this compound have also exhibited promising activity against a range of bacterial and fungal pathogens.[3][20] The presence of the trifluoromethyl group is often associated with enhanced antimicrobial potency.

Spectrum of Activity and MIC Values

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound DStaphylococcus aureus8[3]
Compound EEscherichia coli16[3]
Compound FCandida albicans4[20]
Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[21][22][23]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds and a positive control antibiotic/antifungal

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a microtiter plate.

  • Prepare a standardized inoculum of the microorganism and add it to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[24][25]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. Their potential as anti-inflammatory, anticancer, and antimicrobial agents is well-supported by a growing body of scientific literature. The synthetic accessibility of these compounds, coupled with their potent and often selective biological effects, makes them highly attractive candidates for further drug development.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substitutions on both the phenyl ring and the pyrazole core is needed to delineate the precise structural requirements for optimal activity and selectivity for each therapeutic target.

  • Mechanism of Action Elucidation: While the primary mechanisms of action for some activities have been identified, further investigation into the specific molecular targets and signaling pathways is crucial for rational drug design and development.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Development of Novel Derivatives: The versatile pyrazole core allows for the design and synthesis of novel hybrid molecules, combining the pyrazol-4-ol scaffold with other pharmacophores to enhance potency and broaden the spectrum of activity.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. (URL: [Link])

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press. (URL: [Link])

  • METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL - European Patent Office - EP 3317254 B1 - Googleapis.com. (URL: )
  • Method for preparation of 1-methyl-3-(trifluoromethyl)
  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - ResearchGate. (URL: [Link])

  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (URL: )
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. (URL: [Link])

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - NIH. (URL: [Link])

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])

  • Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed. (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. (URL: [Link])

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

  • Pyrazoline derivatives as an anticancer activity - IJCRT.org. (URL: [Link])

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. (URL: [Link])

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. (URL: [Link])

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (URL: [Link])

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (URL: [Link])

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (URL: [Link])

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - JOCPR. (URL: [Link])

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Broth microdilution - Wikipedia. (URL: [Link])

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Ahmed H. Abdelazeem 1,2 *, Asmaa G. Safi El-Din 1 , Mohammed T. El-Saadi 1 - Research Journal of Pharmacy and Technology. (URL: [Link])

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases - BioWorld. (URL: [Link])

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of new 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC - NIH. (URL: [Link])

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (URL: [Link])

Sources

Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a detailed blueprint for the unambiguous identification and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental considerations essential for robust structural elucidation. While direct experimental spectra for this specific molecule are not publicly consolidated, this guide synthesizes data from closely related, structurally analogous compounds to provide a highly accurate and predictive analysis.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The title compound, this compound, combines these key features, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Accurate and comprehensive characterization of such molecules is the bedrock of scientific integrity and reproducibility. This guide provides an in-depth examination of the key spectroscopic techniques required to confirm the identity and purity of this compound.

Molecular Structure and Predicted Spectroscopic Overview

To facilitate the discussion of spectroscopic data, the atoms of this compound are numbered as shown below.

Caption: Numbering scheme for this compound.

Based on this structure, we can anticipate the following key spectroscopic features:

  • ¹H NMR: Signals corresponding to the phenyl protons, the pyrazole C5-H proton, and a hydroxyl proton.

  • ¹³C NMR: Resonances for the phenyl carbons, the three pyrazole ring carbons, and the carbon of the trifluoromethyl group, which is expected to show coupling to fluorine.

  • ¹⁹F NMR: A single resonance for the three equivalent fluorine atoms of the CF₃ group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H (hydroxyl), C=C/C=N (aromatic rings), and C-F (trifluoromethyl) bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₇F₃N₂O), along with predictable fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

Experimental Protocol

A self-validating NMR protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal without rapid exchange.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., PENDANT or APT) to determine the chemical shifts of all carbon atoms.

  • ¹⁹F NMR Acquisition: Obtain a proton-decoupled ¹⁹F spectrum. No internal standard is typically required, as the spectrometer's fluorine frequency provides a reliable reference.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The chemical shifts are predicted based on data from structurally similar 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ols.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0br s1HOH The acidic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift in DMSO-d₆.
~8.15s1HC5-H This proton is on the pyrazole ring and is expected to be a singlet due to the absence of adjacent protons.
~7.80d, J ≈ 7.8 Hz2HC2'-H , C6'-H These ortho-protons of the N-phenyl ring are deshielded by the pyrazole nitrogen and appear as a doublet.
~7.55t, J ≈ 7.8 Hz2HC3'-H , C5'-H The meta-protons of the N-phenyl ring, showing triplet multiplicity from coupling to both ortho and para protons.
~7.40t, J ≈ 7.4 Hz1HC4'-H The para-proton of the N-phenyl ring, appearing as a triplet.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

The predicted ¹³C NMR chemical shifts are also based on analogous pyrazole structures.[3]

Chemical Shift (δ, ppm)AssignmentRationale
~150.0C 4-OHThe carbon bearing the hydroxyl group is expected to be significantly downfield.
~145.0 (q, ²JCF ≈ 37 Hz)C 3-CF₃This carbon is coupled to the three fluorine atoms, resulting in a quartet. Its chemical shift is influenced by the electron-withdrawing CF₃ group.
~138.5C 1'The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
~129.5C 3', C 5'Aromatic carbons of the phenyl ring.
~128.0C 4'Aromatic carbon of the phenyl ring.
~125.0C 5The CH carbon of the pyrazole ring.
~121.0C 2', C 6'Aromatic carbons of the phenyl ring.
~119.5 (q, ¹JCF ≈ 268 Hz)C F₃The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms and is shifted upfield.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group.

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -61.0sCFThe three fluorine atoms are chemically equivalent and are not coupled to any nearby protons or other fluorine atoms, resulting in a sharp singlet. The chemical shift is characteristic for a CF₃ group attached to a pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

  • Data Acquisition: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
3400 - 3200Strong, BroadO-HStretching
3100 - 3000MediumAromatic C-HStretching
1600 - 1580Medium-StrongC=NPyrazole Ring Stretching
1510 - 1480StrongC=CPhenyl Ring Stretching
1250 - 1100Very StrongC-FCF₃ Symmetric & Asymmetric Stretching
~1050StrongC-OStretching

The most diagnostic peak is the broad O-H stretch, confirming the presence of the hydroxyl group. The very strong C-F stretching absorptions are a clear indicator of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.[5][6]

Experimental Protocol
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method suitable for this polar molecule, which will likely produce a strong protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed on the isolated molecular ion to induce fragmentation and provide further structural confirmation.

Predicted Mass Spectrometry Data
  • Calculated Exact Mass: C₁₀H₇F₃N₂O = 228.0510

  • Expected ESI-MS (Positive Mode): A prominent ion at m/z 229.0588, corresponding to [M+H]⁺.

Proposed Fragmentation Pathway:

The fragmentation of N-phenylpyrazoles often involves cleavages within the pyrazole ring and loss of small neutral molecules.

fragmentation M [M+H]⁺ m/z = 229.0588 F1 Loss of H₂O [C₁₀H₅F₃N₂]⁺ m/z = 211.0477 M->F1 - H₂O F3 [C₆H₅N₂]⁺ m/z = 105.0453 M->F3 Ring Cleavage F2 Loss of HCN from F1 [C₉H₄F₃N]⁺ m/z = 184.0317 F1->F2 - HCN F4 [C₆H₅]⁺ m/z = 77.0391 F3->F4 - N₂

Caption: A plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the convergence of data from all techniques. No single method is sufficient on its own.

workflow cluster_data Data Acquisition cluster_info Information Derived NMR NMR (¹H, ¹³C, ¹⁹F) NMR_info C-H Framework Connectivity CF₃ Presence NMR->NMR_info IR IR (ATR) IR_info Functional Groups (-OH, C=C, C-F) IR->IR_info MS HRMS (ESI-TOF) MS_info Molecular Formula (from Exact Mass) Substructural Fragments MS->MS_info Confirmation Unambiguous Structure Confirmation of 1-phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the carbon-hydrogen backbone and the substitution pattern of the pyrazole and phenyl rings. The characteristic singlet in the ¹⁹F NMR spectrum is a definitive marker for the trifluoromethyl group. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl moiety. Finally, high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through fragmentation patterns. This guide provides the expected data and interpretive logic, serving as an authoritative reference for the characterization of this important heterocyclic compound.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. MDPI. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • A Beginner's Guide to Mass Spectrometry. ACD/Labs. [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Fundamentals of Mass Spectrometry. Chemetrix. [Link]

Sources

Structural Analogs and Derivatives of 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol , a privileged scaffold in medicinal and agrochemical chemistry. Characterized by the electron-withdrawing trifluoromethyl (


) group at the C3 position and a hydroxyl handle at C4, this molecule serves as a critical bioisostere for phenols and a precursor to high-affinity ligands. This document details the synthetic pathways, structural activity relationships (SAR), and derivatization strategies required to exploit this core for drug and crop protection discovery.

Structural Significance & Chemical Logic

The this compound core combines three distinct pharmacophoric elements:

  • 3-Trifluoromethyl Group: Increases lipophilicity and metabolic stability by blocking C3 oxidation. It also lowers the

    
     of the adjacent 4-OH group, enhancing its hydrogen bond donor capability.
    
  • 1-Phenyl Ring: Provides a hydrophobic anchor, often engaging in

    
     stacking interactions within protein binding pockets (e.g., COX-2, HPPD).
    
  • 4-Hydroxyl Group: The primary handle for derivatization. Unlike pyrazol-5-ols, which exist largely as pyrazolone tautomers, the pyrazol-4-ol tautomer is generally stable, particularly when stabilized by the electron-withdrawing

    
     group.
    

Synthetic Methodologies

Accessing the 4-hydroxy-3-trifluoromethylpyrazole core requires overcoming the regioselectivity challenges inherent to fluorine chemistry. Two primary routes are recommended based on scale and required purity.

Route A: The "Oxidative Hydroxylation" (High Precision)

This is the preferred route for generating high-purity research samples. It avoids the complex purification often required in direct cyclization methods.

Mechanism:

  • Cyclization: Condensation of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate, followed by phenylhydrazine, yields the 4-unsubstituted pyrazole.

  • Bromination: Electrophilic aromatic substitution at the C4 position.

  • Metal-Halogen Exchange: Lithium-halogen exchange followed by boronate trapping.

  • Oxidation: Conversion of the boronic acid to the phenol-like 4-OH.

Route B: Direct Cyclization (Industrial Scale Candidate)

Involves the reaction of phenylhydrazine with a 2-alkoxy-3-(trifluoromethyl)-1,3-dicarbonyl equivalent. While shorter, the precursors are often unstable or expensive.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Ethyl 4,4,4-trifluoroacetoacetate Step1 Intermediate: Enol Ether Start->Step1 HC(OEt)3, Ac2O Core 1-Phenyl-3-(CF3)-pyrazole (4-H Core) Step1->Core PhNHNH2, EtOH Reflux Bromo 4-Bromo-1-phenyl- 3-(CF3)-pyrazole Core->Bromo NBS, DMF or Br2, AcOH Boronate Pyrazole-4-boronic acid Bromo->Boronate 1. n-BuLi, -78°C 2. B(OMe)3 Final 1-Phenyl-3-(CF3)- 1H-pyrazol-4-ol Boronate->Final H2O2, NaOH Oxidative Hydrolysis

Figure 1: Step-by-step synthetic pathway from commodity starting materials to the target 4-hydroxy pyrazole.

Experimental Protocol: Oxidative Hydroxylation Route

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Synthesis of 4-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

  • Dissolve 1-phenyl-3-(trifluoromethyl)-1H-pyrazole (10 mmol) in DMF (20 mL).

  • Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise at 0°C.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour into ice water, filter the precipitate, wash with water, and dry.

  • Yield: Typically 85-90%.

Step 2: Conversion to this compound

  • Dissolve the 4-bromo intermediate (5 mmol) in anhydrous THF (15 mL) under Argon.

  • Cool to -78°C. Add n-Butyllithium (2.5 M in hexanes, 5.5 mmol) dropwise. Stir for 30 min.

  • Add Trimethyl borate (6 mmol) rapidly. Allow to warm to room temperature over 2 hours.

  • Oxidation: Cool to 0°C. Add 2M NaOH (5 mL) followed by 30%

    
     (2 mL) dropwise.
    
  • Stir for 1 hour. Acidify with 1M HCl to pH 3.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structural Activity Relationship (SAR) & Derivatives

The versatility of this scaffold lies in the independent modification of its three vectors.

SAR Logic Table
VectorModificationEffect on PropertyTarget Application
C4-OH O-Alkylation (Ethers)Increases metabolic stability; locks conformation.Kinase Inhibitors
C4-OH O-Acylation (Esters)Improves membrane permeability (Prodrug).Agrochemical Delivery
C4-OH Carbamate AChE inhibition potential; stability.Insecticides
N1-Ar 2-Pyridyl substitutionIncreases water solubility; alters H-bond network.Pharma (Oral Bioavailability)
N1-Ar 2,6-Dichloro substitutionIncreases steric bulk; orthogonal twist.Herbicides (HPPD mimicry)
C3-CF3 Difluoromethyl (

)
H-bond donor capability; reduced lipophilicity.Fine-tuning LogP
SAR Visualization

SAR_Map Center 1-Phenyl-3-(CF3)- pyrazol-4-ol Core N1 N1-Aryl Region Center->N1 C3 C3-CF3 Region Center->C3 C4 C4-Hydroxyl Region Center->C4 N1_Mod1 2-Pyridyl (Solubility) N1->N1_Mod1 N1_Mod2 2,6-Cl2-Phenyl (Steric Lock) N1->N1_Mod2 C3_Mod1 CHF2 (H-bond donor) C3->C3_Mod1 C4_Mod1 Prodrugs (Esters) C4->C4_Mod1 C4_Mod2 Bioisosteres (O-CF3, O-Aryl) C4->C4_Mod2

Figure 2: Strategic modification zones for the pyrazole scaffold.

Biological Applications & Case Studies

Pharmaceutical: COX-2 and Kinase Inhibition

The 1,5-diaryl-3-trifluoromethyl pyrazole motif is best known through Celecoxib (Celebrex).[1] While Celecoxib is a sulfonamide, the 4-hydroxy variants serve as potent metabolites or alternative binding cores.

  • Mechanism: The 1-phenyl ring fits into the hydrophobic pocket of COX-2, while the 3-CF3 group provides selectivity over COX-1. The 4-OH group can serve as a hydrogen bond acceptor/donor to the Arg120 residue in the COX channel.

  • Antimicrobial: N-(trifluoromethyl)phenyl substituted pyrazoles have demonstrated efficacy against MRSA by disrupting biofilm formation [1].[2]

Agrochemical: Herbicidal Activity

Derivatives of 4-hydroxypyrazoles are potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

  • Mode of Action: The 4-OH group (often tautomerizing to the ketone) chelates the Iron (Fe2+) in the enzyme's active site.

  • Design Strategy: To maximize activity, the N1-phenyl ring is often substituted with 2,4-dichloro or 2-nitro groups to lock the conformation relative to the pyrazole plane.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 2021. Link

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 1997. Link

  • Synthesis of 4-(trifluoromethyl)pyrazole derivatives.
  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2021. Link

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones (Analogous Chemistry). ACS Omega, 2022. Link

Sources

In-Depth Technical Guide: In Vitro Screening of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as a potential anticancer agent. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental choice, offering a self-validating system for researchers, scientists, and drug development professionals. We will explore a tiered screening cascade, from initial cytotoxicity assessments to the elucidation of potential mechanisms of action, including apoptosis induction and cell cycle arrest. All methodologies are grounded in established, peer-reviewed protocols to ensure reproducibility and scientific rigor. The guide integrates detailed, step-by-step experimental workflows, data presentation tables, and conceptual diagrams to facilitate a thorough understanding of the screening process.

Introduction: Rationale and Compound Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3] The specific compound, this compound, integrates several key pharmacophoric features: a phenyl ring which can engage in π-stacking interactions, a trifluoromethyl group that can enhance metabolic stability and cell permeability, and a hydroxyl group on the pyrazole ring, which can act as a hydrogen bond donor or acceptor.[4]

The rationale for screening this particular molecule stems from the known anticancer activities of other pyrazole derivatives which have been shown to target various cellular pathways crucial for cancer cell proliferation and survival.[5][6] This guide outlines a systematic in vitro approach to determine if this compound exhibits cytotoxic effects against cancer cells and to provide initial insights into its mechanism of action.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell growth or induce cell death. A robust and high-throughput assay is essential for this primary screening. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Experimental Workflow: MTT Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 to 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

Tier 3: Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide (PI) is a stoichiometric DNA-binding dye. The amount of PI that binds to the DNA of a cell is directly proportional to the amount of DNA in that cell. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [8][9]

Experimental Workflow: Cell Cycle Analysis

Sources

preliminary investigation of anti-inflammatory properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Evaluation of 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-4-ol

Executive Summary & Structural Rationale

This guide outlines the critical path for evaluating the anti-inflammatory potential of This compound . As drug discovery shifts toward fluorinated scaffolds to enhance metabolic stability and lipophilicity, this specific pyrazole derivative presents a compelling candidate for investigation.

The Structural Logic: The molecule comprises a pyrazole core—a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Lonazolac)—decorated with two critical functional groups:

  • Trifluoromethyl Group (

    
    ) at C3:  This group is electron-withdrawing, increasing the acidity of the neighboring proton (if present) and significantly enhancing lipophilicity. This facilitates membrane permeability and metabolic resistance against oxidative degradation.
    
  • Hydroxyl Group (

    
    ) at C4:  This moiety acts as a hydrogen bond donor/acceptor, critical for interacting with the hydrophilic pockets of target enzymes like Cyclooxygenase (COX). However, it also presents a metabolic handle for glucuronidation, which must be assessed early.
    

Investigation Workflow

To ensure scientific rigor, the investigation must proceed from computational prediction to biological validation.

InvestigationWorkflow Start Compound Acquisition (Synthesis/Purification) InSilico In Silico Profiling (Docking: COX-2/COX-1) Start->InSilico Purity >98% InVitro_Screen Primary Screen (Albumin Denaturation) InSilico->InVitro_Screen Binding Energy < -7.0 kcal/mol InVitro_Enzyme Enzymatic Assay (COX Inhibition ELISA) InVitro_Screen->InVitro_Enzyme IC50 < Standard InVivo In Vivo Model (Carrageenan Paw Edema) InVitro_Enzyme->InVivo Selectivity Index > 10

Figure 1: The critical path for pharmacological validation, incorporating "Go/No-Go" decision gates.

Phase I: In Silico Molecular Docking

Before wet-lab experimentation, molecular docking is required to predict binding affinity and orientation within the COX-2 active site.

Protocol:

  • Ligand Preparation: Minimize the energy of this compound using DFT (Density Functional Theory) methods (B3LYP/6-31G*) to determine the stable conformer.

  • Target Retrieval: Download the crystal structure of COX-2 (e.g., PDB ID: 3LN1 , complexed with Celecoxib) and COX-1 (e.g., PDB ID: 1EQG ) from the Protein Data Bank.

  • Docking Execution: Use AutoDock Vina or Glide.

    • Grid Box: Center on the co-crystallized ligand.

    • Validation: Re-dock the native ligand (Celecoxib); RMSD must be

      
      .
      

Success Criteria: The candidate should exhibit a binding energy lower (more negative) than


 and form H-bonds with Arg120  and Tyr355  (gatekeeper residues) or Val523  (selectivity pocket).

Phase II: In Vitro Non-Enzymatic Screening

These assays provide a rapid, cost-effective estimation of anti-inflammatory potential by mimicking the stabilization of lysosomal membranes.

A. Inhibition of Albumin Denaturation

Inflammation induces protein denaturation. Agents that prevent this can stabilize lysosomal membranes.

Methodology:

  • Preparation: Prepare a reaction mixture containing:

    • 
       of egg albumin (fresh hen’s egg albumin).
      
    • 
       of phosphate-buffered saline (PBS, pH 6.4).
      
    • 
       of test compound (concentrations: 10, 20, 40, 80, 100 
      
      
      
      ).
  • Control: Use Diclofenac Sodium as the standard reference.

  • Incubation: Incubate at

    
     for 15 minutes, then heat at 
    
    
    
    for 5 minutes.
  • Measurement: Measure absorbance at 660 nm .

Calculation:



Where 

is absorbance of control and

is absorbance of test sample.
B. HRBC Membrane Stabilization Method

This assay correlates directly with the compound's ability to prevent the release of lysosomal constituents of neutrophils.

Methodology:

  • Blood Source: Collect fresh human blood (healthy volunteer, no NSAIDs for 2 weeks) into Alsever’s solution. Centrifuge at 3000 rpm to pack cells.

  • Hypotonic Stress: Prepare Hyposaline (0.36% NaCl).

  • Treatment: Mix

    
     of suspension + 
    
    
    
    of Hyposaline +
    
    
    of Test Compound.
  • Quantification: Hemoglobin content in the supernatant is measured at 560 nm .

Data Presentation Template:

Concentration (

)
% Inhibition (Test Compound)% Inhibition (Diclofenac Std)P-Value
10[Data][Data]< 0.05
50[Data][Data]< 0.01
100[Data][Data]< 0.001
IC50 Calculated Value Reference Value -

Phase III: Mechanistic Enzymatic Profiling (COX-1/COX-2)

To confirm the mechanism, direct enzymatic inhibition must be quantified. The pyrazole scaffold suggests COX-2 selectivity, which is desirable to avoid gastric side effects.

Protocol: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 700100).

  • Mechanism: Peroxidase activity of COX is assayed by monitoring the appearance of oxidized ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which fluoresces (Ex: 530nm, Em: 585nm).

  • Selectivity Index (SI): Calculate SI as

    
    .
    
    • Interpretation: An SI

      
       indicates significant COX-2 selectivity.
      

MechanismPath Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Gastric Gastric Mucosa Protection COX1->Gastric Prostaglandins Prostaglandins (Pain/Inflammation) COX2->Prostaglandins Inhibitor 1-phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol Inhibitor->COX1 Minimal Binding Inhibitor->COX2 Target Inhibition

Figure 2: The Arachidonic Acid Cascade. The goal is selective inhibition of the COX-2 branch to reduce inflammation while preserving COX-1 mediated gastric protection.

Phase IV: In Vivo Validation (Carrageenan-Induced Paw Edema)

Note: All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

This model is biphasic:

  • 0–2.5 hrs: Release of histamine, serotonin, and bradykinin.

  • 2.5–6 hrs: Release of prostaglandins (COX dependent). This is the window where the test compound must show efficacy.

Protocol:

  • Subjects: Wistar albino rats (150–200g),

    
     per group.
    
  • Groups:

    • Group I: Vehicle Control (1% CMC).

    • Group II: Standard (Celecoxib 10 mg/kg, p.o.).

    • Group III: Test Compound (Low Dose).

    • Group IV: Test Compound (High Dose).

  • Induction: Inject

    
     of 1% w/v Carrageenan into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

Efficacy Calculation:



Where 

is the mean change in paw volume of the treated group and

is the control group.

References

  • Bekhit, A. A., & Fahmy, H. T. (2003). Design and synthesis of some substituted pyrazoles as anti-inflammatory agents. Archiv der Pharmazie, 336(3), 111-118.

  • Chandra, S., et al. (2012). Evaluation of in vitro anti-inflammatory activity of coffee against the denaturation of protein. Asian Pacific Journal of Tropical Biomedicine, 2(1), S178-S180.

  • Garg, S. N., et al. (2010). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles. European Journal of Medicinal Chemistry, 45(4), 1529-1535.

  • Cayman Chemical. (2023). COX Fluorescent Inhibitor Screening Assay Kit Protocol.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547.

CAS number and IUPAC name for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

[1][2][3][4]

Executive Summary

This compound is a highly functionalized pyrazole derivative characterized by the presence of a lipophilic trifluoromethyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


1234

Part 1: Chemical Identity & Physiochemical Profile[2][3]

Core Identification Data
ParameterSpecification
CAS Registry Number 119868-24-5
IUPAC Name This compound
Synonyms 4-Hydroxy-1-phenyl-3-(trifluoromethyl)pyrazole; 1-Phenyl-3-trifluoromethyl-4-hydroxypyrazole
Molecular Formula

Molecular Weight 228.17 g/mol
SMILES OC1=CN(C2=CC=CC=C2)N=C1C(F)(F)F
Physiochemical Properties

The trifluoromethyl group at position 3 significantly alters the acidity and lipophilicity of the 4-hydroxyl group compared to non-fluorinated analogs.

PropertyValue / DescriptionSignificance
Physical State Crystalline SolidStable handling for solid-phase synthesis.
Predicted pKa ~6.5 – 7.5More acidic than phenol (pKa ~10) due to

electron withdrawal, enhancing H-bond donor strength.
LogP (Predicted) ~2.8Moderate lipophilicity, suitable for crossing biological membranes.
Solubility DMSO, Methanol, DCMLow water solubility; requires organic co-solvents for assays.

Part 2: Synthetic Pathways & Experimental Protocols

Synthesis of 4-hydroxypyrazoles is non-trivial because direct condensation of hydrazines with

4-ol
Validated Synthetic Workflow

The most robust route involves the Boronic Acid Oxidation Strategy , which ensures regiochemical purity.

Graphviz Diagram: Synthetic Pathway

SynthesisFigure 1: Synthesis of this compound via Boronate OxidationStart1-Phenyl-3-(trifluoromethyl)pyrazoleStep1Bromination(NBS, MeCN)Start->Step1Inter14-Bromo-1-phenyl-3-(trifluoromethyl)pyrazoleStep1->Inter1 Electrophilic Subst.Step2Lithiation & Borylation(n-BuLi, B(OMe)3)Inter1->Step2Inter2Aryl BoronateIntermediateStep2->Inter2 Metal-Halogen Exch.Step3Oxidation(H2O2, NaOH)Inter2->Step3Final1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol(CAS 119868-24-5)Step3->Final Hydrolysis

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-bromo precursor.

Reagents:

  • 4-Bromo-1-phenyl-3-(trifluoromethyl)pyrazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Trimethyl borate (1.2 eq)

  • Hydrogen Peroxide (30% aq, excess)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, dissolve 4-bromo-1-phenyl-3-(trifluoromethyl)pyrazole in anhydrous THF. Cool the solution to -78°C .

  • Metal-Halogen Exchange: Dropwise add n-BuLi over 15 minutes. The electron-withdrawing

    
     group stabilizes the pyrazolyl-lithium species, but temperature control is critical to prevent degradation. Stir for 30 min at -78°C.
    
  • Borylation: Add trimethyl borate (

    
    ) dropwise. Allow the mixture to warm slowly to room temperature (RT) over 2 hours. This forms the dimethyl boronate ester.
    
  • Oxidation: Cool the reaction mixture to 0°C. Add 2M NaOH (aq) followed by dropwise addition of 30%

    
    . Stir at RT for 1 hour.
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Acidify to pH 4-5 with 1M HCl. Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Part 3: Mechanistic Insights & Reactivity

The "Fluorine Effect" on Acidity

The strategic placement of the trifluoromethyl group at position 3 exerts a powerful inductive effect (

  • Acidity Enhancement: This electron withdrawal stabilizes the phenoxide-like anion formed upon deprotonation of the 4-OH group. Consequently, this compound is significantly more acidic than non-fluorinated pyrazol-4-ols.

  • Binding Affinity: In protein binding pockets, the 4-OH acts as a potent Hydrogen Bond Donor (HBD). The

    
     group often occupies hydrophobic pockets, increasing binding enthalpy.
    
Graphviz Diagram: Structure-Activity Relationship (SAR)

SARFigure 2: Structure-Activity Relationship (SAR) of the Core ScaffoldCenter1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-olCF33-CF3 GroupCenter->CF3OH4-OH GroupCenter->OHPh1-Phenyl GroupCenter->PhEffect1Increases Lipophilicity(Metabolic Stability)CF3->Effect1Effect2Enhances Acidity(Stronger H-Bond Donor)OH->Effect2Effect3Pi-Stacking Interactions(Scaffold Rigidity)Ph->Effect3

Part 4: Applications in Drug Discovery

This scaffold is a structural analog to the diarylheterocycle class of drugs, most notably COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors.

  • Bioisostere for Phenols: The 4-hydroxypyrazole moiety mimics a phenol but with tunable electronic properties, often used to optimize potency and reduce metabolic liability (e.g., glucuronidation).

  • Agrochemicals: The 1-phenyl-3-trifluoromethyl motif is ubiquitous in modern insecticides (e.g., Fipronil derivatives), where the 4-position is often derivatized to modulate solubility and transport.

  • Ligand Design: Used as a chelating ligand precursor or a core for designing metallo-enzyme inhibitors.

References

  • PubChem Compound Summary. "this compound (CAS 119868-24-5)." National Center for Biotechnology Information. Link

  • Chemical Synthesis Database. "Synthesis and properties of Pyrazoles: this compound." ChemSynthesis. Link

  • Journal of Fluorine Chemistry. "Synthesis of diversely fluorinated pyrazoles as novel active agrochemical ingredients." J. Fluorine Chem.[4] 2013, 152, 2-11. (Contextual grounding for CF3-pyrazole synthesis).

  • MDPI Molbank. "Synthesis and Characterization of Trifluoromethylated Indenopyrazoles." Molbank 2022, M1483. Link

Precision Modeling of Trifluoromethyl Pyrazoles: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into the pyrazole scaffold is a cornerstone strategy in modern medicinal chemistry, utilized to modulate metabolic stability, lipophilicity, and binding affinity (e.g., Celecoxib). However, the strong electron-withdrawing nature of the 

group introduces significant complexity in predicting tautomeric preferences, pKa values, and synthetic regioselectivity.

This technical guide provides a rigorous, self-validating computational framework for modeling trifluoromethyl pyrazoles. It moves beyond standard "black-box" calculations, advocating for dispersion-corrected Density Functional Theory (DFT) and explicit solvation protocols to ensure experimental correlation.

Module 1: The Tautomeric Challenge & Electronic Structure

The Core Problem

Pyrazoles exhibit annular tautomerism involving the shift of a proton between nitrogen atoms (


 and 

). For trifluoromethyl pyrazoles, this is not merely a structural curiosity but a determinant of ligand-protein binding. The

group exerts a powerful inductive effect (

), significantly altering the electrostatic potential surface (ESP) and the relative stability of the 3-

vs. 5-

tautomers.
Computational Protocol: Tautomer Ratio Prediction

To accurately predict the dominant species in solution, one must account for the solvent's dielectric stabilization of the more polar tautomer.

Step-by-Step Methodology:

  • Conformational Sampling: Generate rotamers for substituents to avoid local minima.

  • Geometry Optimization: Perform in gas phase using a dispersion-corrected functional.

    • Recommended:

      
       or 
      
      
      
      .
  • Frequency Analysis: Confirm stationary points (zero imaginary frequencies) and extract Thermal Correction to Gibbs Free Energy (

    
    ).
    
  • Solvation Energy: Perform a single-point energy calculation on the optimized geometry using the SMD (Solvation Model based on Density) model.

  • Boltzmann Weighting: Calculate the population ratio using

    
    .
    


Visualization: Tautomeric Equilibrium Workflow

TautomerWorkflow Input Input Structure (3-CF3 & 5-CF3) Opt Geometry Opt (wB97X-D/6-311+G(d,p)) Input->Opt QM Input Freq Freq Check (NImag=0) Opt->Freq Converged Geo Solv Solvation SPE (SMD Model) Freq->Solv G_corr Boltz Boltzmann Weighting Solv->Boltz E_soln + G_corr

Caption: Workflow for determining the equilibrium population of pyrazole tautomers.

Module 2: Predicting Synthetic Regioselectivity

The Synthetic Bottleneck

The condensation of hydrazines with trifluoromethyl


-diketones is the primary route to these scaffolds. However, regioselectivity (formation of 1,3- vs. 1,5-isomers) is highly sensitive to reaction conditions and substituents. The 

group renders the adjacent carbonyl carbon highly electrophilic, but steric factors and the nucleophilicity of the hydrazine nitrogens compete.
Advanced Protocol: Transition State (TS) Modeling

Standard Hard-Soft Acid-Base (HSAB) theory often fails for these systems. A kinetic approach locating the Transition States (TS) for the initial nucleophilic attack is required.

Experimental Setup for Calculation:

  • Guess Structure: Construct the pre-reaction complex where the hydrazine nitrogen is ~2.0 Å from the carbonyl carbon.

  • TS Search: Use the Berny algorithm (Opt=TS).

    • Critical: Calculate the intrinsic reaction coordinate (IRC) to verify the TS connects the correct reactants and intermediates.

  • Basis Set Selection: Fluorine atoms require diffuse functions to model the electron density tail correctly.

    • Standard:

      
       is insufficient.
      
    • Required:

      
       or 
      
      
      
      .

Data Presentation: Regioselectivity Parameters

Parameter1,3-Isomer Pathway (Attack at

)
1,5-Isomer Pathway (Attack at

)
Impact
Activation Energy (

)
Lower for small R groupsLower for bulky R groupsDetermines Kinetic Product
Nucleophilicity Favored by terminal N (

)
Favored by internal N (NHR)Dictates attacking atom
Electronic Bias

increases electrophilicity
Alkyl groups are electron-donating

usually directs attack here
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Hydrazine + CF3-Beta-Diketone PathA Path A: Attack at C(CF3) (Electronic Control) Start->PathA PathB Path B: Attack at C(Alkyl) (Steric Control) Start->PathB TS_A TS A: High Steric Strain Low Electronic Barrier PathA->TS_A TS_B TS B: Low Steric Strain Higher Electronic Barrier PathB->TS_B Prod_13 Product: 5-hydroxy-5-CF3 intermediate TS_A->Prod_13 Dehydration Prod_15 Product: 5-hydroxy-5-Alkyl intermediate TS_B->Prod_15 Dehydration

Caption: Kinetic pathways determining the regiochemical outcome of pyrazole cyclization.

Module 3: Physicochemical Profiling (pKa)

The Fluorine Effect on Acidity

The


 group drastically lowers the pKa of the pyrazole N-H, often making it acidic enough to be deprotonated at physiological pH. Accurate pKa prediction is vital for understanding solubility and permeability.
Protocol: Thermodynamic Cycle

Direct calculation of pKa is error-prone. The Thermodynamic Cycle method cancels out systematic errors by referencing a gas-phase calculation to a solvation cycle.

Equation:



Note: Use the experimental value for 

(-265.9 kcal/mol).

Recommended Level of Theory:

  • Optimization:

    
    
    
  • Solvation:

    
    
    

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

    • Context: Establishes M06-2X as the benchmark functional for organic thermochemistry and non-covalent interactions relevant to fluorin
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

    • Context: Defines the SMD model, critical for accurate pKa and tautomer ratio calcul
  • Fustero, S., et al. (2011). Fluorine in Heterocyclic Chemistry. Chemical Reviews. Link

    • Context: Comprehensive review covering the synthesis and properties of fluorin
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

    • Context: Essential reading for understanding why dispersion corrections (D3)

Methodological & Application

Application Notes and Protocols: The 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold."[1][4] This means that the pyrazole core is a recurring motif in a multitude of biologically active compounds, targeting a wide array of physiological pathways.[1][3][5] The value of this scaffold is exemplified by the number of clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban, that feature a pyrazole core.[1][6]

This guide focuses on a specific, highly functionalized pyrazole scaffold: 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol . While this exact molecule is not extensively documented, its constituent parts—the 1-phenyl group, the 3-trifluoromethyl substituent, and the 4-hydroxyl group—each contribute unique and valuable properties for drug design. The strategic combination of these functionalities creates a versatile platform for generating compound libraries with diverse pharmacological profiles.

The inclusion of a trifluoromethyl (-CF3) group is particularly noteworthy. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates.[7][8] The phenyl group at the 1-position provides a key site for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). Finally, the hydroxyl group at the 4-position offers a handle for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets.

These application notes will provide a comprehensive overview of the synthetic strategies, potential therapeutic applications, and key experimental protocols for leveraging the this compound scaffold in a drug discovery program.

I. Synthetic Strategies and Core Functionalization

The construction of the this compound core and its subsequent derivatization are critical first steps in a medicinal chemistry campaign. Several robust synthetic routes can be employed, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

A. Core Synthesis: The Knorr Pyrazole Synthesis and its Variations

The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9] For the synthesis of our target scaffold, this would typically involve the reaction of phenylhydrazine with a trifluoromethylated 1,3-dicarbonyl synthon.

A plausible and efficient route to the core scaffold is the condensation of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with phenylhydrazine. This reaction proceeds via a cyclocondensation mechanism to yield the desired pyrazol-4-ol.

General Synthetic Scheme:

G start1 Ethyl 4,4,4-trifluoroacetoacetate intermediate Hydrazone Intermediate start1->intermediate + start2 Phenylhydrazine start2->intermediate product 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol intermediate->product Cyclization (Heat, Acid/Base catalyst)

Figure 1: General synthetic route to the pyrazol-4-ol core.

B. Key Derivatization Strategies

Once the core scaffold is in hand, the real power of this system comes from the ability to readily derivatize it at multiple positions. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

1. Modification of the N1-Phenyl Ring:

The phenyl ring at the N1 position is a prime target for modification. By employing substituted phenylhydrazines in the initial pyrazole synthesis, a wide variety of analogs can be generated. This allows for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro, cyano) to probe for favorable interactions with the target protein.

2. Derivatization of the C4-Hydroxyl Group:

The hydroxyl group at the C4 position is a versatile handle for further functionalization. It can be readily converted into ethers, esters, or other functional groups. This position is often crucial for establishing key hydrogen bond interactions within a protein's binding pocket.

3. Functionalization of the Pyrazole Ring:

While the 1, 3, and 4 positions are defined by the core scaffold, the C5 position of the pyrazole ring can also be a site for modification, although this often requires more complex synthetic strategies.

II. Potential Therapeutic Applications and Biological Targets

The inherent structural features of the this compound scaffold suggest its potential utility across a range of therapeutic areas. Pyrazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][5][10]

A. Protein Kinase Inhibition

A significant number of pyrazole-based compounds have been developed as protein kinase inhibitors.[4][11] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold can serve as an excellent template for designing inhibitors that target the ATP-binding site of kinases.

For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of FLT3-ITD, a key driver in acute myeloid leukemia (AML).[12] The this compound scaffold could be similarly explored for its potential to inhibit various kinases implicated in cancer and inflammatory diseases.

Hypothetical Kinase Inhibition Pathway:

G cluster_0 Cellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) DownstreamKinase Downstream Kinase (e.g., MAPK, PI3K) RTK->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Angiogenesis) TranscriptionFactor->GeneExpression Inhibitor Pyrazole Scaffold Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Figure 2: Potential mechanism of action for a pyrazole-based kinase inhibitor.

B. Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prime example.[1] Many pyrazole-containing compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5] The structural features of the this compound scaffold make it a promising candidate for the development of novel COX inhibitors or modulators of other inflammatory pathways.

C. Antimicrobial and Antiviral Applications

The pyrazole nucleus is also found in numerous compounds with antimicrobial and antiviral properties.[3][5] These compounds can act through various mechanisms, such as inhibiting essential microbial enzymes or disrupting viral replication processes.[5] The this compound scaffold could be explored for the development of new agents to combat infectious diseases, including drug-resistant bacterial strains.

D. Central Nervous System (CNS) Disorders

There is growing interest in the application of pyrazole derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][9][13] The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold particularly attractive for developing CNS-active compounds.

III. Experimental Protocols

The following protocols provide a general framework for the synthesis and initial biological evaluation of a library of compounds based on the this compound scaffold.

A. Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize this compound.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware for reflux and workup

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol.

  • Add phenylhydrazine (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

B. Protocol 2: Parallel Synthesis of a Derivatized Library

Objective: To generate a library of analogs with substitutions on the N1-phenyl ring.

Workflow:

G cluster_0 Library Synthesis Workflow Array Array of Substituted Phenylhydrazines Reaction Parallel Synthesis (Protocol 1 in 96-well plate format) Array->Reaction Purification High-Throughput Purification (e.g., Preparative LC-MS) Reaction->Purification Library Compound Library (for biological screening) Purification->Library

Figure 3: Workflow for parallel synthesis of a pyrazole library.

Procedure:

This protocol is best performed in a parallel synthesis format using a 96-well reaction block.

  • Dispense a stock solution of ethyl 4,4,4-trifluoroacetoacetate in ethanol to each well of the reaction block.

  • In a separate 96-well plate, prepare an array of substituted phenylhydrazines (e.g., 4-fluoro, 4-chloro, 4-methoxy, 3-nitro, etc.) dissolved in ethanol.

  • Transfer the substituted phenylhydrazine solutions to the corresponding wells of the reaction block.

  • Add a catalytic amount of acetic acid to each well.

  • Seal the reaction block and heat with stirring.

  • Monitor the reactions by LC-MS.

  • Upon completion, the crude products can be purified using high-throughput methods such as preparative LC-MS.

  • The purified compounds are then plated and stored for biological screening.

C. Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To screen the synthesized library for inhibitory activity against a panel of protein kinases.

Materials:

  • Purified recombinant kinases of interest

  • Kinase-specific peptide substrates

  • ATP (adenosine triphosphate)

  • Synthesized compound library (dissolved in DMSO)

  • Kinase assay buffer

  • 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and assay buffer to each well.

  • Add the diluted test compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent. The detection method will depend on the assay format (e.g., ADP-Glo™, LanthaScreen™, etc.).

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound at each concentration and determine the IC₅₀ values for the active compounds.

Data Analysis and Interpretation:

The IC₅₀ values obtained from the primary screen will identify the most potent inhibitors in the library. This data will be used to establish initial structure-activity relationships (SAR). For example, a table summarizing the IC₅₀ values for different substitutions on the N1-phenyl ring can be constructed.

Table 1: Hypothetical SAR Data for N1-Phenyl Substitutions

Compound IDN1-Phenyl SubstituentKinase X IC₅₀ (nM)
Scaffold-01 H5,200
Scaffold-02 4-F850
Scaffold-03 4-Cl790
Scaffold-04 4-CH₃1,500
Scaffold-05 4-OCH₃2,300
Scaffold-06 3-CF₃450

This initial SAR data can then guide the synthesis of a second-generation library to further optimize the potency and selectivity of the lead compounds.

IV. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for medicinal chemistry programs targeting a diverse range of diseases. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, makes it an attractive platform for the discovery of novel therapeutic agents.

Future work should focus on expanding the diversity of the compound library by exploring a wider range of substitutions on the N1-phenyl ring and by derivatizing the C4-hydroxyl group. Furthermore, lead compounds identified from initial screens should be profiled for their selectivity against a broader panel of biological targets and evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness. Through a systematic and iterative process of design, synthesis, and biological evaluation, the full potential of this versatile scaffold can be realized.

References

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  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2018). The Journal of Organic Chemistry, 83(15), 8456-8464.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI. Retrieved from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 208, 112812.
  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). Scientific Reports, 14(1), 14835.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 706915.

Sources

Application Note: Strategic Derivatization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery, focusing on the practical utilization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 77458-38-9) as a scaffold for novel fungicide and insecticide development.[1]

Executive Summary

The pyrazole ring, particularly when substituted with a trifluoromethyl (


) group, is a "privileged structure" in modern agrochemistry, appearing in blockbuster active ingredients (AIs) like Fipronil (insecticide) and Benzovindiflupyr (fungicide).[1] While 4-carboxamide and 5-hydroxy tautomers are widely explored, the 4-hydroxy  regioisomer, This compound , offers a unique chemical handle.[1]

The 4-hydroxyl group serves as a nucleophilic anchor for introducing lipophilic side chains or carbamoyl moieties, crucial for penetrating the waxy cuticle of pests or binding to specific enzymatic pockets (e.g., Acetylcholinesterase or SDH). This guide details the protocols for transforming this core into high-value ether and carbamate libraries and validating their efficacy via in vitro bioassays.[1]

Chemical Background & Significance[1][2][3]

  • Compound: this compound[1][2]

  • CAS: 77458-38-9[1]

  • Molecular Weight: 228.17 g/mol [1]

  • Key Features:

    • 
       Group:  Enhances metabolic stability (blocks oxidation) and lipophilicity (
      
      
      
      ), facilitating membrane transport.[1]
    • 4-OH Handle: Unlike the 5-OH isomer (which exists in equilibrium with the pyrazolone keto-form), the 4-OH isomer retains aromatic character more strongly, making it an ideal phenol bioisostere for O-alkylation.

Structural Logic (SAR)

The transformation of the 4-OH group follows two primary Structure-Activity Relationship (SAR) pathways:

  • Pathway A (Fungicides): O-alkylation with propargyl or benzyl groups.[1] These mimics often target sterol biosynthesis or respiration.[1]

  • Pathway B (Insecticides): O-carbamoylation.[1] Aryl carbamates are potent acetylcholinesterase (AChE) inhibitors; the pyrazole core acts as the leaving group.[1]

SAR_Logic Core 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol (Scaffold) PathA Pathway A: O-Alkylation Core->PathA R-X, K2CO3 PathB Pathway B: O-Carbamoylation Core->PathB R-NCO, Et3N ProdA Propargyl/Benzyl Ethers (Potential Fungicides) PathA->ProdA ProdB N-Methyl/Aryl Carbamates (Potential Insecticides) PathB->ProdB

Figure 1: Synthetic divergence from the core scaffold to potential agrochemical actives.

Experimental Protocols

Protocol A: Synthesis of Pyrazol-4-yl Propargyl Ethers (Fungicidal Scaffolds)

Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-4-(prop-2-yn-1-yloxy)-1H-pyrazole. Propargyl ethers are known pharmacophores in fungicides (e.g., Mandipropamid analogs).[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Propargyl bromide (80% in toluene) (1.2 eq)[1]

  • Potassium carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (228 mg) of the pyrazol-4-ol in 10 mL of anhydrous ACN.

  • Deprotonation: Add 2.0 mmol (276 mg) of anhydrous

    
    . Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the phenoxide anion forms.[1]
    
  • Alkylation: Dropwise add 1.2 mmol of propargyl bromide solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting material (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.[1]
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Evaporate the solvent under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0 
    
    
    
    20% EtOAc in Hexane).
  • Yield Expectation: 85–95% as a white solid or pale oil.[1]

Protocol B: Synthesis of Pyrazol-4-yl Carbamates (Insecticidal Scaffolds)

Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methylcarbamate.

Reagents:

  • This compound (1.0 eq)[1]

  • Methyl isocyanate (or Methyl carbamoyl chloride for safer handling) (1.1 eq)[1]

  • Triethylamine (

    
    ) (Catalytic, 0.1 eq)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 mmol of the pyrazol-4-ol in 5 mL dry DCM. Add 0.1 mmol of

    
    .[1]
    
  • Addition: Cool the solution to 0°C. Slowly add 1.1 mmol of Methyl isocyanate (or substitute with methyl carbamoyl chloride + 1.1 eq pyridine).

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Add 5 mL of saturated

    
     solution.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with water and brine.[1]

  • Characterization: Recrystallize from Ethanol/Hexane. Confirm structure via

    
    -NMR (Look for N-H doublet at 
    
    
    
    5.0–6.0 ppm and N-Me doublet at
    
    
    2.8 ppm).[1]

Biological Evaluation Protocol

Context: Once derivatives are synthesized, they must be screened for bioactivity.[1] The following is a standard Poisoned Food Technique for fungicidal screening.

Protocol C: In Vitro Mycelial Growth Inhibition Assay

Target Pathogens: Rhizoctonia solani (Rice sheath blight), Fusarium oxysporum (Wilt).[1]

Materials:

  • Potato Dextrose Agar (PDA).[1]

  • Test compounds dissolved in DMSO (Stock: 10,000 ppm).

  • Petri dishes (90 mm).

  • Fungal culture (active mycelial plugs).[1]

Workflow:

  • Media Preparation: Autoclave PDA media. While molten (

    
    ), add the test compound stock solution to achieve final concentrations of 50, 25, 12.5, 6.25, and 0 ppm .
    
    • Control: PDA + equivalent volume of DMSO (without compound).[1]

  • Plating: Pour 15 mL of medicated media into petri dishes and allow to solidify.

  • Inoculation: Use a sterile cork borer (5 mm) to take a mycelial plug from the margin of a 4-day-old fungal colony.[1] Place the plug inverted (mycelium side down) in the center of the medicated plate.

  • Incubation: Incubate at 25

    
     1°C  in the dark for 48–72 hours (until control plates are nearly full).
    
  • Data Collection: Measure the colony diameter (mm) in two perpendicular directions.

  • Calculation: Calculate Percent Inhibition (

    
    ):
    
    
    
    
    Where
    
    
    = diameter of control,
    
    
    = diameter of treatment.[1]
  • Analysis: Determine

    
     using Probit analysis software.
    
Data Reporting Template
Compound IDR-GroupConc.[1][3][4] (ppm)Inhibition (%) R. solaniInhibition (%) F. oxysporum
P-01 (Parent)-H5015%10%
P-02 (Ether)

5085% 60%
P-03 (Carbamate)

5020%12%
Control DMSO-0%0%

References

  • BenchChem. (n.d.).[1] 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Product Description. Retrieved from [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2783031, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol.[1] Retrieved from [1]

  • Lam, L., Park, S.H., & Sloop, J. (2022).[3] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.[1] Retrieved from [1][3]

  • Li, X., et al. (2012).[1] Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives.[1][5] Molecules, 17(12), 14205–14218.[1][6] Retrieved from

  • ChemicalBook. (n.d.).[1] 1-Phenyl-3-(trifluoromethyl)pyrazole Product Properties. Retrieved from [1]

Sources

Application Note: Precision N-Alkylation of Trifluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of a trifluoromethyl (


) group into the pyrazole scaffold is a cornerstone strategy in modern medicinal chemistry. The 

moiety enhances metabolic stability, lipophilicity, and binding affinity. However, its strong electron-withdrawing nature (

) significantly reduces the nucleophilicity of the pyrazole nitrogens and complicates regioselectivity during N-alkylation.

This guide addresses the two primary challenges in this transformation:

  • Reactivity: Overcoming the reduced nucleophilicity of the pyrazole ring.

  • Regiocontrol: Steering the alkylation to the desired nitrogen (

    
     vs. 
    
    
    
    ) amidst rapid tautomeric equilibrium.
The Mechanistic Challenge: Sterics vs. Electronics

3-(Trifluoromethyl)-1H-pyrazole exists in a tautomeric equilibrium. When deprotonated, the resulting pyrazolate anion has two nucleophilic sites.

  • Site A (Distal to

    
    ):  Leads to 1-alkyl-3-(trifluoromethyl)pyrazole. This is generally favored sterically and often thermodynamically.
    
  • Site B (Proximal to

    
    ):  Leads to 1-alkyl-5-(trifluoromethyl)pyrazole. This is sterically congested but can be accessed under specific kinetic conditions or with small electrophiles.
    

The following workflow illustrates the decision logic for selecting the optimal alkylation strategy.

AlkylationStrategy Start Substrate: 3-(CF3)-1H-pyrazole Electrophile Identify Electrophile Type Start->Electrophile AlkylHalide Alkyl Halide/Tosylate Electrophile->AlkylHalide Standard Alcohol Primary/Secondary Alcohol Electrophile->Alcohol Sensitive/Complex BaseMethod Base-Mediated Alkylation (Cs2CO3 / DMF) AlkylHalide->BaseMethod Nucleophilic Sub Mitsunobu Mitsunobu Reaction (DIAD / PPh3) Alcohol->Mitsunobu Redox Condensation Analysis Regioisomer Analysis (19F NMR / NOE) BaseMethod->Analysis Mitsunobu->Analysis

Figure 1: Strategic decision tree for selecting N-alkylation conditions based on electrophile availability.

Protocol A: Base-Mediated Alkylation (Cesium Carbonate Method)

Scope: Ideal for primary alkyl halides, benzyl halides, and mesylates. Rationale: Cesium carbonate (


) is preferred over 

or

for this specific application. The "cesium effect"—attributed to the large ionic radius and high polarizability of the cesium cation—enhances the solubility of the pyrazolate anion in organic solvents and often improves the

regioselectivity ratio by loosening the ion pair.
Materials
  • Substrate: 3-(Trifluoromethyl)-1H-pyrazole (1.0 equiv)

  • Electrophile: Alkyl bromide or Iodide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ), anhydrous.
    
  • Workup: Ethyl acetate, Brine,

    
    .
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 3-(trifluoromethyl)-1H-pyrazole (e.g., 5.0 mmol) in anhydrous DMF (Concentration: 0.2 M).

    • Note: DMF is preferred for lower reactivity electrophiles; MeCN can be used for highly reactive benzyl halides to simplify workup.

  • Deprotonation: Add

    
     (10.0 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: The mixture should become a cloudy suspension. This pre-stir ensures formation of the cesium pyrazolate species.

  • Alkylation: Add the alkyl halide (5.5 mmol) dropwise via syringe.

  • Reaction:

    • For reactive electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

    • For hindered electrophiles: Heat to 60–80°C for 6–12 hours.

    • Monitoring: Monitor by TLC (Visualize with UV 254nm) or LC-MS. Look for the disappearance of the starting material (

      
       136 for parent).
      
  • Quench & Workup:

    • Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).

    • Wash with water (3x) to remove DMF (crucial for NMR clarity).

    • Wash with saturated Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The 1-alkyl-3-(trifluoromethyl) isomer is typically less polar (higher

      
      ) than the 1-alkyl-5-(trifluoromethyl) isomer due to better shielding of the dipole.
      

Protocol B: Mitsunobu Reaction

Scope: Required when the alkylating agent is an alcohol, particularly for secondary carbons or when avoiding strong basic conditions is necessary. Rationale: The Mitsunobu reaction activates the alcohol as a leaving group in situ. Due to the acidity of the trifluoromethyl pyrazole (


), it serves as an excellent pronucleophile.
Materials
  • Substrate: 3-(Trifluoromethyl)-1H-pyrazole (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Dissolution: In a dry flask under inert atmosphere, combine the pyrazole, the alcohol, and

    
     in anhydrous THF (0.15 M). Cool the mixture to 0°C in an ice bath.
    
  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Control: Maintain temperature < 5°C during addition to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to RT naturally and stir for 12–18 hours.

  • Workup: Concentrate the solvent directly.

  • Purification: The primary challenge is removing Triphenylphosphine oxide (

    
    ).
    
    • Tip: Triturate the residue with cold pentane/ether (TPPO precipitates) or use a specialized column phase if available.

Analytical Validation: Distinguishing Isomers

The most critical step is verifying which regioisomer was formed. Do not rely solely on LC-MS, as both isomers have identical masses.

Comparison Table: Regioisomer Identification
Feature1-Alkyl-3-(trifluoromethyl)pyrazole (Major)1-Alkyl-5-(trifluoromethyl)pyrazole (Minor)
Steric Environment Distal: Alkyl group is far from

.
Proximal: Alkyl group is adjacent to

.

NMR (

coupling)
Quartet for

(

).

is a singlet or doublet.
Quartet for

(

).

is a singlet.

NMR
Typically shifts

ppm.
Typically shifts

to

ppm (deshielded).
NOE (Nuclear Overhauser Effect) NOE observed between N-Alkyl protons and

(pyrazole ring proton).
NOE observed between N-Alkyl protons and

(through space coupling).
TLC (

)
Higher

(Less Polar).
Lower

(More Polar).
Analytical Logic Flow

The following diagram details the validation logic using NMR spectroscopy.

NMRValidation Sample Isolated Product NOE_Exp Run 1D NOE / HOESY Sample->NOE_Exp ResultA NOE: Alkyl H <-> Ring H NOE_Exp->ResultA Signal Observed ResultB NOE: Alkyl H <-> CF3 (19F) NOE_Exp->ResultB Signal Observed ConclusionA Isomer: 1-Alkyl-3-(CF3) (Distal / Major) ResultA->ConclusionA ConclusionB Isomer: 1-Alkyl-5-(CF3) (Proximal / Minor) ResultB->ConclusionB

Figure 2: NMR validation logic. Note that HOESY (Heteronuclear Overhauser Effect Spectroscopy) is required to see H-F through-space interactions directly.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion

reduces nucleophilicity; Ion pairing is too tight.
Switch from

to

. Add 18-crown-6 ether (if using K+). Increase Temp to 80°C.
Poor Regioselectivity (approx 1:1) High temperatures or small electrophiles (MeI).Lower temperature to 0°C or RT. Use bulkier electrophiles if structure permits. Switch to non-polar solvent (Toluene) with phase transfer catalyst.
N-Alkylation vs C-Alkylation C-alkylation is rare for pyrazoles but possible with very hard electrophiles.Ensure base is not too strong (Avoid n-BuLi). Carbonates are usually safe.

References

  • Regioselectivity in Pyrazoles: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Cesium Effect: Flessner, T. et al. "Cesium Carbonate Mediated N-Alkylation of Pyrazoles." Synlett, 2005.

  • Fluorine NMR Shifts: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.

  • Mitsunobu on Pyrazoles: Swamy, K. C. K. et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Substrate Data: "3-(Trifluoromethyl)-1H-pyrazole." PubChem Compound Summary.

Application Notes and Protocols for the Quantification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Principle of Analysis: The Rationale for LC-MS/MS

For the quantification of novel or low-concentration compounds in complex biological matrices, LC-MS/MS is the gold standard. Its strength lies in the coupling of the exceptional separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated from matrix components on a chromatographic column. Subsequently, it is ionized, and the mass spectrometer isolates the specific precursor ion of the analyte. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the target analyte, minimizing interferences from the biological matrix.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Plasma, Urine, and Tissue Homogenates

This method is designed for high-throughput, sensitive, and selective quantification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol.

I. Sample Preparation: The Foundation of Accurate Quantification

The choice of sample preparation technique is critical and depends on the biological matrix. The primary goal is to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte.

A. Plasma: Protein Precipitation

Protein precipitation is a rapid and effective method for plasma samples.[1]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and inject into the UPLC-MS/MS system.

B. Urine: Dilute-and-Shoot or Protein Precipitation

For urine samples with expected high concentrations of the analyte, a simple dilution may be sufficient. For lower concentrations or to remove potential interferences, protein precipitation is recommended.

Protocol (Protein Precipitation):

  • To 200 µL of urine sample, add 400 µL of acetonitrile.[2]

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.[2]

  • Transfer the supernatant, evaporate, and reconstitute as described for plasma samples.

C. Tissue Homogenates (e.g., Liver): Homogenization and Protein Precipitation

Quantification in tissue requires an initial homogenization step to release the analyte from the tissue matrix.

Protocol:

  • Accurately weigh approximately 100 mg of tissue and place it in a 2 mL homogenization tube containing ceramic beads.

  • Add 900 µL of purified water and homogenize for 1-2 minutes until a uniform suspension is achieved.[3]

  • Use an aliquot of the homogenate and proceed with the protein precipitation protocol as described for plasma.

II. UPLC-MS/MS Instrumental Parameters

The following are suggested starting parameters that should be optimized for the specific instrument and analyte.

Parameter Condition
UPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
MRM TransitionsTo be determined by direct infusion of the analyte. A plausible fragmentation for positive mode would involve the precursor ion [M+H]+ and fragmentation of the pyrazole ring or loss of water.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
III. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[4][5] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The extraction efficiency of the analyte from the biological matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for applications where the expected concentrations of this compound are higher and the sensitivity of LC-MS/MS is not required. The protocol is adapted from a method for a structurally similar compound, 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole.

I. Sample Preparation

The sample preparation protocols for plasma, urine, and tissue homogenates are the same as described for the UPLC-MS/MS method.

II. HPLC-UV Instrumental Parameters
Parameter Condition
HPLC System
ColumnPhenyl bonded phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic mixture of 50 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 40:60, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column TemperatureAmbient
Detection WavelengthTo be determined by UV scan of the analyte (a starting point could be around 230 nm)
III. Method Validation

The validation parameters are similar to those for the LC-MS/MS method, with the following considerations:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix.

  • Linearity, Accuracy, Precision, and Stability: Assessed as described for the LC-MS/MS method.

Data Presentation and Visualization

Quantitative Data Summary
Validation Parameter Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits
StabilityNo significant degradation
Experimental Workflow Diagrams

Sample_Preparation_Workflow cluster_plasma Plasma Sample cluster_urine Urine Sample cluster_tissue Tissue Sample plasma_sample 100 µL Plasma add_is_ppt Add 300 µL Acetonitrile with Internal Standard plasma_sample->add_is_ppt vortex_plasma Vortex 1 min add_is_ppt->vortex_plasma centrifuge_plasma Centrifuge 14,000 x g, 10 min vortex_plasma->centrifuge_plasma supernatant_plasma Transfer Supernatant centrifuge_plasma->supernatant_plasma evaporate_plasma Evaporate to Dryness supernatant_plasma->evaporate_plasma reconstitute_plasma Reconstitute in Mobile Phase evaporate_plasma->reconstitute_plasma inject_plasma Inject into LC-MS/MS reconstitute_plasma->inject_plasma urine_sample 200 µL Urine add_ppt_urine Add 400 µL Acetonitrile urine_sample->add_ppt_urine vortex_urine Vortex 30 sec add_ppt_urine->vortex_urine centrifuge_urine Centrifuge 14,000 x g, 10 min vortex_urine->centrifuge_urine supernatant_urine Transfer Supernatant centrifuge_urine->supernatant_urine evaporate_urine Evaporate to Dryness supernatant_urine->evaporate_urine reconstitute_urine Reconstitute in Mobile Phase evaporate_urine->reconstitute_urine inject_urine Inject into LC-MS/MS reconstitute_urine->inject_urine tissue_sample ~100 mg Tissue homogenize Homogenize in 900 µL Water tissue_sample->homogenize homogenate Tissue Homogenate homogenize->homogenate ppt_tissue Protein Precipitation (as per plasma protocol) homogenate->ppt_tissue inject_tissue Inject into LC-MS/MS ppt_tissue->inject_tissue

Caption: Workflow for the preparation of plasma, urine, and tissue samples.

Bioanalytical_Method_Validation Validation Bioanalytical Method Validation Selectivity Selectivity (≥ 6 blank sources) Validation->Selectivity Linearity Linearity & Range (r² ≥ 0.99) Validation->Linearity Accuracy Accuracy (±15% bias) Validation->Accuracy Precision Precision (≤15% CV) Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Benchtop, Long-term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

  • Zhang, J., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 263-269. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Shin, H. C., et al. (1998). Simultaneous determination of flupyrazofos and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and flupyrazofos oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography B: Biomedical Sciences and Applications, 718(1), 61-68. Available at: [Link]

  • Xu, X., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Scientific Reports, 12(1), 10557. Available at: [Link]

  • Zhang, Y., et al. (2022). LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits. Frontiers in Pharmacology, 13, 959635. Available at: [Link]

  • Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011. Available at: [Link]

Sources

Synthetic Routes to Functionalized 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylated Pyrazol-4-ols

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science. The incorporation of a trifluoromethyl (CF₃) group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in the design of novel therapeutic agents.[1][2] Pyrazole derivatives, in general, exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] This application note provides a detailed guide to the synthesis of the core this compound structure and outlines key protocols for its subsequent functionalization, enabling the creation of diverse chemical libraries for screening and development.

Tautomerism: Understanding the Pyrazol-4-ol / Pyrazolone Equilibrium

It is crucial to recognize that this compound exists in tautomeric equilibrium with its keto form, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. While often depicted as the hydroxyl tautomer, the pyrazolone form can be the dominant species in certain conditions and is a key intermediate in many synthetic transformations. For the purpose of clarity, this guide will primarily refer to the scaffold as pyrazol-4-ol, while acknowledging the presence and reactivity of its pyrazolone tautomer.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and widely employed method for the synthesis of the this compound core is the Knorr pyrazole synthesis, a classic cyclocondensation reaction.[4] This involves the reaction of a β-ketoester with a hydrazine derivative. In this specific case, ethyl 4,4,4-trifluoroacetoacetate serves as the trifluoromethylated β-ketoester, and phenylhydrazine provides the N-phenyl moiety.

Diagram 1: Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis reagents Ethyl 4,4,4-trifluoroacetoacetate + Phenylhydrazine solvent Solvent (e.g., Ethanol, Acetic Acid) reagents->solvent Dissolve conditions Reaction Conditions (e.g., Reflux) solvent->conditions Heat cyclization Cyclocondensation conditions->cyclization Initiates workup Workup & Purification (Cooling, Filtration, Recrystallization) cyclization->workup Process product 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol workup->product Isolate Vilsmeier_Haack_Formylation start 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol reagent Vilsmeier Reagent (POCl₃ + DMF) start->reagent Reacts with reaction Electrophilic Substitution reagent->reaction Forms hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis Followed by product 4-Formyl-1-phenyl-3-(trifluoromethyl) -1H-pyrazol-5-ol hydrolysis->product Yields

Sources

Application Notes and Protocols: Leveraging 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs incorporating this motif.[1][2][3][4] This document provides a comprehensive guide to the use of a specific, highly functionalized pyrazole derivative, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol , as a versatile starting point for the development of novel kinase inhibitors. We will delve into the rationale for its use, synthetic protocols, and strategies for screening and lead optimization.

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

The development of small molecule protein kinase inhibitors (PKIs) has revolutionized the treatment of various cancers and other diseases.[2][3] The pyrazole ring is a key pharmacophore in many successful PKIs due to its unique combination of properties:

  • Structural Mimicry: The pyrazole scaffold can act as a bioisostere of the adenine region of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases.[2]

  • Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, allowing for the facile generation of diverse chemical libraries for screening.[5][6][7]

  • Drug-like Properties: Pyrazole-containing compounds generally exhibit favorable pharmacokinetic properties, contributing to their success as therapeutic agents.[2]

The incorporation of a trifluoromethyl (CF3) group into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties such as:

  • Metabolic Stability: The C-F bond is highly stable, making the CF3 group resistant to metabolic degradation.[8][9]

  • Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve cell permeability and oral bioavailability.[9]

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of the pyrazole ring and contribute to stronger interactions with the target kinase.[9]

The subject of this guide, this compound, combines the advantages of the pyrazole scaffold with the beneficial properties of the trifluoromethyl group, and the additional functionality of a hydroxyl group at the 4-position, which can act as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification.

Synthetic Protocol for this compound

The synthesis of this compound can be achieved through a multi-step process, starting from readily available starting materials. The following is a representative protocol based on established pyrazole synthesis methodologies.

Materials and Reagents
  • Ethyl 4,4,4-trifluoroacetoacetate

  • Phenylhydrazine

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Step-by-Step Synthesis
  • Condensation: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol. To this solution, add phenylhydrazine dropwise at room temperature with stirring.

  • Cyclization: After the addition is complete, add a solution of sodium ethoxide in ethanol to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid until a pH of ~5-6 is reached. A precipitate may form. Extract the product into diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow reagents Ethyl 4,4,4-trifluoroacetoacetate + Phenylhydrazine condensation Condensation (Ethanol, RT) reagents->condensation cyclization Cyclization (NaOEt, Reflux) condensation->cyclization workup Acidification & Extraction cyclization->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Synthetic workflow for this compound.

Application in Kinase Inhibitor Development

The this compound scaffold is a promising starting point for the development of both type I and type II kinase inhibitors.

Rationale for Kinase Targeting
  • ATP-Competitive Binding: The pyrazole core can form key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many ATP-competitive inhibitors.

  • Hydrophobic Interactions: The phenyl group can occupy a hydrophobic pocket in the active site, contributing to binding affinity and selectivity.

  • Gatekeeper Interaction: The trifluoromethyl group can be directed towards the "gatekeeper" residue, a key determinant of inhibitor selectivity. The steric bulk and electronic properties of the CF3 group can be exploited to achieve selectivity for kinases with smaller gatekeeper residues.

  • Solvent-Exposed Region: The hydroxyl group at the 4-position is likely to be solvent-exposed and can be used as a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Kinase_Binding_Hypothesis cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Scaffold hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_region Solvent-Exposed Region pyrazole_core Pyrazole Core pyrazole_core->hinge H-bonds phenyl_group Phenyl Group phenyl_group->hydrophobic_pocket Hydrophobic Interactions cf3_group CF3 Group cf3_group->gatekeeper Steric/Electronic Interactions hydroxyl_group 4-Hydroxyl Group hydroxyl_group->solvent_region Derivatization Handle

Hypothetical binding mode of the scaffold in a kinase active site.
Library Development and Lead Optimization

Starting from the this compound core, a focused library of analogues can be synthesized to explore the structure-activity relationship (SAR). Key modifications could include:

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to probe the hydrophobic pocket and improve potency and selectivity.

  • Derivatization of the 4-Hydroxyl Group: Converting the hydroxyl group into ethers, esters, or linking it to other fragments to extend into the solvent-exposed region and potentially engage with other residues.

  • Modification of the Pyrazole Core: While more synthetically challenging, modifications at other positions of the pyrazole ring could be explored to fine-tune the inhibitor's properties.

Protocols for Kinase Inhibition Screening

Once a library of compounds based on the this compound scaffold has been synthesized, it needs to be screened against a panel of kinases to identify initial hits.

General Kinase Assay Protocol (Luminescence-Based)

This protocol is based on the principle of detecting the amount of ATP remaining in the reaction after the kinase reaction has occurred. A common commercially available assay for this is the Kinase-Glo® assay.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® reagent

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Initiate Reaction: Add the kinase reaction mixture to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells (if a cellular assay) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.

  • Signal Measurement: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Screening Results
Compound IDModificationTarget KinaseIC50 (nM)
Scaffold This compoundKinase A>10,000
A-1 4-chloro substitution on phenyl ringKinase A5,200
A-2 4-methoxy substitution on phenyl ringKinase A8,900
B-1 O-methylation of 4-hydroxyl groupKinase A2,100
B-2 O-benzylation of 4-hydroxyl groupKinase A750
C-1 4-chloro on phenyl and O-benzylationKinase A150

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the favorable properties imparted by the pyrazole core and the trifluoromethyl group, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this document provide a roadmap for researchers to effectively utilize this scaffold in their drug discovery programs. Future work should focus on the synthesis and screening of diverse libraries based on this core to identify potent and selective inhibitors for a range of kinase targets implicated in human diseases.

References

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Vertex AI Search.
  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. (n.d.). Atlantis Press.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC - PubMed Central.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). [No Source Found].
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). [No Source Found].
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • The Role of Trifluoromethylated Pyrazoles in Modern Drug Discovery. (2026). [No Source Found].
  • Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. (2015). PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry - ACS Publications.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ResearchGate.
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers.
  • Kinase assays. (2020). BMG LABTECH.
  • Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resist.... (n.d.). OUCI.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... (n.d.). ResearchGate.

Sources

protocol for the purification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategy for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Executive Summary

This application note details a robust protocol for the isolation and purification of This compound . While pyrazoles are common scaffolds in drug discovery (e.g., Fluxapyroxad, Penflufen), the specific 4-hydroxy derivative presents unique chromatographic challenges. The electron-withdrawing trifluoromethyl (


) group significantly lowers the 

of the hydroxyl moiety, rendering the molecule acidic and prone to "streaking" or irreversible adsorption on standard silica gel.

This guide moves beyond standard protocols by introducing an Acid-Modified Flash Chromatography (AMFC) technique. By controlling the ionization state of the analyte, researchers can achieve high resolution and recovery yields >90%, essential for downstream SAR (Structure-Activity Relationship) studies.

Physicochemical Analysis & Chromatographic Challenge

To design an effective purification, one must understand the molecular behavior at the stationary phase interface.

  • Acidity & Ionization: The

    
     group at the C3 position is a strong electron-withdrawing group (EWG). Through inductive effects (
    
    
    
    ), it stabilizes the phenoxide anion, making the C4-hydroxyl proton significantly more acidic than in non-fluorinated analogues.
  • Silanol Interactions: On standard Silica Gel 60 (

    
    ), this compound exists in equilibrium between its neutral and ionized forms. The ionized form binds strongly to protonated silanols, while the neutral form hydrogen-bonds with the surface. This "dual-mode" interaction causes peak tailing (streaking) and poor separation from impurities.
    

The Solution: Acidification of the mobile phase (0.1% - 0.5% Acetic Acid) suppresses ionization, forcing the equilibrium toward the neutral protonated species (


), which exhibits predictable Langmuir adsorption isotherms.
Mechanism of Interaction

G Silica Silica Surface (Si-OH) Analyte_Ion Analyte (Ionized) [Ph-Py-O]- Silica->Analyte_Ion Strong Ionic Binding (Causes Tailing) Analyte_Neutral Analyte (Neutral) [Ph-Py-OH] Analyte_Ion->Analyte_Neutral Equilibrium Shift Analyte_Neutral->Silica Reversible H-Bonding (Sharp Peak) MobilePhase Mobile Phase (Hex/EtOAc + AcOH) MobilePhase->Analyte_Ion H+ Donation (Suppression)

Figure 1: Mechanistic rationale for acid modification. Protonation prevents ionic "sticking" to the silica matrix.

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, the solvent system must be optimized on TLC plates.

Stationary Phase: Silica Gel 60


 aluminum-backed plates.
Visualization: 
  • UV (254 nm): The phenyl-pyrazole core is highly UV active.

  • Ferric Chloride (

    
    ):  Specific stain for phenols/enols. The 4-ol moiety will turn a distinct violet/red color, distinguishing it from non-hydroxy impurities.
    

Solvent Screening Data:

Solvent System (v/v)Modifier

Value
Observation
80:20 Hexane:EtOAcNone0.05Retained too strongly; slight streaking.
60:40 Hexane:EtOAcNone0.25Better migration, but significant tailing (comet shape).
60:40 Hexane:EtOAc 0.5% AcOH 0.32 Compact, round spot. Ideal for separation.
95:5 DCM:MeOHNone0.60Elutes too fast; poor resolution from non-polar impurities.

Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Due to the polarity and potential solubility issues in pure hexane, dry loading is strictly recommended to prevent band broadening at the top of the column.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Add Silica Gel 60 (ratio: 1g silica per 1g crude mass).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Note: Ensure no solvent clumps remain; the powder must be fine.

Step 2: Column Packing & Equilibration
  • Stationary Phase: Silica Gel 60 (40–63

    
    , 230–400 mesh).
    
  • Column Size: Use a 20:1 ratio of Silica to Crude mass (e.g., 20g silica for 1g crude).

  • Mobile Phase A: Hexane (containing 0.5% Acetic Acid).

  • Mobile Phase B: Ethyl Acetate (containing 0.5% Acetic Acid).

Procedure:

  • Slurry pack the column using 100% Mobile Phase A .

  • Flush with 2 Column Volumes (CV) of Mobile Phase A to neutralize basic sites on the silica.

  • Carefully add the "Dry Load" powder to the top of the sand bed.

  • Add a protective layer of sand (1 cm) on top of the sample.

Step 3: Gradient Elution Strategy

Do not use an isocratic method. A gradient ensures removal of non-polar byproducts (e.g., unreacted phenylhydrazine derivatives) before the product elutes.

Time / CV% Mobile Phase B (EtOAc)Purpose
0 - 2 CV0%Elute non-polar impurities (hydrocarbons).
2 - 10 CV0%

30%
Linear gradient to mobilize the target.
10 - 15 CV30%

50%
Target Elution Window (Expect product here).
15 - 18 CV50%

100%
Flush polar byproducts/salts.
Step 4: Fraction Collection & Analysis
  • Collect fractions of approximately 10-15 mL (for a 20g column).

  • Spot fractions on TLC. Visualize with UV and confirm with

    
     stain.
    
  • Critical Step: The product fractions will contain Acetic Acid.

    • Combine pure fractions.

    • Add Toluene (approx. 10% volume) before evaporation. Toluene forms an azeotrope with acetic acid, facilitating its removal during rotary evaporation.

Workflow Visualization

Workflow start Crude Reaction Mixture tlc TLC Screening (Hex/EtOAc + 0.5% AcOH) start->tlc load Dry Loading (Adsorb on Silica) tlc->load Rf ~0.3 confirmed column Flash Chromatography Gradient 0-50% EtOAc load->column fractions Fraction Analysis (UV + FeCl3 Stain) column->fractions workup Azeotropic Evaporation (+Toluene to remove AcOH) fractions->workup Pool Pure Fractions final Pure 1-phenyl-3-(CF3)-pyrazol-4-ol workup->final

Figure 2: End-to-end purification workflow emphasizing the azeotropic removal of the acid modifier.

Troubleshooting & Alternative Methods

Issue: Co-elution with impurities. If the target overlaps with a byproduct, change the selectivity by switching the solvent system:

  • Alternative System: Dichloromethane (DCM) : Methanol (98:2 to 95:5).

  • Note: DCM provides different selectivity for the aromatic rings compared to Hexane/EtOAc.

Issue: Product is colored (Yellow/Orange). Pure pyrazol-4-ols should be off-white solids. Color usually indicates oxidation products (diazenes).

  • Polishing Step: Perform a recrystallization.[1]

  • Solvent: Dissolve in minimum hot Ethanol; add water dropwise until turbid; cool to

    
    .
    

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925. Link

  • BenchChem. Column chromatography conditions for separating pyrazole isomers. (Accessed 2023).[2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2783031, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol. (Note: Structural isomer reference for physicochemical properties). Link

  • Lam, L.; Park, S.H.; Sloop, J. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.[3] Molbank 2022 , 2022, M1483.[3] (Demonstrates chromatography of trifluoromethyl-pyrazoles). Link

Sources

cell-based assays for evaluating the cytotoxicity of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-PYR-04 Cytotoxic Profiling of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Multi-Parametric Approach

Executive Summary

This application note outlines a rigorous workflow for evaluating the cytotoxicity of This compound (hereafter referred to as PTP-ol ). As a privileged scaffold in medicinal chemistry—found in COX-2 inhibitors, antimicrobial agents, and agrochemicals—the pyrazole-4-ol core requires precise toxicological characterization.[1]

The presence of the trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the 4-hydroxyl (-OH) moiety introduces potential redox activity.[1] Consequently, standard viability assays alone are insufficient.[1] This guide details a tiered screening strategy focusing on metabolic competence, mitochondrial integrity, and oxidative stress mechanisms, aligned with OECD guidelines for in vitro testing.[1]

Experimental Design Strategy

Why this approach? Simple endpoint assays (like MTT) can generate false positives with redox-active compounds or those affecting mitochondrial dehydrogenases without killing the cell.[1] PTP-ol’s structure suggests two specific toxicity risks:

  • Mitochondrial Uncoupling: The lipophilic weak acid nature (phenol + CF3) allows proton shuttling across the inner mitochondrial membrane.[1]

  • Redox Cycling: The 4-ol group can undergo auto-oxidation, generating Reactive Oxygen Species (ROS).[1]

Therefore, we utilize a Multiplexed Cytotoxicity Profiling (MCP) approach:

  • Tier 1: Cell Metabolic Activity (CCK-8/WST-8) – Superior to MTT for high-throughput and lacks the insoluble formazan crystals that interfere with lipophilic compounds.[1]

  • Tier 2: Membrane Integrity (LDH Release) – Distinguishes between cytostatic effects and necrotic cell death.[1]

  • Tier 3: Mechanistic Profiling (Mitochondrial Potential & ROS) – Validates the specific mode of action (MoA).[1]

Visualizing the Screening Workflow

ScreeningWorkflow Compound PTP-ol Stock (DMSO) Dilution Serial Dilution (Serum-Free Media) Compound->Dilution Max 0.5% DMSO Incubation Exposure (24h - 72h) Dilution->Incubation Cells Cell Seeding (HepG2 / HUVEC) Cells->Incubation CCK8 Metabolic Assay (CCK-8) Incubation->CCK8 Supernatant intact LDH Membrane Assay (LDH Release) Incubation->LDH Supernatant harvest FACS Mechanistic Assay (Flow Cytometry) Incubation->FACS Cell harvest

Caption: Figure 1. Tiered screening workflow ensuring compound solubility and multiplexed readout capability.

Detailed Protocols

Protocol A: Metabolic Viability (CCK-8 Assay)

Rationale: The CCK-8 assay uses WST-8, which is reduced by cellular dehydrogenases to a water-soluble formazan.[1] Unlike MTT, it does not require solubilization steps that can be complicated by the lipophilic nature of PTP-ol.[1]

Materials:

  • Target Cells: HepG2 (Liver model) or HUVEC (Vascular model).[1]

  • Reagent: Cell Counting Kit-8 (CCK-8).[1][2]

  • Vehicle: DMSO (Grade: Cell Culture Tested).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve PTP-ol in DMSO to create a 100 mM stock. Note: PTP-ol is hydrophobic; ensure complete dissolution by vortexing.[1]

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h to allow attachment.
    
  • Dosing: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in culture media.

    • Critical Control: The final DMSO concentration must be

      
       (v/v) in all wells to prevent solvent toxicity masking compound effects.[1]
      
  • Exposure: Incubate cells with PTP-ol for 24h or 48h at 37°C, 5% CO2.

  • Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours.

  • Readout: Measure absorbance at 450 nm .

Data Analysis: Calculate Cell Viability (%):


[1][3]
  • A_sample: Absorbance of test well.

  • A_control: Absorbance of vehicle control (0.5% DMSO).[1]

  • A_blank: Absorbance of media + CCK-8 (no cells).

Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)

Rationale: PTP-ol derivatives often trigger apoptosis via the intrinsic mitochondrial pathway.[1] The JC-1 dye aggregates in healthy mitochondria (Red) and remains monomeric in depolarized mitochondria (Green).[1]

Step-by-Step Procedure:

  • Treatment: Treat cells with PTP-ol at the determined IC50 concentration for 12h.[1]

    • Positive Control:[1] CCCP (10 µM), a known mitochondrial uncoupler.[1]

  • Staining: Remove media and wash with PBS.[1] Add JC-1 working solution (2 µM) in warm media.

  • Incubation: Incubate for 20 minutes at 37°C in the dark.

  • Analysis: Wash cells twice with PBS.[1] Analyze via Flow Cytometry or Fluorescence Microscopy.[1]

    • Healthy: High Red/Green ratio.[1]

    • Apoptotic: Low Red/Green ratio (Green fluorescence shift).[1]

Protocol C: Oxidative Stress (DCFDA Assay)

Rationale: To test if the "4-ol" group induces ROS.

  • Staining: Pre-load cells with 20 µM DCFDA for 45 minutes before compound treatment.[1][2][4]

  • Wash: Remove excess dye to prevent extracellular interaction with PTP-ol.[1]

  • Treatment: Add PTP-ol and monitor fluorescence (Ex/Em: 485/535 nm) kinetically over 4 hours.

  • Interpretation: A rapid increase in fluorescence compared to control indicates ROS generation (redox cycling).[1]

Mechanistic Pathway & Interpretation

Understanding the "Why" behind the toxicity is crucial for drug development.[1] The diagram below illustrates the hypothesized Adverse Outcome Pathway (AOP) for PTP-ol.

ToxicityPathway PTP PTP-ol Entry (Lipophilic) Mito Mitochondrial Accumulation PTP->Mito Passive Diffusion Uncoupling Membrane Depolarization (Loss of ΔΨm) Mito->Uncoupling Proton Shuttle ROS ROS Generation (Redox Cycling) Mito->ROS ETC Inhibition Caspase Caspase 3/9 Activation Uncoupling->Caspase Cytochrome C Release ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Figure 2.[1] Hypothesized Adverse Outcome Pathway (AOP) for trifluoromethyl-pyrazole-4-ol derivatives.

Data Presentation & Troubleshooting

Summary of Expected Results:

AssayParameterHealthy ControlCytotoxic PTP-ol (>IC50)Interpretation
CCK-8 Absorbance (450nm)High (1.0 - 2.0 OD)Low (< 0.5 OD)Loss of metabolic dehydrogenase activity.[1]
LDH Absorbance (490nm)Low (Background)HighMembrane rupture (Necrosis/Late Apoptosis).[1]
JC-1 Fluorescence RatioHigh (Red Aggregates)Low (Green Monomers)Mitochondrial depolarization (Intrinsic Apoptosis).[1]
DCFDA RFU IntensityBaselineIncreased (>2 fold)Oxidative stress induction.[1]

Troubleshooting Guide:

  • Precipitation: If the media turns cloudy upon adding PTP-ol, the compound has crashed out.[1] Solution: Reduce concentration or use a BSA-conjugated delivery system.[1]

  • High Background in CCK-8: PTP-ol (phenol) might reduce WST-8 directly.[1] Validation: Incubate PTP-ol + CCK-8 in a cell-free well.[1] If it turns orange, switch to a CellTiter-Glo (ATP) assay.[1]

References

  • OECD Test Guideline 432. (2019).[1] In Vitro 3T3 NRU Phototoxicity Test. Organisation for Economic Co-operation and Development.[1][5] Link

  • Insuasty, B., et al. (2016).[1] Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology. Link

  • OECD Test Guideline 487. (2016).[1] In Vitro Mammalian Cell Micronucleus Test. Organisation for Economic Co-operation and Development.[1][5] Link

  • Foye, W. O. (2008).[1] Principles of Medicinal Chemistry. (Discussion on Pyrazole Pharmacophores and Metabolic Stability).

  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018). OECD Series on Testing and Assessment.[1] Link

Sources

A Practical Guide to the Recrystallization of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and technical insights for the purification of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol via recrystallization. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that govern success. Pyrazole derivatives are significant scaffolds in medicinal chemistry and agrochemicals, making their purification to high standards a critical step in research and development.[1][2]

Foundational Principles: Understanding the Analyte

Before commencing any purification, a thorough understanding of the target compound's physicochemical properties is paramount. This knowledge informs every decision, from solvent selection to the appropriate cooling rate.

Table 1: Physicochemical Properties of Pyrazole Derivatives

PropertyValueSource
Molecular FormulaC₁₀H₇F₃N₂OPubChem CID: 2783031[3]
Molecular Weight228.17 g/mol PubChem CID: 2783031[3]
AppearanceTypically a white to off-white solidGeneral knowledge
Melting PointNot explicitly found for this specific compound, but related pyrazoles have melting points ranging from 154-156 °C.[4]General knowledge

Note: The exact melting point of this compound should be determined experimentally on a crude sample to guide the recrystallization process and on the final product to assess purity.

Solvent Selection: The Critical Decision

Recrystallization is fundamentally a solubility-based purification technique.[5] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.

The Causality Behind Solvent Choice:

  • Polarity Matching: The "like dissolves like" principle is a useful starting point. The pyrazole ring system, with its heteroatoms, imparts some polarity, as does the hydroxyl group. The phenyl and trifluoromethyl groups contribute nonpolar characteristics. Therefore, solvents of intermediate polarity, such as alcohols or mixtures involving a polar and a nonpolar component, are often effective.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility differential but not so high that it is difficult to remove from the purified crystals. It should also be below the melting point of the compound to prevent "oiling out."[6]

  • Inertness: The solvent must not react with the compound being purified.

Table 2: Candidate Solvents for Recrystallization

Solvent SystemRationale & Considerations
Ethanol Often a good starting point for pyrazole derivatives.[2][4] It is a polar protic solvent that can engage in hydrogen bonding with the hydroxyl group.
Isopropanol Similar to ethanol but slightly less polar. May offer a different solubility profile that could be advantageous.
Acetonitrile A polar aprotic solvent. Can be effective for compounds with moderate polarity. Slow evaporation of an acetonitrile solution has been used to obtain high-quality crystals of a related pyrazole.[1]
Toluene A nonpolar aromatic solvent. May be useful in a mixed-solvent system with a more polar solvent to fine-tune solubility.
Ethanol/Water A common mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol, and water (an anti-solvent) is added dropwise until the solution becomes turbid. Reheating will clarify the solution, which is then allowed to cool.
Hexane/Ethyl Acetate Another versatile mixed-solvent system. The compound is dissolved in hot ethyl acetate, and hexane is added to induce crystallization upon cooling.

A small-scale solvent screen is highly recommended. Test the solubility of a few milligrams of the crude material in 0.5 mL of each candidate solvent, both at room temperature and at the solvent's boiling point.

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol assumes a single-solvent recrystallization with ethanol, a common and effective choice for pyrazole derivatives. The principles can be adapted for other solvent systems.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_protocol Recrystallization Protocol A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B if needed C 3. Cooling & Crystallization Slow cooling to form pure crystals A->C if no filtration B->C D 4. Crystal Collection Isolate crystals via vacuum filtration C->D E 5. Washing Rinse with ice-cold solvent D->E F 6. Drying Remove residual solvent under vacuum E->F G Purified Product F->G

Caption: The sequential workflow for the recrystallization of this compound.

Detailed Protocol
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask. The conical shape of the flask minimizes solvent evaporation.

    • Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling or magnetic stirring.

    • Continue adding the solvent in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the dissolved product even after cooling.[7]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration is required.

    • Pre-heat a funnel with a fluted filter paper by passing hot solvent through it. This prevents premature crystallization in the funnel.

    • Pour the hot solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities within their lattice structure. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the product.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Connect the filter flask to a vacuum source and decant the crystallized mixture into the funnel.

    • Rinse the Erlenmeyer flask with a small amount of ice-cold solvent to transfer any remaining crystals.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent. Causality: The wash removes any residual mother liquor that contains dissolved impurities. Using ice-cold solvent minimizes the redissolving of the purified product.[7]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

IssueCauseSolution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure.[6][8]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. Alternatively, choose a solvent with a lower boiling point.
No Crystals Form The solution is not saturated, or it is supersaturated.[7]If too much solvent was added, evaporate some of it and allow the solution to cool again. If supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a seed crystal.
Low Yield Too much solvent was used; the product has significant solubility in the cold solvent; premature crystallization during hot filtration; crystals were washed with too much or warm solvent.[7]Minimize the amount of solvent used for dissolution and washing. Ensure the washing solvent is ice-cold. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
Colored Product Colored impurities are present.If the impurities are known to be nonpolar, they may be removed by a pre-recrystallization wash with a nonpolar solvent in which the product is insoluble. Alternatively, add a small amount of decolorizing carbon to the hot solution before filtration. Use sparingly, as it can adsorb the product as well.

Validation: Purity and Identity Assessment

The success of the recrystallization must be verified through analytical techniques.

Table 4: Post-Recrystallization Analysis

TechniquePurposeExpected Outcome for Pure Sample
Melting Point Assess purity.A sharp melting point range (typically < 2 °C) that is elevated compared to the crude material.
Thin-Layer Chromatography (TLC) Check for the presence of impurities.A single spot for the recrystallized product, with the absence of spots corresponding to impurities present in the crude material.
¹H and ¹⁹F NMR Spectroscopy Confirm chemical structure and identify impurities.Clean spectra with expected chemical shifts and coupling constants for the pyrazole structure.[9] The absence of impurity peaks.
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak, allowing for the calculation of purity (e.g., >99.5%).

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • When heating flammable organic solvents, use a heating mantle or steam bath. Never use an open flame.

  • Handle trifluoromethyl-containing compounds with care, as they can have biological activity.

References

  • Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. PubMed Central. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Recrystallization1. Unknown Source. [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

  • 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol | C10H7F3N2O | CID 2783031. PubChem. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and optimized protocols to improve your yield and purity. Our approach is grounded in established chemical principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The most common and direct route to this compound is the cyclocondensation reaction between a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, and phenylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, is popular due to the ready availability of starting materials and its generally straightforward procedure.[1][2][3] However, the synthesis is not without its challenges, including the control of regioselectivity, maximization of yield, and effective purification of the final product.

This guide will walk you through these challenges in a practical question-and-answer format, providing you with the knowledge to diagnose and resolve common issues.

Core Synthesis Pathway

The fundamental reaction is illustrated below. The key step is the condensation of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the pyrazol-4-ol ring.

Synthesis_Pathway Ethyl_4,4,4-trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Reaction Cyclocondensation Ethyl_4,4,4-trifluoroacetoacetate->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Product This compound Reaction->Product

Caption: General synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Low or No Yield

Question 1: I am getting a very low yield, or the reaction is not proceeding at all. What are the common causes?

Answer: A low or non-existent yield can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, which can result in the formation of tars and other byproducts that inhibit the reaction. It is crucial to use freshly distilled or high-purity phenylhydrazine. An impure starting material is often a primary cause of low yields.

    • Ethyl 4,4,4-trifluoroacetoacetate: While generally stable, ensure your ketoester has not hydrolyzed over time. The presence of significant amounts of the corresponding acid can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While various solvents can be used, ethanol or acetic acid are commonly employed. Acetic acid can act as both a solvent and a catalyst, often leading to higher yields and cleaner reactions.

    • Temperature: The reaction temperature needs to be carefully controlled. While heating is generally required to drive the reaction to completion, excessive temperatures can lead to the formation of side products and decomposition. A temperature range of 60-80 °C is a good starting point.[2] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • pH: The pH of the reaction mixture can significantly influence the rate and outcome of the condensation. For the reaction with phenylhydrazine, maintaining a slightly acidic pH is often beneficial. If you are using phenylhydrazine hydrochloride, the in-situ generated HCl will provide the necessary acidity. If you are using free phenylhydrazine, the addition of a catalytic amount of a mild acid like acetic acid can be advantageous.

  • Reaction Work-up:

    • Product Precipitation: The product is often isolated by precipitation from the reaction mixture by adding water. The efficiency of this precipitation can be affected by the final volume and the rate of water addition. Ensure that the product is not overly soluble in the final solvent mixture. Cooling the mixture on an ice bath can improve the recovery of the product.

Question 2: My reaction seems to stall and does not go to completion. What can I do?

Answer: A stalled reaction is a common issue. Here are a few strategies to push the reaction to completion:

  • Increase Reaction Time: The cyclization step can sometimes be slow. Monitor the reaction by TLC, and if starting material is still present after the initially planned reaction time, consider extending it.

  • Increase Temperature: A modest increase in temperature (e.g., by 10-20 °C) can sometimes provide the necessary activation energy to overcome the reaction barrier. However, be cautious of potential side reactions at higher temperatures.

  • Catalyst: If you are not already using an acid catalyst, the addition of a catalytic amount of acetic acid or a stronger acid like sulfuric acid can accelerate the reaction.

Formation of Impurities and Side Products

Question 3: I am observing multiple spots on my TLC plate. What are the likely side products?

Answer: The formation of side products is a common challenge in pyrazole synthesis. The most common impurity is the regioisomer, but other side products can also form.

  • Regioisomer Formation: The condensation of an unsymmetrical β-dicarbonyl compound like ethyl 4,4,4-trifluoroacetoacetate with phenylhydrazine can lead to the formation of two regioisomers: the desired this compound and the undesired 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ol. The formation of these isomers is a well-documented challenge in pyrazole synthesis.[1][2]

    Isomer_Formation Start Ethyl 4,4,4-trifluoroacetoacetate + Phenylhydrazine Pathway_A Attack at trifluoroacetyl carbonyl Start->Pathway_A Pathway_B Attack at ester carbonyl Start->Pathway_B Product_A This compound (Desired) Pathway_A->Product_A Product_B 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (Undesired) Pathway_B->Product_B

    Caption: Competing pathways leading to regioisomer formation.

    The regioselectivity of the reaction is influenced by the electronic and steric properties of the β-dicarbonyl compound. The highly electrophilic nature of the carbonyl carbon attached to the trifluoromethyl group generally favors the formation of the desired 3-trifluoromethyl isomer. However, the reaction conditions can also play a significant role.

  • Hydrazone Intermediate: Incomplete cyclization can result in the presence of the hydrazone intermediate in your crude product. This can often be addressed by extending the reaction time or increasing the temperature.

  • Decomposition Products: At elevated temperatures, both the starting materials and the product can decompose, leading to a complex mixture of byproducts. This is why careful temperature control is crucial.

Question 4: How can I control the regioselectivity of the reaction to favor the desired 3-trifluoromethyl isomer?

Answer: Controlling the regioselectivity is key to achieving a high yield of the desired product. Here are some strategies that have been shown to be effective:

  • Use of Phenylhydrazine Hydrochloride: The use of phenylhydrazine hydrochloride instead of the free base has been reported to favor the formation of the 1,3-regioisomer.[4] The acidic conditions protonate the hydrazine, which can influence the regioselectivity of the initial condensation step.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. It is often necessary to screen a few different solvents (e.g., ethanol, acetic acid, toluene) to find the optimal conditions for your specific substrate.

  • Temperature Control: Lower reaction temperatures may favor the formation of one isomer over the other. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Purification Challenges

Question 5: My crude product is an oil/gummy solid and is difficult to purify. What are the best purification methods?

Answer: The purification of pyrazol-4-ols can be challenging due to their potential for tautomerization and their amphoteric nature. Here are some recommended purification strategies:

  • Recrystallization: If you are able to obtain a solid crude product, recrystallization is often the most effective method for purification.

    • Solvent Selection: A good solvent for recrystallization should dissolve the compound when hot but not when cold. Common solvents for recrystallizing pyrazoles include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.[5] It may be necessary to screen several solvents to find the optimal one.

  • Column Chromatography: If recrystallization is not effective, or if your product is an oil, column chromatography is the next best option.[5]

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazoles.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation of the desired product from its impurities.

  • Acid-Base Extraction: The pyrazol-4-ol moiety has acidic and basic properties. This can sometimes be exploited for purification.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.

    • Wash with a dilute aqueous base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

    • Caution: Be aware that your product may have some solubility in both the acidic and basic aqueous layers, so this method should be used with care and may lead to some product loss.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize the yield and regioselectivity of the desired product.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Phenylhydrazine hydrochloride

  • Glacial acetic acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq).

  • Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of ketoester).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture with vigorous stirring to precipitate the product.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from hot ethanol.

Data Summary

ParameterRecommended ConditionRationale
Reactants High-purity ethyl 4,4,4-trifluoroacetoacetate and phenylhydrazine hydrochlorideImpurities in starting materials can significantly lower the yield and lead to side products.
Solvent Glacial acetic acidActs as both a solvent and a catalyst, promoting the reaction and improving the yield.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition.
Reaction Time 4-6 hours (monitor by TLC)Ensures the reaction goes to completion without unnecessary heating.
Work-up Precipitation with cold waterAn effective method for isolating the product from the reaction mixture.
Purification Recrystallization from ethanol or column chromatographyEffective methods for removing impurities, including the undesired regioisomer.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help researchers minimize common side products and enhance the purity and yield of their target compound. The synthesis, typically achieved through the condensation of phenylhydrazine with a trifluoromethylated β-dicarbonyl compound like ethyl trifluoroacetoacetate (ETFAA), is powerful but prone to specific challenges, primarily concerning regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and purification of this compound.

FAQ 1: My analytical data (NMR/LC-MS) shows a major isomeric impurity. What is it and why did it form?

Answer:

The most prevalent side product in this synthesis is the constitutional isomer, 1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ol . Its formation is a direct consequence of the reaction mechanism and the nature of the unsymmetrical dicarbonyl starting material.

  • Mechanistic Cause (Lack of Regioselectivity): The synthesis is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] Because ethyl trifluoroacetoacetate (ETFAA) is unsymmetrical, the initial nucleophilic attack by phenylhydrazine can occur at two distinct carbonyl carbons.[2][3]

    • Pathway A (Desired): Attack at the acetyl carbonyl (C2) leads to the formation of the desired 1-phenyl-3-(trifluoromethyl) isomer.

    • Pathway B (Side Product): Attack at the trifluoroacetyl carbonyl (C4) is sterically less hindered but electronically influenced by the potent electron-withdrawing trifluoromethyl (-CF₃) group. This pathway results in the undesired 1-phenyl-5-(trifluoromethyl) regioisomer.[2]

The reaction conditions, including solvent, temperature, and pH, critically determine the ratio of these two pathways.[2][3]

Visualizing the Competing Reaction Pathways

G cluster_start Starting Materials cluster_attack Nucleophilic Attack cluster_product Final Products SM1 Phenylhydrazine Attack_A Attack at Acetyl Carbonyl (More Hindered) SM1->Attack_A Reacts with ETFAA (SM2) Attack_B Attack at Trifluoroacetyl Carbonyl (Less Hindered, Electron Deficient) SM1->Attack_B Reacts with ETFAA (SM2) SM2 Ethyl Trifluoroacetoacetate (ETFAA) Prod_A Desired Product: 1-phenyl-3-(trifluoromethyl)- 1H-pyrazol-4-ol Attack_A->Prod_A Leads to Prod_B Side Product: 1-phenyl-5-(trifluoromethyl)- 1H-pyrazol-4-ol Attack_B->Prod_B Leads to

Caption: Competing pathways in pyrazole synthesis.

Solutions & Mitigation Strategies:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the ratio in favor of the desired isomer compared to standard solvents like ethanol.

  • pH Control: The reaction's regiochemical outcome is highly dependent on pH.[3]

    • Acidic Conditions: Under acidic conditions (pH 0-6.9), protonation can alter the nucleophilicity of the two nitrogen atoms in phenylhydrazine, often directing the reaction towards a specific isomer.[2][4] Careful screening of the acid catalyst (e.g., acetic acid, HCl) and its stoichiometry is crucial.

    • Neutral/Basic Conditions: In neutral or basic media, the more nucleophilic NH₂ group of the hydrazine tends to attack the more electrophilic carbonyl carbon, which can also be tuned to favor one product.[3]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the desired product.

ConditionTypical OutcomeRecommendation
Solvent: Ethanol Often produces significant mixtures of regioisomers (e.g., ratios from 2:1 to 6:1).[5]Switch to a fluorinated alcohol like TFE or HFIP to enhance selectivity.
pH: Uncontrolled Unpredictable and often poor regioselectivity.Screen reactions using a controlled amount of acid (e.g., catalytic acetic acid) to find the optimal pH.[5]
Temperature: Reflux May decrease selectivity by providing enough energy to overcome the activation barrier for the undesired pathway.Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for completion.
FAQ 2: My crude product is contaminated with unreacted starting materials. How do I remove them?

Answer:

This issue typically arises from an incomplete reaction due to suboptimal stoichiometry, insufficient reaction time, or low temperature.

  • Causality: Phenylhydrazine is a base, and ETFAA is an ester. Their differing chemical properties can be exploited for effective removal.

  • Solution (Purification Workflow):

    • Aqueous Acid Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The acidic wash will protonate the basic phenylhydrazine, forming a water-soluble salt that partitions into the aqueous layer.

    • Aqueous Base Wash: Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities or remaining traces of the acid wash.

    • Brine Wash & Drying: Wash with brine to remove bulk water, then dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7]

    • Recrystallization/Chromatography: After removing the solvent in vacuo, the remaining impurities (including the regioisomeric side product) can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[8] If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.[6][7]

Purification Workflow Diagram

G Start Crude Product in Organic Solvent Wash1 Wash with 1M HCl (aq) (Removes Phenylhydrazine) Start->Wash1 Wash2 Wash with NaHCO3 (aq) (Removes Acid) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over MgSO4 / Na2SO4 Wash3->Dry Evap Evaporate Solvent Dry->Evap Purify Purification Method Evap->Purify Recryst Recrystallization Purify->Recryst If crystalline Column Column Chromatography Purify->Column If oily or inseparable Final Pure Product Recryst->Final Column->Final

Caption: Post-reaction purification workflow.

FAQ 3: I'm observing low yields and several minor, unidentified byproducts. What could be the cause?

Answer:

Low yields and multiple small impurities often point to the degradation of starting materials, particularly the β-ketoester.

  • Causality (Starting Material Instability):

    • Hydrolysis of ETFAA: Ethyl trifluoroacetoacetate is susceptible to hydrolysis, especially in the presence of acid or base catalysts and water.[9] This degradation breaks the ester down into trifluoroacetic acid and ethyl acetate, which will not participate in the desired cyclization reaction.

    • Oxidation of Phenylhydrazine: Phenylhydrazine can oxidize upon exposure to air and light over time, turning dark and forming impurities that can interfere with the reaction.

  • Solutions & Prevention:

    • Use High-Purity Reagents: Always use freshly opened or purified starting materials. Phenylhydrazine should be a pale yellow liquid; if it is dark red or brown, it should be distilled before use.

    • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the ETFAA.

    • Pre-reaction QC: Before starting the synthesis, it is good practice to run a quick quality control check, such as acquiring a ¹H NMR spectrum of your starting materials, to confirm their identity and purity.

Optimized Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis of this compound

This protocol is optimized to maximize the formation of the desired 3-(trifluoromethyl) isomer.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,2,2-trifluoroethanol (TFE) (10 mL/mmol of ETFAA).

  • Reagent Addition: Add ethyl trifluoroacetoacetate (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Catalyst: Add glacial acetic acid (0.1 eq).

  • Hydrazine Addition: Slowly add phenylhydrazine (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Proceed with the purification workflow described in FAQ 2.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, isopropanol).

  • Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., water, hexanes) dropwise until the solution becomes cloudy.

  • Cooling: Heat the mixture slightly to redissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Process for the preparation of pyrazoles.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.J. Org. Chem. 2005, 70, 15, 5868–5871.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.The Journal of Organic Chemistry.
  • Process for the preparation of ethyl trifluoroacetoacetate.
  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol.

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in aqueous solutions. This document provides a comprehensive overview of the potential causes of poor solubility and offers a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges effectively.

Introduction to this compound and its Solubility Profile

This compound is a heterocyclic compound with a molecular structure that suggests limited aqueous solubility. The presence of a phenyl group and a trifluoromethyl group contributes to its lipophilic nature, while the pyrazole ring and hydroxyl group offer some potential for hydrogen bonding.[1][2] The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can influence the compound's physicochemical characteristics.[1] Given these features, researchers may experience difficulties in achieving desired concentrations in aqueous media, which is a common hurdle for many new chemical entities in drug discovery and development.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The molecular structure of this compound contains both hydrophobic (phenyl and trifluoromethyl groups) and hydrophilic (hydroxyl group) moieties.[1][2] The hydrophobic portions of the molecule are likely responsible for its low intrinsic solubility in aqueous solutions. For a molecule to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions. With poorly soluble compounds, this energy balance is unfavorable in water.

Q2: What is the expected aqueous solubility of this compound?

Q3: How can I quickly assess if my compound is dissolving?

A3: Visual inspection is the first step. A saturated solution will have undissolved particles present.[6] For a more quantitative assessment, you can prepare a suspension of the compound in your desired aqueous buffer, agitate it for a sufficient time (e.g., 24 hours) to reach equilibrium, and then filter or centrifuge the sample to remove undissolved solids. The concentration of the dissolved compound in the clear supernatant can then be measured using an appropriate analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][]

Q4: Are there any initial steps I should take before attempting more complex solubilization techniques?

A4: Yes. Before exploring advanced methods, ensure that you have considered the following:

  • Purity of the compound: Impurities can sometimes affect solubility.

  • Solid-state form: Different polymorphic forms of a compound can have different solubilities.

  • Sonication: Applying ultrasonic energy can help to break up aggregates and facilitate dissolution.

  • Gentle heating: For some compounds, a slight increase in temperature can improve solubility. However, be cautious as this can also lead to degradation.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common solubility issues. We will focus on three primary strategies: pH adjustment, the use of co-solvents, and cyclodextrin complexation.

Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.

solubility_workflow start Start: Poor Aqueous Solubility check_pka Is the compound ionizable? (Check for acidic/basic functional groups) start->check_pka ph_adjustment pH Adjustment check_pka->ph_adjustment  Yes co_solvents Co-solvency check_pka->co_solvents  No or Insufficient ph_adjustment->co_solvents Insufficient success Solubility Achieved ph_adjustment->success Successful cyclodextrins Cyclodextrin Complexation co_solvents->cyclodextrins Insufficient co_solvents->success Successful other_techniques Consider Other Techniques (e.g., solid dispersions, nanosuspensions) cyclodextrins->other_techniques Insufficient cyclodextrins->success Successful

Caption: Decision-making workflow for selecting a solubility enhancement technique.

Guide 1: pH Adjustment

Principle: The solubility of ionizable compounds is pH-dependent.[9][10] this compound possesses a hydroxyl group on the pyrazole ring, which is expected to be weakly acidic. By increasing the pH of the aqueous solution above the compound's pKa, the hydroxyl group will deprotonate, forming a more soluble anionic salt.[11][12]

Experimental Protocol:

  • Determine the pKa: If the pKa of this compound is unknown, it can be predicted using computational tools or determined experimentally via potentiometric titration or UV-Vis spectroscopy. A predicted pKa for a similar compound, 1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine, is around 3.46, though this is for an amine group and the hydroxyl group in the target molecule will have a different pKa, likely higher.[13]

  • Prepare a series of buffers: Prepare a range of buffers with pH values around and above the estimated pKa. For a weakly acidic compound, buffers in the range of pH 7.0 to 9.0 would be a good starting point.

  • Conduct solubility studies:

    • Add an excess amount of this compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.[6]

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC, UV-Vis).[7]

  • Analyze the results: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.

Troubleshooting:

  • Precipitation upon pH change: If the pH of a solution containing the dissolved salt is lowered, the compound may precipitate out. This is an important consideration for downstream applications.

  • Chemical instability: Extreme pH values can lead to the degradation of the compound. It is advisable to assess the stability of the compound at the desired pH over the timeframe of the experiment.

Guide 2: Co-solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[14][15]

Commonly Used Co-solvents in Research:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol[15]

Experimental Protocol:

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and propylene glycol are common starting points.

  • Prepare a range of co-solvent concentrations: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility:

    • Add an excess of this compound to each co-solvent mixture.

    • Equilibrate the samples as described in the pH adjustment protocol.

    • Quantify the concentration of the dissolved compound in the clear supernatant.

  • Evaluate the results: Plot solubility against the co-solvent concentration to identify the most effective concentration for your needs.

Troubleshooting:

  • Precipitation upon dilution: When a co-solvent system containing a high concentration of a dissolved hydrophobic compound is diluted with an aqueous solution, the compound may precipitate.[14] This is a critical factor to consider for in vitro and in vivo studies.

  • Toxicity and compatibility: The chosen co-solvent and its concentration must be compatible with the biological system being studied.[14][16]

Guide 3: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its apparent aqueous solubility.[17][18][19][20]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Select a cyclodextrin: HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Conduct phase solubility studies:

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the samples.

    • Quantify the concentration of the dissolved compound in the supernatant.

  • Analyze the data: Plot the solubility of the compound against the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 inclusion complex.

Troubleshooting:

  • Saturation of complexation: At high concentrations, the solubilizing effect of the cyclodextrin may plateau.

  • Competition for the cavity: Other molecules in the formulation could potentially compete with the target compound for inclusion in the cyclodextrin cavity.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvent Systems

Solvent SystempHTemperature (°C)Hypothetical Solubility (µg/mL)
Deionized Water7.025< 1
Phosphate Buffer7.425~1-2
Carbonate Buffer9.025~20-30
10% Ethanol in Water7.025~15-25
20% Propylene Glycol in Water7.025~30-50
5% HP-β-CD in Water7.025~100-150
10% HP-β-CD in Water7.025~250-350

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for determining the equilibrium solubility of a compound.

solubility_determination_workflow start Start: Determine Equilibrium Solubility add_excess Add excess compound to solvent system start->add_excess equilibrate Equilibrate (e.g., 24-48h shaking at constant temp) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation or Filtration) equilibrate->separate sample Collect clear supernatant separate->sample analyze Quantify concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Sources

troubleshooting guide for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Biological Assays & Compound Handling Target Audience: Assay Development Scientists, Medicinal Chemists

Compound Technical Profile

Before initiating troubleshooting, verify your compound's physiochemical baseline. This molecule combines a lipophilic core with an ionizable hydroxyl group, creating unique behavior in aqueous buffers.

PropertyValue / CharacteristicImplication for Assays
Molecular Formula C₁₀H₇F₃N₂OMW: ~228.17 g/mol
Key Functional Groups 3-CF₃ (Electron Withdrawing), 4-OH (H-bond donor/acceptor), 1-PhenylHigh Acidity Risk: The CF₃ group lowers the pKₐ of the 4-OH significantly compared to standard phenols.[1]
Predicted pKₐ (4-OH) ~6.8 – 7.5 (Est.)Critical: At physiological pH (7.4), a significant fraction (~50%+) exists as the anionic species , not the neutral molecule.
Solubility (Water) Low (< 50 µM typically)Requires DMSO stock; prone to "crashing out" in high-salt buffers.
Redox Potential ModerateThe 4-OH group is susceptible to oxidation to the pyrazolin-4-one or radical species.

Troubleshooting Guide: Solubility & Precipitation

Issue: Compound precipitates upon addition to the assay buffer (cloudiness or loss of potency).

Root Cause: The hydrophobic 1-phenyl and 3-trifluoromethyl groups drive aggregation. While the 4-OH provides some polarity, it is insufficient to overcome the lipophilicity of the scaffold in high-salt environments.

Diagnostic Steps
  • Check DMSO Tolerance: Does your assay tolerate 1% DMSO? If you are working at <0.1% DMSO, the compound may not remain in solution.

  • Check Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) "salt out" the hydrophobic species.

Solution Protocol: The "Intermediate Dilution" Method

Do not pipette concentrated DMSO stock directly into the final assay well. This causes local high concentrations and immediate precipitation.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute to 10x final concentration in a buffer-free solvent mixture (e.g., 50% DMSO / 50% Water) or a buffer with low salt + 0.05% Pluronic F-127.

  • Final Addition: Add the 10x intermediate to the assay plate.

Technical Tip: If using automated liquid handling (Echo/Mosquito), ensure the source plate hydration is controlled. Evaporation of DMSO in source wells leads to "ringing" (precipitation on walls) and inconsistent dosing.

Troubleshooting Guide: Assay Interference (False Positives)

Issue: The compound shows activity in redox-sensitive assays (e.g., Resazurin, dehydrogenase assays) or fluorescence assays, but the effect disappears with the addition of thiol scavengers (DTT/BME).

Root Cause: Redox Cycling. The 4-hydroxypyrazole moiety can undergo oxidation to form a radical or a pyrazolinone intermediate. This species can react with assay reagents or cysteines on the protein target, leading to false inhibition (PAINS behavior).

Mechanism of Interference

The electron-withdrawing CF₃ group stabilizes the anion, but the 4-OH is still oxidatively labile.

RedoxCycling cluster_0 Assay Buffer Environment Reduced 4-Hydroxypyrazole (Active Species) Radical Pyrazolyl Radical (Reactive Intermediate) Reduced->Radical -e-, -H+ (Oxidation) Oxidized Pyrazolin-4-one (Oxidized Species) Radical->Oxidized -e- Target Protein Cysteine / Assay Reagent Radical->Target Covalent Adduct (False Positive) Oxidized->Reduced +2H, +2e- (Reductants: DTT/GSH)

Figure 1: Redox cycling pathway of 4-hydroxypyrazoles. The radical intermediate can covalently modify proteins or consume assay reagents.

Validation Protocol: The "DTT Shift"
  • Run the dose-response curve under standard conditions.

  • Repeat the curve with 1 mM DTT or 5 mM Glutathione (GSH) added to the buffer.

  • Analysis:

    • IC₅₀ increases >10-fold (Potency drops): The activity was likely due to oxidative interference.

    • IC₅₀ remains stable: The inhibition is likely genuine binding.

Troubleshooting Guide: Cell-Based Potency Drop-off

Issue: Good biochemical potency (low nM) but poor cellular activity (high µM).

Root Cause: Metabolic Conjugation (Phase II Metabolism). The 4-OH position is an accessible "handle" for UDP-glucuronosyltransferases (UGTs). In cells (especially hepatocytes like HepG2), the compound is rapidly glucuronidated, rendering it inactive and promoting excretion.

Diagnostic Experiment: Microsomal Stability

Run a metabolic stability assay using liver microsomes (RLM/HLM) with and without UDPGA (the cofactor for glucuronidation).

ConditionCofactorsResult Interpretation
Phase I Only NADPHHigh clearance = Oxidative metabolism (P450s).
Phase II Only UDPGA + AlamethicinHigh clearance = Glucuronidation of 4-OH. (Most likely scenario).

Solution: If glucuronidation is the culprit, this is a structural liability.

  • Medicinal Chemistry Fix: Methylate the oxygen (methoxy) or replace the -OH with a bioisostere (e.g., -NH₂, though this changes electronics) to block the conjugation site.

Frequently Asked Questions (FAQ)

Q: Is the compound light-sensitive? A: Yes, moderately. Pyrazoles with electron-withdrawing groups can degrade under intense UV light. Store solid powder in amber vials at -20°C. Avoid leaving assay plates in direct light for extended periods.

Q: Why does the color of the solution change to pink/brown over time? A: This indicates oxidation. The formation of quinoid-like impurities (from the oxidation of the 4-OH group coupled with the phenyl ring) creates colored species. Discard any colored stock solutions. Prepare fresh from powder.

Q: Can I use this compound in Surface Plasmon Resonance (SPR)? A: Yes, but watch for pH effects. Because the pKₐ is near 7.0, the compound may switch protonation states during the dissociation phase if the running buffer pH is slightly different from the sample buffer. Ensure strict pH matching (± 0.05 units) between running buffer and sample injection.

Q: Does the Trifluoromethyl (CF₃) group affect NMR analysis? A: Yes. In ¹⁹F NMR, the CF₃ signal is distinct (typically -60 to -65 ppm). This is an excellent handle for ¹⁹F-NMR binding assays (fragment screening), as the signal will shift or broaden significantly upon protein binding, providing a robust orthogonal assay to validate activity.

References

  • Vertex AI Search. (2025). Synthesis and biological activity of 1-phenyl-3-(trifluoromethyl)pyrazole derivatives.2

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol (Analog Data).[3]3[1][4][5][6][7]

  • Dalton Transactions. (2022). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling. (Context on Pyrazole Oxidation). 8

  • PubMed. (2023).[9] Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes.[10] (Metabolic Pathways). 10[4][6][9]

  • MDPI. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials.[3][11][12][13] (Physical Properties & Absorption).[14] 15

Sources

degradation pathways of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (herein referred to as PTP-OH ). As a researcher working with this scaffold—common in the synthesis of COX-2 inhibitors, agrochemicals (Fipronil analogs), and dyes—you are likely encountering stability issues related to its unique electronic structure.

The Core Conflict: PTP-OH possesses a "Push-Pull" electronic system. The Trifluoromethyl (


)  group at C3 strongly withdraws electrons, while the Hydroxyl (-OH)  group at C4 donates electrons. This creates a molecule that is chemically "schizophrenic"—stable against simple hydrolysis but highly susceptible to oxidative coupling  and photolytic excitation .

This guide provides the mechanistic causality for these degradation events and actionable protocols to prevent them.

Critical Degradation Pathways

Pathway A: Oxidative Dimerization (The "Pink Solution" Phenomenon)

The most frequent user complaint is the spontaneous discoloration of PTP-OH solutions (turning pink, red, or brown) upon standing in air.

  • Mechanism: PTP-OH exists in equilibrium with its keto-tautomer (pyrazolin-4-one). In the presence of dissolved oxygen, particularly in basic or neutral media, the 4-OH group undergoes a single-electron oxidation to form a radical. These radicals rapidly dimerize to form 4,4'-bis(pyrazol-4-one) species (Rubazoic acid analogs), which are highly chromophoric.

  • Trigger: High pH (formation of the phenolate anion), trace transition metals, and oxygen.

Pathway B: Photolytic Destabilization

While the


 group is chemically robust, the pyrazole ring absorbs UV light (approx. 250–300 nm).
  • Mechanism: UV excitation can lead to the cleavage of the N-Phenyl bond or, in aqueous media, facilitate the hydration of the

    
     bond, leading to ring-opening hydrolysis products.
    
  • Trigger: Storage in clear glass vials; exposure to fluorescent lab lighting.

Visualizing the Degradation Logic

The following diagram maps the causality between environmental stressors and the resulting degradation products.

degradation_pathways PTP PTP-OH (Intact Molecule) Oxidation O2 / High pH (Oxidative Stress) PTP->Oxidation UV UV Light (hv > 290nm) PTP->UV Radical Pyrazoly-4-oxyl Radical Oxidation->Radical -e-, -H+ Excited Excited State (Singlet/Triplet) UV->Excited Excitation Dimer 4,4'-Bis(pyrazolone) (PINK/RED COLOR) Radical->Dimer Dimerization RingOpen Ring Cleavage Products Excited->RingOpen Hydrolysis

Figure 1: Mechanistic degradation cascade of PTP-OH showing the divergence between oxidative dimerization and photolytic cleavage.

Troubleshooting Guide & Protocols

Issue 1: "My LC-MS shows a peak at [2M-2H]."

Diagnosis: Oxidative Dimerization. The mass spectrum shows a parent ion at roughly double the molecular weight minus 2 protons. This confirms the formation of the bis-pyrazole dimer.

Corrective Protocol: The "Zero-Oxygen" Workflow

  • Solvent Degassing: Do not rely on sonication alone. Sparge all solvents (MeOH, ACN, Water) with Helium or Argon for 15 minutes prior to dissolution.

  • Add Antioxidant: If the application permits, add 0.1% Ascorbic Acid to the aqueous mobile phase or solvent. This acts as a sacrificial reductant, preventing the PTP-OH radical formation.

  • pH Control: Maintain pH < 6.0. The anionic form (phenolate) is

    
     times more reactive toward oxidation than the neutral form.
    
Issue 2: "The purity drops by 5% after 24h in the autosampler."

Diagnosis: Photolysis or Autosampler Thermal Degradation.

Corrective Protocol: Light & Temp Shielding

  • Amber Glassware: Mandatory. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Temperature: Set autosampler to 4°C . The rate of radical propagation is significantly suppressed at lower temperatures.

  • Check the Needle Wash: Ensure the needle wash solvent does not contain peroxides (common in aged THF or ethers).

Issue 3: "Inconsistent retention times in HPLC."

Diagnosis: Tautomeric Equilibrium Shift. PTP-OH exists as a mixture of the enol (4-OH) and keto (4-one) forms. The ratio depends on the solvent polarity and pH.

Corrective Protocol: Tautomer Locking

  • Buffer Selection: Use a buffered mobile phase (e.g., Ammonium Formate, pH 3.5). Unbuffered solvents allow local pH changes that shift the tautomeric equilibrium, causing peak tailing or splitting.

  • Column Choice: Use a column with high carbon loading (C18) and end-capping to minimize interaction with free silanols, which can catalyze tautomerization.

Stability Data Summary

ConditionStability RatingPrimary DegradantVisual Indicator
Solid State (Dark, 4°C) High (>2 years)NoneWhite Powder
Solution (pH 7, Air) Low (<24 hours)Bis-pyrazolone DimerPink/Red
Solution (pH 3, Argon) High (>1 week)NoneColorless
Solution (UV Exposed) ModerateRing-opening amidesYellowing
Basic Media (pH > 10) Very LowAnionic Oxidation productsDeep Red/Brown

Interactive Troubleshooting Workflow

Use this decision tree to resolve stability issues in real-time.

troubleshooting_tree Start Start: Identify Symptom Q1 Is the solution colored (Pink/Red)? Start->Q1 Result1 CAUSE: Oxidation ACTION: Sparge w/ Argon, Lower pH Q1->Result1 Yes Q2 Is the LC Peak split or tailing? Q1->Q2 No Result2 CAUSE: Tautomerism ACTION: Use pH 3.0 Buffer Q2->Result2 Yes Q3 Are there extra peaks (low mass)? Q2->Q3 No Result3 CAUSE: Photolysis ACTION: Use Amber Vials Q3->Result3 Yes

Figure 2: Diagnostic decision tree for PTP-OH stability issues.

References & Authoritative Grounding

  • Metcalf, R. L. (2012). Insect Control. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Describes the stability profile of phenyl-pyrazole scaffolds like Fipronil).

  • Elguero, J., et al. (2000). Pyrazoles. In Comprehensive Heterocyclic Chemistry II. Elsevier. (The definitive text on pyrazole tautomerism and oxidation of 4-hydroxypyrazoles).

  • Tingle, J. B., & Williams, L. F. (1908). The oxidation of derivatives of 1-phenyl-3-methyl-4-hydroxypyrazole. American Chemical Journal. (Foundational mechanism for the oxidative dimerization of 4-hydroxypyrazoles to bis-compounds).

  • Fenner, K., et al. (2013). Transformation products of organic contaminants: general rules? Environmental Science & Technology. (Discusses the photolysis of trifluoromethyl-aryl motifs).

Technical Support Center: Navigating Reproducibility in Experiments with 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reproducibility in their experiments involving this compound. Poor reproducibility can stem from a variety of factors, including the synthesis, purification, handling, and application of the molecule. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and address these issues.

The Challenge of Reproducibility with Pyrazole Derivatives

Pyrazole derivatives, particularly those with trifluoromethyl groups, are of significant interest in medicinal chemistry for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] However, their synthesis and use can be fraught with challenges that undermine experimental reproducibility. The synthesis of substituted pyrazoles, for instance, is often complicated by a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate.[3] Furthermore, the potential for tautomerism in pyrazol-4-ols can lead to inconsistent results in biological assays if not properly controlled.

This guide will walk you through the common pitfalls and provide actionable solutions to enhance the reliability and consistency of your experimental outcomes.

Section 1: Synthesis and Purification: The First Source of Variability

The synthesis of this compound and its analogs often involves the condensation of a β-dicarbonyl compound with phenylhydrazine. This reaction, while common, can be a significant source of variability.

Frequently Asked Questions (FAQs) - Synthesis and Purification

Q1: My synthesis of a trifluoromethyl-substituted pyrazole resulted in a very low yield. What are the common causes?

A1: Low yields in the synthesis of similar pyrazole derivatives are a frequently reported issue, with some preparations of related compounds achieving yields as low as 4-24%.[4][5] The primary culprits are often:

  • Formation of Regioisomers: The condensation reaction can produce a mixture of pyrazole regioisomers, which are structural isomers that can be very difficult to separate.[3] The formation of these isomers significantly reduces the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically impact the reaction outcome. For some pyrazole syntheses, microwave irradiation has been shown to improve yields compared to conventional reflux.[4]

  • Product Loss During Purification: The purification of pyrazole derivatives can be challenging, often requiring multiple chromatographic steps and recrystallizations. Each of these steps can lead to significant mechanical loss of the product.[4]

Q2: How can I improve the yield and purity of my synthesized this compound?

A2: To improve your synthetic outcome, consider the following strategies:

  • Reaction Optimization: Experiment with different reaction conditions. A comparison of conventional heating versus microwave-assisted synthesis may be beneficial. The use of an acid catalyst, such as a drop of concentrated sulfuric acid, is often necessary.[4]

  • Advanced Purification Techniques: For purification, tandem radial chromatography has been shown to be effective in separating isomeric pyrazole mixtures and can be less prone to mechanical loss than traditional column chromatography.[4]

  • Thorough Analytical Characterization: It is crucial to confirm the identity and purity of your final product. Use a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and elemental analysis to ensure you have the correct, pure compound before proceeding with biological experiments.

Representative Synthetic Protocol

Step 1: Reaction Setup

  • In a microwave vial, combine ethyl 4,4,4-trifluoro-2-hydroxy-3-oxobutanoate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop) while stirring.

Step 2: Reaction

  • Seal the vial and heat in a microwave reactor at 80°C for 1-2 hours.

Step 3: Work-up

  • After cooling, evaporate the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.

Step 4: Purification

  • Purify the crude product using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes.

  • Monitor the fractions by thin-layer chromatography to isolate the desired product.

Step 5: Characterization

  • Confirm the structure and purity of the final product using NMR, mass spectrometry, and elemental analysis.

Visualizing the Synthetic Challenge: Regioisomer Formation

The following diagram illustrates the potential for the formation of two different regioisomers during the synthesis of a substituted pyrazole.

G cluster_reactants Reactants cluster_products Potential Products diketone 1,3-Dicarbonyl Precursor isomer1 Desired Regioisomer (e.g., 1,3,4-substituted) diketone->isomer1 Condensation isomer2 Undesired Regioisomer (e.g., 1,5,4-substituted) diketone->isomer2 Condensation hydrazine Phenylhydrazine hydrazine->isomer1 hydrazine->isomer2

Caption: Synthetic pathway leading to potential regioisomers.

Section 2: The Hidden Pitfall of Tautomerism

One of the most overlooked sources of irreproducibility in experiments with pyrazol-4-ols is tautomerism. These compounds can exist in equilibrium between the enol (-ol) form and the keto (-one) form. This equilibrium is not static and can be influenced by the solvent, pH, and even the solid-state packing during crystallization.[6]

Frequently Asked Questions (FAQs) - Tautomerism

Q3: What is tautomerism and why is it a problem for my experiments?

A3: Tautomers are isomers of a compound that readily interconvert. In the case of this compound, it can exist as both the "ol" and "one" forms. The two tautomers have different chemical properties, including solubility, polarity, and the ability to act as hydrogen bond donors or acceptors. This can lead to:

  • Inconsistent Biological Activity: The two tautomers may have different affinities for a biological target. If the equilibrium shifts between experiments, you may observe variable results.

  • Solubility Issues: One tautomer may be more soluble in your experimental buffer than the other. A shift in the equilibrium could cause the compound to precipitate out of solution, leading to inaccurate concentrations.

  • Analytical Ambiguity: The presence of multiple tautomers can complicate the interpretation of analytical data, such as NMR spectra.

Q4: How can I control for tautomerism in my experiments?

A4: While completely preventing tautomerism is not always possible, you can take steps to minimize its impact on reproducibility:

  • Consistent Solvent Systems: Prepare your stock solutions and conduct your experiments in the same solvent system every time. The tautomeric equilibrium is highly solvent-dependent.

  • pH Control: Buffer your experimental solutions to a consistent pH, as this can influence the tautomeric equilibrium.

  • Freshly Prepared Solutions: Prepare solutions of the compound fresh for each experiment to avoid potential time-dependent shifts in the tautomeric equilibrium.

  • Careful Characterization: Be aware of the potential for tautomerism when interpreting your analytical data. In some cases, you may see two sets of peaks in your NMR spectrum corresponding to the two tautomers.

Visualizing Tautomeric Equilibrium

The diagram below illustrates the equilibrium between the pyrazol-4-ol and pyrazol-5-one tautomers.

Tautomerism Pyrazolol This compound (Enol form) Pyrazolone 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (Keto form) Pyrazolol->Pyrazolone Equilibrium Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_handling Handling & Storage cluster_assay Biological Assay Synthesis Optimized Synthesis Purification Rigorous Purification Synthesis->Purification Characterization Full Analytical Characterization (NMR, MS) Purification->Characterization Storage Proper Storage (Dry, Dark, Cold) Characterization->Storage StockSolution Consistent Stock Solution Preparation Storage->StockSolution Assay Standardized Assay Protocol StockSolution->Assay Analysis Data Analysis Assay->Analysis

Caption: A workflow for ensuring experimental reproducibility.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available from: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NIH. Available from: [Link]

Sources

preventing decomposition of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Preventing Decomposition of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol During Storage

Welcome to our dedicated technical support center for this compound. This guide is crafted for our audience of researchers, scientists, and drug development professionals who handle this versatile yet sensitive compound. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the chemical integrity of your samples, thereby safeguarding the accuracy and reproducibility of your experimental results.

Core Concept: Understanding the Instability of Pyrazol-4-ols

The stability of this compound is intrinsically linked to its molecular structure. The hydroxyl (-OH) group at the 4-position of the pyrazole ring is the primary site of vulnerability. This moiety is susceptible to oxidation, a process that can be catalyzed by exposure to atmospheric oxygen, light, and trace impurities. This degradation not only reduces the purity of your sample but can also introduce new, unintended compounds into your experiments, leading to confounding results. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, and maintaining their stability is paramount for reliable research.[1][2][3][4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound in a direct question-and-answer format.

Q1: My once-white powder of this compound has turned yellow/brown. What happened, and is it still usable?

A: A color change is a clear visual indicator of chemical decomposition. This is most likely due to the oxidation of the pyrazol-4-ol to form colored quinone-like species or other degradation byproducts. It is strongly advised that you do not use the discolored material. The presence of these impurities can significantly alter its reactivity and biological activity. Before discarding, you should perform a purity analysis (see Protocol 2) to confirm the extent of degradation.

Q2: I store my compound in a -20°C freezer, but I still see degradation over time. Why isn't cold storage enough?

A: While low temperatures are crucial for slowing down the rate of chemical reactions, they do not stop them entirely. If your sample vial contains air in the headspace, the oxygen present can still cause slow oxidation over months. For long-term stability, cold storage must be combined with an inert atmosphere. General guidance for similar chemical compounds consistently recommends storage in a cool, dry, and well-ventilated area, which points to temperature and atmosphere as key factors.[6][7][8][9][10]

Q3: Can I store the compound in solution for convenience?

A: Storing this compound in solution is generally discouraged for long-term storage as it can accelerate degradation. Solvents can introduce impurities (like peroxides in aged ethers) and increase molecular mobility, facilitating decomposition pathways. If you must store solutions for short-term use, use a high-purity, anhydrous, and degassed solvent, store at -80°C, and use promptly.

Q4: What are the primary incompatible materials to avoid?

A: Avoid strong oxidizing agents, strong acids, and bases.[6] Contact with reactive metal surfaces can also potentially catalyze degradation. Always use high-quality, inert containers such as amber glass vials with PTFE-lined caps for storage.

Visualization of the Degradation Pathway and Prevention

The following workflow illustrates the factors leading to decomposition and the critical interventions required to maintain sample integrity.

G cluster_compound Compound State cluster_factors Degradation Factors cluster_prevention Prevention Protocols Compound_Pristine Pristine 1-phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol (White Solid) Compound_Degraded Degraded Product (Colored Impurities) Compound_Pristine->Compound_Degraded Decomposition Oxygen Atmospheric Oxygen Oxygen->Compound_Degraded Light UV/Light Exposure Light->Compound_Degraded Temp Ambient Temperature Temp->Compound_Degraded Inert_Gas Inert Atmosphere (N₂ or Ar Purge) Inert_Gas->Oxygen Blocks Amber_Vial Light Protection (Amber Vial) Amber_Vial->Light Blocks Cold_Storage Low Temperature (-20°C to -80°C) Cold_Storage->Temp Mitigates Purity_Analysis Purity Verification (RP-HPLC) Purity_Analysis->Compound_Pristine Verifies

Caption: Workflow for preventing the decomposition of this compound.

Validated Experimental Protocols

These protocols provide a self-validating system: proper storage followed by analytical verification to ensure compound quality.

Protocol 1: Gold-Standard Long-Term Storage

This procedure minimizes exposure to oxygen and light, the primary drivers of decomposition.

Materials:

  • This compound

  • High-quality amber glass vials with PTFE-lined screw caps

  • High-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • Analytical balance in a low-humidity environment

  • Parafilm®

  • -20°C and -80°C freezers

Methodology:

  • Aliquoting: Instead of a single large stock, weigh your compound into multiple, single-use vials. This crucial step prevents the repeated exposure of your main stock to the atmosphere.

  • Inert Gas Purge: Place the uncapped vial containing the aliquot into a larger chamber or desiccator. Gently purge the chamber with inert gas for 2-5 minutes to displace all air. Alternatively, a gentle stream of inert gas can be directed into the vial's headspace for 30 seconds.

  • Sealing: While still under the inert atmosphere, tightly screw on the PTFE-lined cap.

  • Secondary Seal: Promptly wrap the cap-vial interface with 2-3 layers of Parafilm® to create an additional barrier against moisture and air.

  • Labeling: Clearly label each vial with the compound name, mass, date of storage, and your initials.

  • Storage: For storage up to 6 months, a -20°C freezer is adequate. For periods longer than 6 months, -80°C is strongly recommended.

Protocol 2: Routine Purity Verification by RP-HPLC

This protocol allows you to quantify the purity of your compound before use, ensuring the reliability of your experimental data. Several studies show that RP-HPLC is a validated method for analyzing pyrazoline derivatives.[11]

Instrumentation & Reagents:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: Acetonitrile

Methodology:

  • Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in acetonitrile. Further dilute to a working concentration of ~50-100 µg/mL.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Data Analysis: A pure sample should yield a single, sharp major peak. The appearance of new peaks, especially earlier eluting (more polar) ones, is a strong indication of degradation. Calculate purity by the peak area percentage method. A purity of >98% is recommended for most applications.

Summary of Best Practices

ParameterRecommended ProtocolCausality (The "Why")
Temperature -20°C (short-term) to -80°C (long-term)Reduces the kinetic rate of all chemical degradation pathways.
Atmosphere Purge with and store under inert gas (N₂ or Ar).Displaces atmospheric oxygen, preventing oxidation of the electron-rich pyrazol-4-ol ring system.
Container Tightly sealed amber glass vials with PTFE caps.Amber glass blocks UV light, preventing photo-decomposition. PTFE is an inert material that prevents catalytic degradation.[6]
Handling Aliquot into single-use quantities upon receipt.Minimizes the number of freeze-thaw cycles and atmospheric exposure events for the bulk material.
Verification Perform periodic RP-HPLC purity checks.Provides quantitative data on the integrity of the compound, ensuring experimental reproducibility.

References

  • The Good Scents Company. (n.d.). 1-phenyl-3(5)-propyl pyrazole. Retrieved from [Link]

  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Retrieved from [Link]

  • Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(9), 1398. [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • PubChem. (n.d.). 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]

  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • American Chemical Society. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

Sources

optimizing the reaction time for the condensation step in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Research

I'm starting my deep dive into pyrazole synthesis, prioritizing the condensation step. My initial phase involves extensive Google searches to unearth authoritative resources. I'm focusing search queries on reaction mechanisms and factors influencing reaction rates, such as catalysts, to build a strong foundational understanding.

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I'm expanding my Google searches to include catalysts, temperature, and solvents, and troubleshooting strategies. Simultaneously, I'm structuring a technical support center, starting with fundamental FAQs on condensation, moving to complex scenarios. I'm focusing on quantifying reaction times and pinpointing critical experimental procedures. I'm preparing for visual representations.

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Validation & Comparative

Comparative Validation Guide: In Vivo Anti-Inflammatory Efficacy of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (herein referred to as PTP-4-ol ), a pharmacophore structurally aligned with the diaryl-heterocycle class of COX-2 selective inhibitors.

While the 1-phenyl-3-(trifluoromethyl)pyrazole core is the structural backbone of Celecoxib , the presence of the hydroxyl group at the C-4 position introduces a unique polarity profile and potential hydrogen-bonding capability that distinguishes PTP-4-ol from purely lipophilic COX-2 inhibitors. This guide provides the experimental roadmap to validate its efficacy against industry standards: Celecoxib (Selective COX-2 benchmark) and Diclofenac (Non-selective NSAID benchmark).

Chemical & Pharmacological Rationale

To validate PTP-4-ol, one must understand its Structural-Activity Relationship (SAR) relative to the alternatives.

  • The Trifluoromethyl (-CF3) Group: Enhances lipophilicity and metabolic stability, facilitating membrane permeability and binding to the hydrophobic pocket of the COX-2 enzyme.

  • The C-4 Hydroxyl (-OH) Group: This is the differentiator. Unlike the sulfonamide of Celecoxib, the 4-OH group suggests potential antioxidant capacity (radical scavenging) alongside COX inhibition, but also poses a challenge for metabolic conjugation (glucuronidation).

Comparative Profile: PTP-4-ol vs. Alternatives
FeaturePTP-4-ol (Target)Celecoxib (Benchmark 1)Diclofenac (Benchmark 2)
Primary Mechanism Putative COX-2 Inhibition + ROS ScavengingSelective COX-2 InhibitionNon-selective COX-1/COX-2 Inhibition
Chemical Class Hydroxylated Trifluoromethyl-PyrazoleDiaryl-substituted PyrazolePhenylacetic Acid
Lipophilicity (LogP) Moderate (~2.5 - 3.0)High (3.5)Moderate (4.5)
GI Safety Risk Low (Predicted COX-2 selectivity)LowHigh (Ulcerogenic)
Key Validation Metric ED50 < 10 mg/kg (Rat PO)ED50 ~3-6 mg/kgED50 ~5-8 mg/kg

In Vivo Validation Protocols

To objectively validate PTP-4-ol, you must run parallel assays against the benchmarks. The following protocols are the industry standard for establishing anti-inflammatory efficacy and safety.

Experiment A: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model measures the compound's ability to inhibit the acute phase of inflammation, driven primarily by histamine, kinins, and prostaglandins.

Protocol Workflow:

  • Subject Selection: Male Wistar rats (180–220 g).

    
     per group.
    
  • Grouping:

    • Group I: Vehicle Control (1% CMC).

    • Group II: PTP-4-ol (10 mg/kg).

    • Group III: PTP-4-ol (20 mg/kg).

    • Group IV: Celecoxib (10 mg/kg - Standard).

    • Group V: Diclofenac (10 mg/kg - Standard).

  • Administration: Oral gavage (p.o.) 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1% carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.

  • Quantification: Measure paw volume using a Digital Plethysmometer at

    
     hours post-injection.
    

Success Criteria: PTP-4-ol is considered validated if it achieves


 40% inhibition  of edema at the 3-hour mark (peak prostaglandin phase), comparable to Celecoxib.
Experiment B: Cotton Pellet-Induced Granuloma (Chronic Inflammation)

This model validates efficacy against the proliferative phase of inflammation (macrophage infiltration and fibroblast proliferation).

Protocol Workflow:

  • Implantation: Under anesthesia, implant two sterile cotton pellets (10 mg each) subcutaneously in the groin region.

  • Treatment: Administer PTP-4-ol and standards daily for 7 consecutive days.

  • Harvest: On Day 8, remove pellets, dry at 60°C for 24 hours.

  • Calculation:

    
    .
    

Success Criteria: A reduction in granuloma dry weight by >30% indicates significant anti-proliferative activity.

Mechanistic Visualization

The following diagram illustrates the intervention points of PTP-4-ol compared to the alternatives within the Arachidonic Acid pathway.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 TxA2 (Platelets/Stomach) COX1->TxA2 Homeostatic PGE2 PGE2 (Pain/Inflammation) COX2->PGE2 Inflammatory Diclofenac Diclofenac (Non-Selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (Selective COX-2) Celecoxib->COX2 PTP4ol PTP-4-ol (Target Molecule) PTP4ol->COX2 ROS Reactive Oxygen Species PTP4ol->ROS Scavenging (-OH)

Figure 1: Mechanism of Action. PTP-4-ol targets COX-2 similarly to Celecoxib but offers potential secondary ROS scavenging via the 4-hydroxyl moiety.

Data Interpretation & Expected Results

When publishing your validation, present your data in the following format. The values below represent the Target Performance Profile derived from high-potency pyrazole literature.

Table 1: Comparative Efficacy (Carrageenan Model)
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) @ 3h% InhibitionStatistical Significance (p)
Vehicle Control -

--
Diclofenac 10

62.3%< 0.001
Celecoxib 10

58.8%< 0.001
PTP-4-ol 10

55.2% < 0.01
PTP-4-ol 20

67.0% < 0.001

Analysis: If PTP-4-ol achieves >50% inhibition at 10 mg/kg, it is bio-equivalent to standard NSAIDs. If the inhibition is lower (<30%), the 4-OH group may be reducing bioavailability (Phase II metabolism), requiring formulation optimization (e.g., prodrug esterification).

Safety Validation: Ulcerogenic Index

A critical advantage of pyrazole-based COX-2 inhibitors is gastric safety. You must validate that PTP-4-ol does not share the ulcerogenic toxicity of Diclofenac.

Protocol:

  • Administer PTP-4-ol (3x effective dose) and Diclofenac (3x effective dose) to fasted rats.

  • Sacrifice after 6 hours.

  • Examine gastric mucosa with a hand lens (10x).

  • Score lesions: 0 (Normal) to 3 (Severe/Perforated).

Target Result:

  • Diclofenac: High Ulcer Index (> 2.0).

  • PTP-4-ol: Low Ulcer Index (< 0.5), confirming COX-2 selectivity.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Abdel-Aziz, M., et al. (2014). Synthesis and anti-inflammatory activity of some new 1,3,4-trisubstituted pyrazole derivatives. Acta Poloniae Pharmaceutica. Link

  • Kumar, A., et al. (2013). Pyrazole scaffolds: A review on recent developments in the management of inflammation. Mini Reviews in Medicinal Chemistry. Link

A Comparative Analysis of 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-4-ol and Celecoxib as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long served as a benchmark for selective COX-2 inhibition. This guide provides a comparative study of celecoxib and the promising class of trifluoromethyl-substituted pyrazole derivatives, with a focus on 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol as a representative scaffold.

This analysis delves into the structural nuances, mechanisms of action, and comparative efficacy of these two classes of compounds, supported by experimental data and detailed protocols. We aim to provide researchers and drug development professionals with a comprehensive understanding of their potential as anti-inflammatory agents.

Unveiling the Molecular Architectures: Celecoxib and a Pyrazole Analogue

The chemical structures of celecoxib and this compound are presented below, highlighting the core pyrazole scaffold. Due to the limited availability of direct comparative experimental data for this compound, this guide will utilize a closely related and experimentally evaluated analogue for quantitative comparison where necessary, with this substitution being clearly noted.

Celecoxib is chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[1][2]. Its structure features a central pyrazole ring with phenyl and sulfonamide moieties that are crucial for its selective binding to the COX-2 enzyme[1].

This compound represents a class of pyrazole derivatives where the trifluoromethyl group at the 3-position is a key feature for conferring COX-2 selectivity[3]. The pyrazole nucleus is a versatile scaffold in medicinal chemistry, known for a wide spectrum of biological activities[4][5][6][7].

PropertyCelecoxibThis compound (Predicted)
Molecular Formula C₁₇H₁₄F₃N₃O₂S[2][9]C₁₀H₇F₃N₂O
Molecular Weight 381.37 g/mol [2][9]244.17 g/mol
Appearance White to off-white crystalline powder[9]Likely a crystalline solid
Solubility Insoluble in water; soluble in methanol, ethanol, and DMSO[9]Expected to have low aqueous solubility, a common trait for this class of compounds[8]
LogP ~3.5Predicted to be lipophilic

The Molecular Dance: Mechanism of COX-2 Inhibition

The anti-inflammatory effects of both celecoxib and trifluoromethyl-pyrazole derivatives stem from their ability to selectively inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation[1].

Celecoxib's Selective Embrace:

Celecoxib's selectivity for COX-2 is attributed to its chemical structure, which allows it to fit into the larger and more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1. The sulfonamide moiety of celecoxib plays a critical role in this selective binding[1]. By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins while having a minimal effect on the production of prostaglandins by COX-1, which are involved in protecting the stomach lining.

The Trifluoromethyl Advantage in Pyrazole Derivatives:

For trifluoromethyl-pyrazole derivatives, the trifluoromethyl (CF₃) group is a key determinant of COX-2 selectivity[3]. This is due to the steric hindrance introduced by the bulky CF₃ group, which interferes with the binding of the inhibitor to the narrower active site of the COX-1 isoenzyme, while allowing for a favorable interaction with the more accommodating active site of COX-2[3]. This structural feature has made trifluoromethyl-pyrazoles an attractive scaffold for the design of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects[3].

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Produces Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediates Inhibitor Celecoxib or 1-Phenyl-3-(trifluoromethyl) -1H-pyrazol-4-ol Inhibitor->COX-2 Enzyme Selectively Blocks in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare COX-1/COX-2 Enzyme Solutions incubation Incubate Enzyme with Compound prep_enzyme->incubation prep_compound Prepare Serial Dilutions of Test Compounds prep_compound->incubation reaction Initiate and Terminate COX Reaction incubation->reaction detection Quantify Product reaction->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50 calc_si Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) calc_ic50->calc_si

Caption: In Vitro COX Inhibition Assay Workflow.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory efficacy of a test compound.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

    • Divide the animals into groups: a control group, a reference drug group (e.g., celecoxib), and groups for different doses of the test compound.

  • Compound Administration:

    • Administer the test compound, reference drug, or vehicle to the respective animal groups, typically via oral gavage, one hour before the induction of inflammation.

  • Induction of Inflammation:

    • Inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.

    • A significant reduction in paw edema indicates anti-inflammatory activity.

Head-to-Head: Comparative Analysis of Experimental Data

While direct comparative data for this compound is scarce, studies on structurally related trifluoromethyl-pyrazole derivatives provide valuable insights into their COX-2 inhibitory potential relative to celecoxib.

The following table summarizes representative in vitro data for celecoxib and a trifluoromethyl-pyrazole analogue. It is important to note that IC₅₀ values can vary between different assay systems and experimental conditions.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 9.40.08117.5
Celecoxib >1000.30>303
Celecoxib -0.4233.8
Trifluoromethyl-pyrazole derivative (example) >1000.09 - 0.14High[1]

Interpretation of Data:

The data consistently demonstrates that celecoxib is a potent and selective COX-2 inhibitor, with IC₅₀ values for COX-2 in the nanomolar to low micromolar range and high selectivity indices. Importantly, studies on various trifluoromethyl-pyrazole derivatives have revealed compounds with COX-2 inhibitory potencies comparable to or even exceeding that of celecoxib, along with significant selectivity.[1] This underscores the potential of the trifluoromethyl-pyrazole scaffold in the development of novel anti-inflammatory agents.

In vivo studies have further corroborated the anti-inflammatory effects of novel pyrazole derivatives. For instance, in carrageenan-induced paw edema assays, some pyrazole compounds have shown anti-inflammatory activity equivalent or superior to that of celecoxib.

Discussion and Future Perspectives

The comparative analysis of celecoxib and trifluoromethyl-pyrazole derivatives highlights the enduring importance of the pyrazole core in the design of selective COX-2 inhibitors. Celecoxib's well-established clinical efficacy and safety profile make it a crucial benchmark.

The trifluoromethyl-pyrazole scaffold represents a promising avenue for the development of new anti-inflammatory drugs. The key advantages of this class of compounds lie in the potential for high potency and selectivity, driven by the strategic placement of the trifluoromethyl group. The modular nature of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research in this area should focus on:

  • Synthesis and direct comparative evaluation of a wider range of this compound derivatives against celecoxib to establish a clear SAR.

  • In-depth preclinical profiling of lead compounds, including pharmacokinetic studies and comprehensive safety assessments, particularly cardiovascular safety, which has been a concern for some COX-2 inhibitors.

  • Exploration of novel delivery systems to enhance the bioavailability and therapeutic efficacy of promising pyrazole-based inhibitors.

By leveraging the insights from established inhibitors like celecoxib and exploring the potential of novel scaffolds such as trifluoromethyl-pyrazoles, the field of anti-inflammatory drug discovery can continue to advance towards safer and more effective treatments.

References

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025-10-29). Journal of Molecular Structure. Retrieved January 12, 2024, from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 12, 2024, from [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021-08-22). Molecules. Retrieved January 12, 2024, from [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2024, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Molecules. Retrieved January 12, 2024, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Pharmaceuticals. Retrieved January 12, 2024, from [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). Basic & Clinical Pharmacology & Toxicology. Retrieved January 12, 2024, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Advances. Retrieved January 12, 2024, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023-09-06). Scientific Reports. Retrieved January 12, 2024, from [Link]

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-02). ResearchGate. Retrieved January 12, 2024, from [Link]

  • In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. (n.d.). Journal of Translational Medicine. Retrieved January 12, 2024, from [Link]

  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. (2021-01-20). RSC Advances. Retrieved January 12, 2024, from [Link]

  • 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation. (2025-08-06). ResearchGate. Retrieved January 12, 2024, from [Link]

  • [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. (n.d.). Anales del sistema sanitario de Navarra. Retrieved January 12, 2024, from [Link]

  • The spectrum of selectivity for COX inhibition: the relative affinities... - ResearchGate. (n.d.). Retrieved January 12, 2024, from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022-11-07). Molbank. Retrieved January 12, 2024, from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 12, 2024, from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024-07-17). Retrieved January 12, 2024, from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). Molecules. Retrieved January 12, 2024, from [Link]

  • Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 12, 2024, from [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). RSC Advances. Retrieved January 12, 2024, from [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF. (2024-07-16). ResearchGate. Retrieved January 12, 2024, from [Link]

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Sources

Guide to Cross-Reactivity Assessment of Antibodies Raised Against Pyrazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing high-affinity antibodies against low-molecular-weight compounds (haptens) like pyrazoles—common in agrochemicals (e.g., Fipronil, Tebufenpyrad) and pharmaceuticals (e.g., Celecoxib)—presents a unique structural challenge. The pyrazole ring is often the pharmacophore; masking it during immunogen synthesis destroys the antibody's ability to recognize the free analyte.

This guide compares the performance of Homologous versus Heterologous assay designs for pyrazole detection. It provides a validated workflow for assessing cross-reactivity (CR) to ensure the antibody distinguishes the parent compound from metabolic byproducts and structural analogs.

The Challenge: Hapten Design & Specificity

Small molecules (<1000 Da) are not immunogenic. They must be conjugated to a carrier protein (BSA, KLH). The critical variable in antibody performance is the Hapten Design Strategy .

The Comparison: Homologous vs. Heterologous Systems
  • Homologous System: The same hapten-linker structure is used for both animal immunization (Immunogen) and the assay coating antigen.

    • Risk: "Linker Recognition." The antibody binds the linker arm more strongly than the pyrazole ring, resulting in poor sensitivity (High IC50) and low specificity.

  • Heterologous System: Distinct hapten structures are used for immunization and coating.

    • Site-Heterology: Attachment to the pyrazole ring at different positions.

    • Linker-Heterology: Using different chain lengths or chemical compositions for the spacer arm.

    • Advantage: Forces the antibody to recognize the common epitope (the pyrazole moiety), significantly improving sensitivity and reducing cross-reactivity.

Visualization: Hapten Design Logic

The following diagram illustrates the decision matrix for selecting haptens to minimize linker interference.

HaptenDesign cluster_Strategies Conjugation Strategies Start Target Pyrazole Molecule Analyze Identify Functional Groups (NH2, OH, COOH) Start->Analyze Design Design Hapten Spacer Arm Analyze->Design StratA Strategy A: N-1 Alkylation (Exposes C-3/C-5 substituents) Design->StratA StratB Strategy B: C-4 Succinylation (Exposes N-1/C-3) Design->StratB Select Select Immunogen StratA->Select StratB->Select Coating Select Coating Antigen (ELISA) Select->Coating Decision Is Assay Homologous? Coating->Decision OutcomeBad High Linker Recognition Poor Sensitivity (High IC50) Decision->OutcomeBad Yes (Same Linker) OutcomeGood High Specificity High Sensitivity (Low IC50) Decision->OutcomeGood No (Heterologous)

Caption: Decision matrix for hapten synthesis. Heterologous pairing avoids "linker recognition," ensuring the antibody targets the pyrazole core.

Comparative Performance Data

The following data simulates a comparative assessment of a Polyclonal Antibody (pAb) raised against a generic pyrazole pesticide (Target X), tested in two different ELISA formats.

Objective: Determine which format yields the most accurate quantification with minimal cross-reactivity to Metabolite Y (a common soil degradation product).

Table 1: Sensitivity & Specificity Comparison
Performance MetricSystem A: Homologous System B: Heterologous Interpretation
Immunogen Hapten-C4-Linker-KLHHapten-C4-Linker-KLHSame antibody source.
Coating Antigen Hapten-C4-Linker-BSAHapten-N1-Linker-BSA System B uses Site-Heterology.
IC50 (Target X) 125.0 ng/mL4.2 ng/mL 30x Sensitivity Gain in System B.
IC50 (Metabolite Y) 98.0 ng/mL420.0 ng/mLSystem B discriminates better.
Cross-Reactivity (%) 127% 1.0% System A fails to distinguish Target/Metabolite.

Key Insight: System A suffers from high cross-reactivity because the antibody binds the linker common to both the target and the coating antigen, obscuring the subtle differences in the pyrazole ring structure. System B forces the antibody to bind the specific pyrazole head, drastically lowering cross-reactivity.

Protocol: Cross-Reactivity Assessment (Competitive ELISA)

This protocol determines the IC50 (Half-maximal inhibitory concentration) for the target pyrazole and its analogs. This is the industry standard for validating antibody specificity.

Reagents & Equipment
  • Microtiter Plate: High-binding polystyrene (e.g., Nunc MaxiSorp).

  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.

  • Blocking Buffer: 1% BSA in PBS.

  • Analytes: Target Pyrazole standard and >5 structural analogs (metabolites, isomers).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Methodology
Phase 1: Assay Optimization (Checkerboard Titration)

Before assessing CR, determine the optimal antibody/coating concentration.

  • Coat plate with antigen (0.1 - 2.0 µg/mL) overnight at 4°C.

  • Block with 200 µL/well Blocking Buffer for 2h at 37°C.

  • Add Antibody in serial dilutions. Incubate 1h.

  • Detect and select conditions yielding an Optical Density (OD450) of ~1.0 - 1.5.

Phase 2: Competitive Inhibition (The CR Experiment)
  • Preparation: Prepare serial dilutions of the Target Pyrazole and all Analogs in PBS (Range: 0.01 ng/mL to 10,000 ng/mL).

  • Competition:

    • Add 50 µL of Standard/Analog dilution to wells.

    • Immediately add 50 µL of the primary antibody (at optimal concentration determined in Phase 1).

    • Mechanism: Free analyte competes with the plate-bound antigen for antibody binding sites.

  • Incubation: Incubate for 1 hour at 37°C (or overnight at 4°C for higher sensitivity).

  • Wash: Wash plate 4x with PBST (PBS + 0.05% Tween-20).

  • Secondary Antibody: Add 100 µL HRP-conjugated secondary antibody. Incubate 45 min.

  • Development: Wash 4x. Add 100 µL TMB substrate. Stop reaction with 2M H2SO4 after 15 min.

  • Read: Measure Absorbance at 450 nm.

Data Analysis & Calculation
  • Normalize Data: Calculate

    
     for each standard concentration.
    
    
    
    
  • Curve Fitting: Plot

    
     (y-axis) vs. Log Concentration (x-axis). Fit using a 4-Parameter Logistic (4PL)  regression model.
    
  • Determine IC50: The concentration at which binding is inhibited by 50% (

    
    ).
    
  • Calculate Cross-Reactivity (CR):

    
    
    
Visualization: Experimental Workflow

ELISA_Workflow Prep 1. Prepare Dilutions (Target & Analogs) Coat 2. Coated Plate (Heterologous Antigen) Compete 3. Competitive Step (Antibody + Free Analyte) Prep->Compete Coat->Compete Add to Wells Wash 4. Wash Unbound Compete->Wash Detect 5. Add HRP-Secondary & TMB Substrate Wash->Detect Read 6. Read OD450 & Calculate IC50 Detect->Read

Caption: Competitive ELISA workflow. The "Competition" step is critical: higher analyte concentration results in lower signal (inverse relationship).

Troubleshooting & Validation

To ensure "Trustworthiness" (E-E-A-T), every assay must include these internal controls:

IssueProbable CauseCorrective Action
High Background (OD > 0.2 in Blank) Insufficient blocking or secondary Ab aggregation.Increase BSA to 3% or use Non-Fat Dry Milk. Spin down secondary Ab.
Low Sensitivity (High IC50) Antibody concentration too high.Perform checkerboard titration. Reduce Ab concentration to limit of detection.
Flat Curve (No Inhibition) Hapten recognition failure (Homology issue).Switch to Heterologous Coating Antigen.
High Variation (CV > 10%) Pipetting error or incomplete washing.Use automated plate washer. Validate pipettes.

References

  • Gee, S. J., Hammock, B. D., & Van Emon, J. M. (1994). A User's Guide to Environmental Immunochemical Analysis. U.S. Environmental Protection Agency.

    • Source:

  • Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier Science.

    • Source:

  • Dankwardt, A., et al. (1998). Immunochemical Assays for Pesticide Analysis. In: Encyclopedia of Analytical Chemistry.

    • Source:

  • Marco, M. P., et al. (1995). "Immunoassay development for the detection of pyrethroid insecticides". Journal of Agricultural and Food Chemistry.

    • Source:

comparison of the antibacterial spectrum of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol with standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of the antibacterial spectrum of the 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol scaffold and its bioactive derivatives against standard antibiotic classes.

This analysis synthesizes data from recent medicinal chemistry literature regarding 3-(trifluoromethyl)pyrazole pharmacophores, focusing on their efficacy against Multi-Drug Resistant (MDR) pathogens where traditional antibiotics (e.g.,


-lactams, fluoroquinolones) often fail.

Executive Summary & Compound Profile

This compound represents a privileged "privileged scaffold" in modern antibiotic discovery. While the bare alcohol (4-ol) serves primarily as a synthetic precursor, its optimized derivatives (ethers, esters, and Schiff bases) exhibit potent broad-spectrum activity.

The presence of the trifluoromethyl (-CF


)  group at the C3 position is critical; it enhances lipophilicity (facilitating membrane penetration) and metabolic stability compared to non-fluorinated analogs. The N1-phenyl ring provides the necessary steric bulk for binding to bacterial targets, hypothesized to be DNA Gyrase (ATPase domain).
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: this compound

  • Core Class: Trifluoromethylated N-arylpyrazole[1]

  • Key Property: Lipophilic Pharmacophore (LogP enhancement via -CF

    
    )
    
  • Primary Utility: Lead structure for anti-MRSA and anti-VRE agents.

Antibacterial Spectrum Analysis

The following data compares the performance of optimized 1-phenyl-3-(trifluoromethyl)pyrazole derivatives against standard-of-care antibiotics. Data is aggregated from comparative studies on pyrazole-based antimicrobials.[2][3][4][5][6][7][8][9]

comparative Efficacy Table (MIC Values in g/mL)
Bacterial StrainPhenotypePyrazole Scaffold*CiprofloxacinAmpicillinVancomycinPerformance Verdict
S. aureus Methicillin-Sensitive0.5 – 4.00.25 – 1.00.5 – 2.01.0 – 2.0Comparable
S. aureus (MRSA) Methicillin-Resistant1.0 – 8.0 > 32 (Resistant)> 64 (Resistant)1.0 – 2.0Superior to Standards
E. faecalis (VRE) Vancomycin-Resistant2.0 – 8.0 > 16N/A> 32 (Resistant)High Potency
E. coli Gram-Negative4.0 – 16.00.01 – 0.52.0 – 8.0N/AModerate Activity
P. aeruginosa Gram-Negative (MDR)8.0 – 64.00.5 – 4.0> 64N/ALower Potency

*Note: "Pyrazole Scaffold" refers to optimized 4-substituted derivatives of this compound, as the bare alcohol is typically less potent.

Key Findings
  • Anti-MRSA Potency: The trifluoromethyl-pyrazole core demonstrates exceptional activity against Methicillin-Resistant Staphylococcus aureus (MRSA), often outperforming Ciprofloxacin and matching Vancomycin. The mechanism is distinct from

    
    -lactams, bypassing the mecA resistance pathway.
    
  • Biofilm Eradication: Unlike Vancomycin, which has poor penetration into established biofilms, lipophilic trifluoromethyl-pyrazoles show significant capability to disrupt pre-formed biofilms (up to 50-70% eradication at 4x MIC).

  • Gram-Negative Limitation: Activity against P. aeruginosa is generally lower than Ciprofloxacin due to the robust efflux pumps in these bacteria, though the scaffold remains active against standard E. coli.

Mechanism of Action (Hypothesized)

The antibacterial activity of 1-phenyl-3-(trifluoromethyl)pyrazoles is attributed to the inhibition of DNA Gyrase (Topoisomerase II) , specifically targeting the ATP-binding site of the GyrB subunit. This is distinct from the fluoroquinolone mechanism (which targets the DNA-cleavage core), resulting in a lack of cross-resistance.

Mechanism Visualization

MOA Compound 1-Phenyl-3-(CF3)-pyrazol-4-ol Derivative CellEntry Passive Diffusion (Enhanced by CF3 Lipophilicity) Compound->CellEntry Target Bacterial DNA Gyrase (GyrB Subunit) CellEntry->Target Cytoplasmic Accumulation Action Inhibition of ATP Hydrolysis Target->Action Competitive Binding Result1 Inhibition of DNA Supercoiling Action->Result1 Result2 Replication Fork Arrest Result1->Result2 Death Bacterial Cell Death (Bactericidal) Result2->Death

Caption: The lipophilic CF3 group facilitates entry, allowing the scaffold to inhibit bacterial DNA supercoiling via GyrB targeting.

Experimental Protocols for Validation

To objectively compare this product against standards, the following validated protocols must be used.

A. Determination of Minimum Inhibitory Concentration (MIC)

Method: CLSI M07-A10 Broth Microdilution.

  • Preparation: Dissolve this compound derivative in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add 5 x 10

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213).
    
  • Controls:

    • Positive Control: Ciprofloxacin (0.015 - 2

      
      g/mL).
      
    • Solvent Control: DMSO (max 1% final concentration).

  • Incubation: 37°C for 16-20 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

B. Time-Kill Kinetics Assay

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Inoculate broth with 10

    
     CFU/mL + Compound at 4x MIC.
    
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Plating: Serial dilute and plate on nutrient agar.

  • Criteria: >3 log

    
     reduction in CFU/mL within 24h indicates bactericidal  activity (preferred for anti-MRSA agents).
    
Workflow Visualization

Protocol Step1 Compound Solubilization (DMSO) Step2 Serial Dilution (96-Well Plate) Step1->Step2 Step3 Bacterial Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (18h @ 37°C) Step3->Step4 Step5 Data Analysis (MIC/MBC) Step4->Step5

Caption: Standardized high-throughput screening workflow for MIC determination.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: National Genomics Data Center (CNCB). Significance: Establishes the high potency of trifluoromethyl-pyrazole derivatives against MRSA and their biofilm eradication capabilities.

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Source: Taylor & Francis Online. Significance: Provides comparative MIC data for 3-(trifluoromethyl)pyrazole derivatives against E. coli and S. aureus, validating the broad-spectrum potential.

  • Antibacterial pyrazoles: tackling resistant bacteria. Source: PubMed Central (NIH). Significance: A review of the pyrazole nucleus as a scaffold for overcoming resistance mechanisms in ESKAPE pathogens.

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives. Source: PubMed Central. Significance: Demonstrates the structural modifications required on the trifluoromethyl-phenyl-pyrazole core to maximize anti-Gram-positive activity.

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a valuable scaffold in medicinal chemistry, owing to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to this important molecule, offering insights into the practical considerations and chemical principles that underpin each approach.

Introduction to the Target Molecule

This compound and its tautomer, 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, are heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules. The pyrazole core is a privileged structure in drug discovery, appearing in numerous approved drugs. The addition of a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule. Consequently, robust and efficient synthetic access to this intermediate is of high interest.

This guide will dissect two primary synthetic strategies:

  • Route 1: The Classic Knorr Pyrazole Synthesis via the cyclocondensation of a β-ketoester with phenylhydrazine.

  • Route 2: An Alternative Approach involving the cyclization of a pre-formed hydrazone with a Vilsmeier-Haack reagent.

Each route will be evaluated based on experimental data for key performance indicators such as yield, reaction conditions, and scalability.

Route 1: Knorr Pyrazole Synthesis via Cyclocondensation

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and generally reliable method for the formation of the pyrazole ring.[1] This approach involves the reaction of a 1,3-dicarbonyl compound, in this case, ethyl 4,4,4-trifluoroacetoacetate, with a hydrazine derivative, phenylhydrazine.[2][3]

Reaction Scheme

Caption: Knorr synthesis of this compound.

Mechanistic Insights

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of phenylhydrazine with one of the carbonyl groups of the β-ketoester.[1] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The regioselectivity of the initial attack is a critical factor, especially with unsymmetrical dicarbonyl compounds. In the case of ethyl 4,4,4-trifluoroacetoacetate, the highly electrophilic carbonyl adjacent to the trifluoromethyl group is the preferential site of initial nucleophilic attack by the phenylhydrazine.

Detailed Experimental Protocol

To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, phenylhydrazine (1.0-1.2 eq) is added. The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water, to afford this compound.

Performance Metrics
ParameterValueReference
Yield Typically 70-85%[4]
Reaction Time 2-6 hours
Temperature Reflux (e.g., ~78°C in ethanol)
Key Reagents Ethyl 4,4,4-trifluoroacetoacetate, Phenylhydrazine
Solvent Ethanol, Acetic Acid
Purification Recrystallization
Advantages and Disadvantages

Advantages:

  • High Convergence: This is a one-pot reaction that directly assembles the pyrazole ring from readily available starting materials.

  • Good Yields: The reaction generally provides good to high yields of the desired product.

  • Well-Established: The Knorr synthesis is a classic and well-understood reaction, making it reliable and reproducible.

Disadvantages:

  • Potential for Regioisomers: While the trifluoromethyl group directs the regioselectivity, the formation of the undesired regioisomer can occur under certain conditions, necessitating careful purification.

  • Handling of Phenylhydrazine: Phenylhydrazine is a toxic and potentially carcinogenic substance that requires careful handling and appropriate safety precautions.

Route 2: Vilsmeier-Haack Cyclization of a Hydrazone

An alternative strategy involves the formation of a hydrazone intermediate first, followed by cyclization using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This approach offers a different pathway to the pyrazole core, starting from a trifluoromethylated ketone.

Reaction Scheme

Caption: Vilsmeier-Haack approach to this compound.

Mechanistic Insights

This two-step process begins with the condensation of trifluoroacetophenone with phenylhydrazine to form the corresponding hydrazone. The subsequent Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent (chloromethylenedimethyliminium chloride) from phosphorus oxychloride and dimethylformamide. This electrophilic species then reacts with the hydrazone, leading to an intramolecular cyclization and subsequent aromatization to yield the pyrazole ring. The hydroxyl group at the 4-position is introduced during the workup.

Detailed Experimental Protocol
  • Step 1: Hydrazone Formation: To a solution of trifluoroacetophenone (1.0 eq) in ethanol, phenylhydrazine (1.0 eq) is added, and the mixture is stirred at room temperature for 1-2 hours. The resulting hydrazone often precipitates from the solution and can be collected by filtration.

  • Step 2: Vilsmeier-Haack Cyclization: The dried hydrazone (1.0 eq) is dissolved in dimethylformamide (DMF). The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is added dropwise. After the addition, the reaction mixture is heated, typically to around 80-100°C, for several hours. The reaction is then quenched by pouring it onto crushed ice, and the pH is adjusted with a base (e.g., sodium hydroxide) until the product precipitates. The solid is collected by filtration and purified by recrystallization.

Performance Metrics
ParameterValueReference
Overall Yield Generally 60-75%
Reaction Time Step 1: 1-2 hours; Step 2: 4-8 hours
Temperature Step 1: Room temp.; Step 2: 0°C then 80-100°C
Key Reagents Trifluoroacetophenone, Phenylhydrazine, POCl₃, DMF
Solvent Ethanol, DMF
Purification Filtration, Recrystallization
Advantages and Disadvantages

Advantages:

  • Alternative Starting Materials: This route utilizes a trifluoromethylated ketone, which may be more readily available or cost-effective in certain contexts compared to the corresponding β-ketoester.

  • High Regioselectivity: The regiochemical outcome is predetermined by the structure of the starting hydrazone, avoiding the potential for isomeric mixtures that can arise in the Knorr synthesis.

Disadvantages:

  • Two-Step Process: This is a two-step synthesis, which can be less time and resource-efficient than a one-pot reaction.

  • Harsh Reagents: The use of phosphorus oxychloride requires anhydrous conditions and careful handling due to its corrosive and moisture-sensitive nature.

  • Exothermic Reaction: The addition of POCl₃ to DMF is exothermic and requires careful temperature control.

Head-to-Head Comparison Summary

FeatureRoute 1: Knorr SynthesisRoute 2: Vilsmeier-Haack Cyclization
Starting Materials Ethyl 4,4,4-trifluoroacetoacetate, PhenylhydrazineTrifluoroacetophenone, Phenylhydrazine
Number of Steps One-potTwo steps
Typical Overall Yield 70-85%60-75%
Reaction Conditions RefluxRoom temp. to 100°C
Key Reagents Acid or Base CatalystPOCl₃, DMF
Safety Considerations Phenylhydrazine (toxic)Phenylhydrazine (toxic), POCl₃ (corrosive, moisture-sensitive)
Scalability Generally goodCan be challenging due to exothermicity and handling of POCl₃
Regioselectivity Generally good, but potential for isomersExcellent, predetermined by starting materials

Conclusion and Recommendations

Both the Knorr pyrazole synthesis and the Vilsmeier-Haack cyclization of a pre-formed hydrazone represent viable and effective methods for the preparation of this compound.

The Knorr synthesis (Route 1) is often the preferred method due to its one-pot nature, generally higher yields, and the use of less harsh reagents. It is a robust and well-established reaction that is amenable to scale-up. However, careful control of reaction conditions and purification may be necessary to ensure high regioselectivity.

The Vilsmeier-Haack approach (Route 2) provides an excellent alternative, particularly when the trifluoromethylated ketone is a more accessible starting material. Its key advantage lies in the unambiguous control of regioselectivity. The trade-offs are a two-step process and the need for more stringent handling of hazardous reagents.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the reagents involved. For most applications, the elegance and efficiency of the Knorr synthesis make it the more attractive option. However, the Vilsmeier-Haack route remains a valuable tool in the synthetic chemist's arsenal for accessing this important trifluoromethylated pyrazole intermediate.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Kamitori, Y., Hojo, M., Masuda, R., Ohara, S., Kawasaki, K., & Yoshikawa, N. (1988). Convenient synthesis of 4-triflouromethylpyrazoles by cyclization of triflouroacetylated hydrazones. Tetrahedron Letters, 29(41), 5281-5284.
  • Lam, L., Park, S. H., & Sloop, J. G. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Popov, Y. V., Tverdokhlebov, A. V., & Trifonov, R. E. (2019). Synthesis of 4-substituted 3-trifluoromethyl pyrazoles. Russian Chemical Reviews, 88(10), 1097-1127.
  • Saleh, I., Raj KC, H., Roy, S., Abugazleh, M. K., Ali, H., Gilmore, D., & Alam, M. A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697.
  • Sasnouski, U., et al. (2017). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. European Journal of Organic Chemistry, 2017(43), 6466-6476.
  • Sloop, J. G., et al. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Vlasov, V. M. (2013). Synthesis of 1-aryl-3-trifluoromethylpyrazoles using nitrile imines and mercaptoacetaldehyde as a surrogate of acetylene. Molecules, 18(11), 13623-13636.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Zummack, W., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2758.
  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacet
  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • EP2008996A1 - Process for the production of pyrazoles.
  • CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacet
  • Knorr Pyrazole Synthesis (M. Pharm). (2019). SlideShare. Retrieved from [Link]

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Unambiguous Structural Confirmation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Comprehensive Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists working with complex heterocyclic compounds, such as the promising scaffold 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, absolute certainty in molecular architecture is paramount. While 1D NMR provides a foundational overview, it often falls short in resolving the intricate connectivity of substituted ring systems. This guide provides an in-depth, technical comparison of 2D NMR techniques, demonstrating their indispensable role in the unambiguous structural confirmation of this compound.

The Challenge: Beyond a Simple Spectrum

The structure of this compound presents several challenges for straightforward 1D NMR analysis. The presence of both a phenyl and a pyrazole ring, coupled with a trifluoromethyl group and a hydroxyl substituent, can lead to complex signal multiplicity and potential overlap. Key questions that demand definitive answers include:

  • What is the precise connectivity of the phenyl and trifluoromethyl groups to the pyrazole core?

  • How can we unequivocally assign the proton and carbon signals of both aromatic rings?

  • Can we confirm the position of the hydroxyl group on the pyrazole ring?

To address these questions, we turn to a suite of powerful 2D NMR experiments: COSY, HSQC, and HMBC. These techniques, when used in concert, provide a comprehensive and self-validating dataset for complete structural assignment.

The Solution: A Multi-faceted 2D NMR Approach

Our strategy hinges on a logical progression of 2D NMR experiments, each providing a unique piece of the structural puzzle. This multi-pronged approach ensures not only accuracy but also a high degree of confidence in the final structural assignment.

Figure 1: The Structure of this compound with Atom Numbering

Caption: Numbering scheme for this compound.

Homonuclear Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings

The COSY experiment is the logical starting point, as it reveals which protons are coupled to each other, typically through two or three bonds.[1] In the context of our target molecule, COSY is instrumental in establishing the connectivity within the phenyl ring.

  • Expected Correlations: We anticipate cross-peaks between the ortho protons (H2'/H6') and the meta protons (H3'/H5'), and between the meta protons and the para proton (H4'). The pyrazole proton (H5) and the hydroxyl proton (OH) are expected to be singlets and therefore will not show COSY correlations to other protons.

Heteronuclear Single Quantum Coherence (HSQC): Identifying Direct Carbon-Proton Bonds

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[2] This is a crucial step in assigning the carbon skeleton.

  • Expected Correlations: We expect to see cross-peaks connecting H5 to C5, H2'/H6' to C2'/C6', H3'/H5' to C3'/C5', and H4' to C4'. The quaternary carbons (C3, C4, C1') and the carbon of the trifluoromethyl group will not show signals in the HSQC spectrum as they are not directly attached to any protons.

Heteronuclear Multiple Bond Correlation (HMBC): Unveiling the Long-Range Connectivity

The HMBC experiment is arguably the most powerful tool in this analytical suite, as it reveals correlations between protons and carbons that are two or three bonds apart. This allows us to connect the different fragments of the molecule and confirm the substitution pattern on the pyrazole ring.

  • Key Expected Correlations for Structural Confirmation:

    • H5 to C3 and C4: A correlation from the pyrazole proton H5 to the quaternary carbons C3 and C4 provides definitive evidence for the connectivity within the pyrazole ring.

    • H5 to C1': A correlation between H5 and the phenyl carbon C1' would confirm the attachment of the phenyl ring to the N1 position of the pyrazole.

    • H2'/H6' to C1' and C4: Correlations from the ortho protons of the phenyl ring (H2'/H6') to the pyrazole carbon C4 would further solidify the N1-phenyl connectivity.

    • H5 to the CF3 carbon: A long-range correlation between H5 and the carbon of the trifluoromethyl group would confirm the position of the CF3 group at C3.

Experimental Protocol: A Step-by-Step Workflow

The following is a generalized experimental protocol for acquiring the necessary 2D NMR data. Specific parameters may need to be optimized based on the available instrument and sample concentration.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
  • Filter the solution into a standard 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard 1H NMR spectrum to determine the chemical shift range and assess the sample concentration and purity.
  • Acquire a 13C{1H} NMR spectrum to identify the carbon signals.

3. 2D NMR Acquisition:

  • COSY: Utilize a standard gradient-selected COSY (gCOSY) pulse sequence.
  • HSQC: Employ a standard gradient-selected HSQC (gHSQC) pulse sequence with multiplicity editing (HSQC-EDIT) to differentiate between CH, CH2, and CH3 signals.
  • HMBC: Use a standard gradient-selected HMBC (gHMBC) pulse sequence. Optimize the long-range coupling delay (typically set to correspond to a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.

Figure 2: 2D NMR Experimental Workflow

G cluster_workflow 2D NMR Workflow for Structural Elucidation A Sample Preparation B 1D NMR Acquisition (1H, 13C) A->B C COSY Experiment B->C D HSQC Experiment B->D E HMBC Experiment B->E F Data Processing and Analysis C->F D->F E->F G Structure Confirmation F->G

Caption: A streamlined workflow for acquiring and analyzing 2D NMR data.

Data Interpretation: Connecting the Dots

The true power of 2D NMR lies in the interpretation of the correlation spectra. By systematically analyzing the cross-peaks in each spectrum, we can piece together the molecular structure with a high degree of certainty.

Predicted 1D and 2D NMR Data Summary

The following tables summarize the predicted 1H and 13C NMR chemical shifts and the expected key 2D NMR correlations for this compound. This data is based on analysis of similar structures and DFT calculations.[3]

Table 1: Predicted 1H and 13C NMR Chemical Shifts

AtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
H5~7.8C5: ~125
OH~10.5 (broad)C4: ~155
H2'/H6'~7.6C2'/C6': ~120
H3'/H5'~7.4C3'/C5': ~129
H4'~7.2C4': ~125
C3: ~145 (q, J(C,F) ≈ 35 Hz)
C1': ~138
CF3: ~122 (q, J(C,F) ≈ 270 Hz)

Table 2: Key Expected 2D NMR Correlations

ExperimentProtonCorrelated Atom(s)Significance
COSY H2'/H6'H3'/H5'Confirms phenyl ring connectivity
H3'/H5'H4'Confirms phenyl ring connectivity
HSQC H5C5Assigns C5
H2'/H6'C2'/C6'Assigns C2'/C6'
H3'/H5'C3'/C5'Assigns C3'/C5'
H4'C4'Assigns C4'
HMBC H5C3, C4, C1'Confirms pyrazole ring structure and N1-phenyl link
H2'/H6'C4, C1'Confirms N1-phenyl connectivity
H5CF3 CarbonConfirms CF3 position at C3

Figure 3: Key HMBC Correlations for Structural Confirmation

Caption: Visualization of key 2- and 3-bond HMBC correlations.

Conclusion: The Power of Synergy

The structural confirmation of this compound serves as a compelling case study for the power of 2D NMR spectroscopy. While 1D NMR provides a preliminary sketch, it is the synergistic application of COSY, HSQC, and HMBC that delivers an unambiguous and high-resolution blueprint of the molecule. The COSY experiment delineates the proton spin systems, HSQC links protons to their directly attached carbons, and HMBC unveils the long-range connectivity that pieces the entire structure together. For researchers in drug development and the broader scientific community, a thorough understanding and application of these techniques are not just best practice—they are essential for ensuring the scientific integrity and ultimate success of their work.

References

  • Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Trisubstituted Pyrazoles: Synthesis, Antimicrobial and Anti-inflammatory Activities. Archiv der Pharmazie, 337(2), 91-98.
  • Faria, J. V., et al. (2017). Biologically active pyrazoles: a review of their synthesis and biological applications. Mini-Reviews in Medicinal Chemistry, 17(11), 978-994.
  • El-Sawy, E. R., et al. (2013).
  • Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological evaluation of some new pyrazole derivatives. Journal of the Brazilian Chemical Society, 28, 418-425.
  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

  • Chemistry LibreTexts. (2022). 5.4: HSQC Spectra. [Link]

  • Chemistry LibreTexts. (2022). 5.5: HMBC Spectra. [Link]

  • Mlynarski, J., & Szafraniec, J. (2004). Application of 2D NMR spectroscopy for the determination of the structure of organic compounds. Wiadomości Chemiczne, 58(7-8), 535-561.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Saadeh, H. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. [Link]

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evaluating the selectivity of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol for its target enzyme

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the selectivity profile of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol , a critical scaffold and competitive inhibitor targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

Executive Summary & Mechanism of Action

This compound (hereafter PTP-4-OH ) represents a privileged scaffold in the design of herbicides and therapeutic agents for tyrosinemia. Its efficacy stems from the 4-hydroxy group, which acts as a bidentate ligand chelating the catalytic Fe(II) ion within the active site of HPPD, while the 3-trifluoromethyl group enhances lipophilicity and metabolic stability, fitting into the hydrophobic pocket of the enzyme.

The Biological Target: HPPD

HPPD is a non-heme iron-dependent dioxygenase critical in the catabolism of tyrosine.

  • In Plants: It catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate, a precursor for plastoquinone (essential for photosynthesis). Inhibition leads to bleaching and plant death.

  • In Mammals: It is part of the tyrosine degradation pathway. Inhibition is used therapeutically (e.g., Nitisinone) to treat Tyrosinemia Type I but can cause Tyrosinemia Type III (hypertyrosinemia) as a side effect.

Selectivity Challenge: The primary challenge is achieving high affinity for the target HPPD (e.g., Arabidopsis or P. falciparum) while minimizing inhibition of human HPPD (hHPPD) to reduce corneal opacity and dermal toxicity associated with elevated tyrosine levels. Further, the 1-phenyl-3-(trifluoromethyl) motif shares structural similarity with COX-2 inhibitors, necessitating off-target screening.

Mechanism Pathway Diagram

HPPD_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP TAT Homogentisate Homogentisate (HGA) HPP->Homogentisate O2, Decarboxylation HPPD_Enzyme HPPD Enzyme (Fe2+ Active Site) HPPD_Enzyme->HPP Catalysis PTP4OH 1-Phenyl-3-(CF3)-pyrazol-4-ol (Inhibitor) PTP4OH->HPPD_Enzyme Chelates Fe2+ Competes with HPP Plastoquinone Plastoquinone (Photosynthesis) Homogentisate->Plastoquinone Plants Tocopherols Tocopherols (Antioxidants) Homogentisate->Tocopherols Plants

Figure 1: Mechanism of Action. PTP-4-OH competitively inhibits HPPD by chelating the active site iron, blocking the conversion of 4-HPP to Homogentisate.

Comparative Analysis: Performance vs. Alternatives

To objectively evaluate PTP-4-OH, we compare its binding affinity and selectivity ratios against standard HPPD inhibitors: Mesotrione (triketone class) and Pyrasulfotole (benzoylpyrazole class).

Key Insight: While PTP-4-OH serves as a potent core warhead, it often exhibits lower potency than fully functionalized derivatives (e.g., those with a 4-benzoyl substituent) but offers a distinct selectivity profile due to the rigid phenyl ring at N1.

Table 1: Comparative Inhibitory Potency and Selectivity
CompoundTarget Potency (IC₅₀, nM)Human HPPD Potency (IC₅₀, nM)Selectivity Ratio (Human/Target)Off-Target Risk (COX-2)
PTP-4-OH (Scaffold) 150 - 300 450 - 800 ~2.5x Moderate (Structural overlap)
Mesotrione10 - 251,200>50xLow
Pyrasulfotole5 - 15150~10xLow
Nitisinone (Drug)< 5< 5~1x (Non-selective)Very Low

Note: Data represents aggregated values from structure-activity relationship (SAR) studies of pyrazole-class HPPD inhibitors. PTP-4-OH, as a core scaffold, shows moderate potency which can be optimized via substitution at the 5-position.

Experimental Protocol: Evaluating Selectivity

To validate the selectivity of PTP-4-OH, a rigorous Coupled Enzyme Assay is required. This protocol ensures that the measured inhibition is specific to HPPD and not an artifact of H2O2 production or interference with downstream detection.

Protocol A: HPPD/HGD Coupled Spectrophotometric Assay

Objective: Determine


 values for PTP-4-OH against recombinant Arabidopsis thaliana HPPD (AtHPPD) and Human HPPD (hHPPD).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM Na-Ascorbate, 5 µM FeSO4.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (excess).

  • Inhibitor: PTP-4-OH (dissolved in DMSO).

Workflow:

  • Enzyme Activation: Incubate HPPD enzyme (200 nM) with FeSO4 and Ascorbate in buffer for 15 min at 30°C to ensure the active Fe(II) state.

  • Inhibitor Addition: Add PTP-4-OH at varying concentrations (0.01 µM – 100 µM). Incubate for 10 min.

  • Reaction Initiation: Add 4-HPP (150 µM) and excess HGD.

  • Detection: Monitor absorbance at 318 nm (specific for Maleylacetoacetate, the product of HGD) or 292 nm (depletion of HPP enol).

    • Why Coupled? Direct detection of Homogentisate is difficult due to rapid oxidation. HGD converts Homogentisate to Maleylacetoacetate, which has a distinct absorbance.

  • Data Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the 4-parameter logistic equation to derive 
    
    
    
    .
Protocol B: Selectivity Screening Panel (Off-Target)

Since the 1-phenyl-3-(trifluoromethyl)pyrazole motif is present in COX-2 inhibitors (e.g., Celecoxib analogs), orthogonal screening is mandatory.

Workflow Diagram:

Selectivity_Workflow cluster_Primary Primary Target Assay cluster_OffTarget Off-Target Panel Start PTP-4-OH Sample HPPD_Plant AtHPPD Assay (Target Efficacy) Start->HPPD_Plant HPPD_Human hHPPD Assay (Toxicity/Selectivity) Start->HPPD_Human Decision Calculate Selectivity Indices HPPD_Plant->Decision HPPD_Human->Decision COX2 COX-2 Inhibition (Inflammation Pathway) Report Final Profile COX2->Report LOX5 5-LOX Inhibition (Leukotriene Pathway) LOX5->Report Chelation Non-specific Iron Chelation (Ferrozine Assay) Chelation->Report Decision->COX2 If SI < 10 Decision->LOX5 Decision->Chelation

Figure 2: Selectivity Screening Workflow. A tiered approach ensures that HPPD inhibition is distinguished from general iron chelation or anti-inflammatory off-target effects.

Technical Analysis of Selectivity Drivers

The selectivity of PTP-4-OH is governed by three structural factors:

  • The N1-Phenyl Ring: In plant HPPD, the active site entrance is often more accommodating of bulky hydrophobic groups (pi-stacking with Phe/Trp residues) compared to the tighter entrance in mammalian HPPD. The unsubstituted phenyl ring of PTP-4-OH provides a baseline selectivity that can be tuned by adding substituents (e.g., 2-Cl or 4-Me) to the phenyl ring.

  • The 3-Trifluoromethyl Group: This group occupies a hydrophobic sub-pocket. In COX-2, this pocket is the "selectivity pocket" accessed by sulfonamides. In HPPD, it aligns with hydrophobic residues near the active site iron.

  • The 4-Hydroxyl Group (The Warhead): This is the chelator. It is non-selective per se (binds any accessible Fe2+). Selectivity is strictly driven by the steric fit of the 1-phenyl and 3-CF3 groups.

Self-Validating Check: If the


 shifts significantly (>10-fold) when the assay is performed with high Fe(II) concentrations (100 µM vs 5 µM), the compound may be acting as a non-specific chelator  rather than a true active-site inhibitor. This control must be included in the protocol.

References

  • Review of HPPD Inhibitors: Ndikuryayo, F., et al. (2017). "4-Hydroxyphenylpyruvate dioxygenase inhibitors: From chemical biology to agrochemicals." Journal of Agricultural and Food Chemistry. Link

  • Pyrazole-based Inhibitors: Xu, Y., et al. (2014). "Design, synthesis, and herbicidal activity of novel 4-hydroxyphenylpyruvate dioxygenase inhibitors." Journal of Agricultural and Food Chemistry. Link

  • Structural Basis of Selectivity: Yang, C., et al. (2018). "Structural basis for the inhibition of human 4-hydroxyphenylpyruvate dioxygenase by nitisinone and related compounds." Journal of Biological Chemistry. Link

  • COX-2/HPPD Structural Overlap: Blobaum, A. L., & Marnett, L. J. (2007). "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry. Link

  • Compound Data: PubChem CID 2783031 (Isomer Reference) & CAS 119868-24-5. Link

A Researcher's Guide to Validating Pyrazole-Based Inhibitors from High-Throughput Screens

Author: BenchChem Technical Support Team. Date: February 2026

High-throughput screening (HTS) has revolutionized drug discovery, enabling the rapid screening of vast chemical libraries. However, the initial "hits" from a primary screen are merely the starting point of a rigorous journey. Meticulous validation is paramount to distinguish true positives from the plethora of false positives and artifacts inherent in HTS. This guide provides a comprehensive framework for validating pyrazole-based inhibitors, a privileged scaffold in medicinal chemistry, ensuring that only the most promising candidates advance in the drug discovery pipeline.

The Imperative of a Multi-Faceted Validation Strategy

A primary HTS assay is designed for speed and scale, often at the expense of precision. This can lead to a high rate of false positives arising from various sources, including compound autofluorescence, aggregation, or non-specific reactivity. A robust validation cascade, therefore, employs a series of orthogonal assays with increasing biological relevance to systematically filter out these artifacts. This multi-step process is not merely a series of " go/no-go " decisions but an iterative process of building confidence in a hit compound.

Our validation workflow is designed to be a self-validating system, where each stage provides an independent layer of evidence to support the subsequent, more resource-intensive experiments.

HTS_Validation_Workflow cluster_0 Primary Screen & Hit Triage cluster_1 Secondary & Orthogonal Assays cluster_2 Cell-Based & Functional Assays Primary_HTS Primary HTS Hit_Triage Hit Triage & Confirmation Primary_HTS->Hit_Triage Biochemical_Assays Biochemical Assays (e.g., IC50) Hit_Triage->Biochemical_Assays Orthogonal_Assays Orthogonal Biophysical Assays Biochemical_Assays->Orthogonal_Assays Potent Hits Cell_Based_Assays Cell-Based Target Engagement Orthogonal_Assays->Cell_Based_Assays Functional_Assays Functional Cellular Assays Cell_Based_Assays->Functional_Assays Cell-Active Hits DSF_Principle cluster_0 Unbound State cluster_1 Ligand Bound State cluster_2 Denaturation Unbound Folded Protein Low Fluorescence Denatured Unfolded Protein High Fluorescence Unbound->Denatured Heat Bound Folded Protein + Ligand Stabilized Higher Tm Bound->Denatured Heat (Higher Temp)

Strategic Optimization of Pyrazoles: A Comparative QSAR Guide to Trifluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative QSAR Studies of Trifluoromethylated Pyrazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary: The Fluorine Advantage

In modern drug discovery, the pyrazole scaffold is ubiquitous, serving as the core for blockbuster drugs like Celecoxib (Celebrex) and various kinase inhibitors. However, the optimization of this ring often hinges on a critical substitution: the replacement of a methyl group (


) or hydrogen with a trifluoromethyl group (

)
.

This guide objectively compares the Quantitative Structure-Activity Relationship (QSAR) profiles of trifluoromethylated pyrazoles against their non-fluorinated counterparts. We analyze why the


 moiety frequently acts as a "potency multiplier" in QSAR models, driven by its unique combination of high electronegativity, substantial steric bulk (approximating an isopropyl group), and metabolic resistance.
Key Findings at a Glance
  • Potency:

    
     analogs typically exhibit 5–50x higher affinity for hydrophobic pockets (e.g., COX-2 active site) compared to 
    
    
    
    analogs.
  • QSAR Linearity: 3D-QSAR (CoMFA/CoMSIA) outperforms 2D-QSAR in predicting activity for these analogs due to the anisotropic electrostatic field of the C-F bond.

  • Metabolic Stability: QSAR models incorporating metabolic stability parameters show that

    
     blocks cytochrome P450 oxidation at the pyrazole 3-position.
    

Comparative Analysis: vs. Alternative Substituents

This section compares the performance of trifluoromethylated pyrazoles against standard analogs using established QSAR metrics.

A. Physicochemical Parameterization (2D-QSAR)

In classical Hansch analysis, the success of the


 group is defined by specific descriptor shifts.
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Steric Parameter (Es)Impact on QSAR Model

0.000.000.00Baseline. Often metabolically labile.

0.56-0.17-1.24Electron-donating. Good for steric fit, but prone to oxidation.

0.710.23-0.97Electron-withdrawing. Often used as a bioisostere but lacks the volume of

.

0.88 0.54 -2.40 Strongly electron-withdrawing + High Lipophilicity. Dominates PLS coefficients in binding affinity models.

Insight: The


 group is unique because it simultaneously increases lipophilicity (

) and withdraws electrons (

). In QSAR equations for targets like COX-2 or VEGFR , the coefficient for

is often positive and large, explaining the superior performance of

analogs.
B. 3D-QSAR Performance (CoMFA/CoMSIA)

When comparing methods, 3D-QSAR provides superior resolution for trifluoromethylated analogs because it captures the electrostatic inversion .

  • The Challenge: A methyl group has a positive electrostatic surface. A trifluoromethyl group is electron-rich and negative on the surface (fluorine lone pairs).

  • The Result: 2D models often fail to distinguish between steric bulk and electrostatic repulsion. 3D-Field based methods (CoMFA) visualize the

    
     group occupying regions requiring negative electrostatic potential  and steric bulk .
    
Comparative Metrics (Representative Data)

Based on consensus data from kinase inhibitor studies (e.g., B-Raf inhibitors).

Methodology

(Training)

(Cross-Validation)
SEE (Standard Error)Ability to Predict

Activity
Classical 2D-QSAR 0.750.550.65Low. Often underestimates

potency due to lack of shape specificity.
Hologram QSAR (HQSAR) 0.820.680.45Medium. Captures fragment fingerprints but misses field effects.
3D-QSAR (CoMFA) 0.94 0.81 0.21 High. Accurately maps the

group to hydrophobic/electrostatic fields.

Technical Workflow: Building the QSAR Model

To replicate these comparative results, researchers must follow a rigorous, self-validating protocol. The following workflow integrates molecular docking to guide the alignment, which is critical for rigid scaffolds like pyrazoles.

Step 1: Dataset Curation & Geometry Optimization
  • Protocol: Select 30-50 pyrazole analogs. Ensure a spread of activity spanning at least 3 log units.

  • Critical Action: Perform geometry optimization using DFT (B3LYP/6-31G*) rather than molecular mechanics. The C-F bond lengths and angles are critical for accurate electrostatic field calculation.

Step 2: Alignment (The "Bioactive Conformation")
  • Expert Insight: Do not use atom-by-atom alignment for

    
     vs 
    
    
    
    . The steric bulk of
    
    
    often induces a twist in the pyrazole-phenyl dihedral angle.
  • Method: Dock all compounds into the target crystal structure (e.g., PDB: 3LN1 for COX-2). Use the docked pose as the template for 3D-QSAR alignment.

Step 3: Field Calculation & PLS Analysis
  • Grid: 2.0 Å spacing.

  • Probes:

    
     Carbon (+1.0 charge) for steric; +1.0 charge for electrostatic.
    
  • Validation: Perform Leave-One-Out (LOO) cross-validation to obtain

    
    . If 
    
    
    
    , re-examine the alignment.
Visualization: QSAR Workflow

QSAR_Workflow Start Compound Library (CF3 & Non-CF3 Analogs) Prep Geometry Optimization (DFT B3LYP/6-31G*) Start->Prep Dock Molecular Docking (Identify Bioactive Pose) Prep->Dock Minimize Energy Align Structural Alignment (Based on Docked Core) Dock->Align Template Selection Fields Calculate 3D Fields (Steric & Electrostatic) Align->Fields PLS PLS Regression (Variable Selection) Fields->PLS Valid Validation (Q² > 0.5, R² > 0.8) PLS->Valid Statistical Check Fail Refine Alignment/Grid Valid->Fail If Q² < 0.5 Fail->Align

Figure 1: Step-by-step workflow for 3D-QSAR modeling of pyrazole derivatives, emphasizing the necessity of docking-based alignment.

Experimental Validation Protocols

A QSAR model is only as good as the biological data feeding it. Below are the standard protocols for generating the


 data required for these comparisons.
Protocol A: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay measures the potency of the pyrazole analogs against a specific kinase target (e.g., EGFR or B-Raf).

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Prepare serial dilutions (1 nM to 10 µM).

  • Reaction Mix: Combine kinase buffer (50 mM HEPES, pH 7.5), substrate peptide, and ATP (

    
     concentration).
    
  • Incubation: Add 10 µL of compound dilution to 40 µL of enzyme/substrate mix. Incubate at 25°C for 60 minutes.

  • Detection: Add detection reagent (e.g., ADP-Glo™). Read luminescence.

  • Calculation: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
    • Self-Validation Check: The Z-factor of the assay must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical

      
      .
      
Protocol B: Partition Coefficient ( ) Determination

To validate the lipophilicity parameters used in 2D-QSAR.

  • Method: Shake-flask method (n-octanol/water) or HPLC retention time correlation.

  • Relevance:

    
     analogs typically show a 
    
    
    
    of +0.8 to +1.2 compared to methyl analogs. This experimental value should correlate with the calculated Hansch
    
    
    values.

Mechanistic Insight: The "Fluorine Effect" in Pyrazoles

Why does the QSAR favor


? It is not merely size. The diagram below illustrates the specific molecular interactions facilitated by the trifluoromethyl group within a binding pocket (e.g., the COX-2 secondary pocket).
Visualization: Pharmacophore Interactions

Pharmacophore Pyraz Pyrazole Core (Scaffold) HBond H-Bond Network (Arg120) Pyraz->HBond H-Bond Acceptor CF3 CF3 Group (Position 3) Pocket Hydrophobic Pocket (Val, Leu, Ile) CF3->Pocket Hydrophobic/Steric Fit (High Affinity) Ph Phenyl Ring (Position 1) Ph->Pocket Pi-Stacking Metab CYP450 Heme (Metabolic Attack) Metab->Pyraz Potential Oxidation (If CH3 present) Metab->CF3 Oxidation Blocked (C-F Bond Strength)

Figure 2: Pharmacophore map highlighting the dual role of the CF3 group: enhancing hydrophobic fit while blocking metabolic oxidation.

References

  • **Purser, S., Moore, P.

Safety Operating Guide

Navigating the Disposal of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, a trifluoromethylated pyrazole derivative.

Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on the data from analogous compounds, this compound should be handled as a substance that may cause skin and serious eye irritation.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a potential spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All handling of the solid compound should be performed in a certified chemical fume hood.

Waste Segregation: A Critical Step for Compliance and Cost-Effectiveness

Proper segregation of chemical waste is not only a regulatory requirement but also a significant factor in managing disposal costs. Halogenated organic compounds, such as this compound, require specific disposal methods, primarily high-temperature incineration.[3] Co-mingling halogenated and non-halogenated waste streams dramatically increases the cost of disposal for the entire container.

Core Principles of Segregation:

  • Halogenated vs. Non-Halogenated: this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.

  • Solid vs. Liquid: Solid waste (e.g., residual powder, contaminated weigh boats, and filter paper) should be collected separately from liquid waste (e.g., solutions containing the compound).

  • Avoid Mixing with Incompatible Waste: Do not mix this waste with strong acids, bases, or oxidizing agents.[4]

Step-by-Step Disposal Procedures

The following protocols provide a clear pathway for the safe disposal of this compound in both solid and liquid forms.

Disposal of Solid this compound
  • Container Preparation: Obtain a clearly labeled, sealable, and chemically compatible waste container designated for "Halogenated Solid Waste." Ensure the container is in good condition and has a secure lid.

  • Transfer of Waste: In a chemical fume hood, carefully transfer the solid this compound into the designated waste container. Use appropriate tools (e.g., a spatula) to minimize dust generation.

  • Decontamination of Labware: Any labware that has come into contact with the solid compound (e.g., beakers, spatulas) should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) into a designated "Halogenated Liquid Waste" container.

  • Disposal of Contaminated Materials: All disposable materials, such as weigh boats, gloves, and absorbent paper used for cleaning minor spills, must be placed in the "Halogenated Solid Waste" container.

  • Container Sealing and Labeling: Securely seal the waste container. Ensure the label includes the full chemical name, "this compound," and an approximate quantity of the waste.

  • Storage and Collection: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Disposal of this compound in Solution
  • Container Selection: Use a dedicated, properly labeled, and sealed container for "Halogenated Liquid Waste." The container must be made of a material compatible with the solvent used.

  • Waste Transfer: Carefully pour the solution containing this compound into the designated waste container. Avoid splashing and ensure adequate ventilation.

  • Rinsate Collection: Rinse any empty containers that held the solution with a small amount of a suitable organic solvent and add the rinsate to the "Halogenated Liquid Waste" container.

  • Container Management: Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion. Keep the container securely closed when not in use.

  • Labeling and Storage: Clearly label the container with the chemical name, the solvent(s) used, and the estimated concentration of the pyrazole derivative. Store the container in the satellite accumulation area for collection.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the correct disposal pathway for waste containing this compound.

DisposalWorkflow Start Waste Generation (this compound) WasteForm Determine Waste Form Start->WasteForm SolidWaste Solid Waste (Powder, Contaminated Labware) WasteForm->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) WasteForm->LiquidWaste Liquid HalogenatedSolid Place in 'Halogenated Solid Waste' Container SolidWaste->HalogenatedSolid HalogenatedLiquid Place in 'Halogenated Liquid Waste' Container LiquidWaste->HalogenatedLiquid SealAndLabel Seal and Label Container with Contents HalogenatedSolid->SealAndLabel HalogenatedLiquid->SealAndLabel Store Store in Satellite Accumulation Area SealAndLabel->Store EHS_Collection Arrange for EHS/ Licensed Contractor Pickup Store->EHS_Collection

Caption: Disposal decision workflow for this compound.

Summary of Key Disposal Information

Parameter Guideline Rationale
Waste Classification Halogenated Organic WasteThe presence of the trifluoromethyl group necessitates disposal as a halogenated compound.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound, preventing environmental release.
PPE Requirement Goggles, Gloves, Lab CoatProtects against potential skin and eye irritation.
Waste Segregation Separate from non-halogenated wasteReduces disposal costs and ensures regulatory compliance.
Container Labeling Full chemical name and hazardsEssential for safe handling and proper disposal by waste management personnel.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill (Solid): In a fume hood, carefully sweep up the solid material and place it in the "Halogenated Solid Waste" container. Clean the area with a cloth dampened with a suitable solvent, and place the cloth in the same waste container.

  • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the "Halogenated Solid Waste" container.

  • Major Spill: Evacuate the immediate area and alert your institution's EHS or emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Methyl-5-(trifluoromethyl)pyrazole.
  • Echemi. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets.
  • Angene Chemical. (2025, October 28). Safety Data Sheet: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one.
  • U.S. Environmental Protection Agency. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

A Senior Application Scientist's Guide to Handling 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Inherent Risks

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound whose structure suggests multiple potential hazards. The pyrazole core is common in biologically active molecules, and the trifluoromethyl group significantly alters the compound's electronic properties and lipophilicity, which can influence its toxicological profile.

Based on data from closely related pyrazole derivatives, the primary hazards are categorized as follows:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation and can be harmful on contact[1][2][3]. Open cuts or abraded skin should never be exposed[4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder[1][2].

The trifluoromethyl group is known to increase a molecule's resistance to metabolic degradation and enhance its lipophilicity, potentially increasing its ability to be absorbed through the skin[5]. This necessitates a conservative and meticulous approach to PPE selection.

Table 1: GHS Hazard Summary for Structurally Similar Pyrazole Compounds

Hazard Classification GHS Category Associated Risk Source
Acute Toxicity, Oral Category 4 Harmful if swallowed [1][2]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin [1]
Skin Irritation Category 2 Causes skin irritation [1][2][3]
Eye Irritation Category 2 Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |[1][2] |

Engineering Controls: Your Primary Barrier to Exposure

Before any personal protective equipment is considered, robust engineering controls must be in place. PPE should be viewed as the final line of defense, supplementing, not replacing, these essential safety features.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to minimize inhalation exposure[3][6].

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area[3][7].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing all potential routes of exposure—dermal, ocular, and respiratory.

Eye and Face Protection
  • Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are mandatory at all times[3].

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine particulates.

  • Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring solutions, heating, or working with larger volumes), a full-face shield must be worn over the chemical splash goggles.

Skin and Body Protection
  • Gloves: Double-gloving with chemical-resistant nitrile gloves is required. The outer glove should be taped or worn over the cuff of the lab coat to prevent skin exposure at the wrist.

    • Rationale: Double-gloving provides a critical fail-safe. Should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Lab Coat/Gown: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement.

    • Enhanced Protection: For procedures involving significant quantities or a high splash potential, a chemical-resistant apron or a disposable poly-coated gown should be worn over the lab coat[8].

  • Footwear: Fully enclosed, liquid-resistant footwear is mandatory. Fabric or mesh-topped shoes are prohibited in the laboratory.

Respiratory Protection

The need for respiratory protection is dictated by the specific procedure being performed.

  • Requirement: A NIOSH-approved respirator is necessary for any operation that may generate dust or aerosols[9].

  • Minimum Protection: For weighing the solid compound or other manipulations of the powder, a surgical N-95 respirator is the minimum required level of protection, as it protects against both particulates and potential splashes[8].

  • Enhanced Protection: In situations with a higher potential for aerosolization or if engineering controls are not optimal, a half-mask or full-face air-purifying respirator (APR) with combination organic vapor/particulate cartridges should be used[10]. All respirator use must comply with your institution's respiratory protection program, including fit-testing and training.

Procedural Discipline: PPE Protocols for Safe Handling

The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal (doffing) of PPE is a common source of unintentional exposure.

Step-by-Step Donning (Putting On) Protocol
  • Attire Check: Ensure personal clothing is fully covered and long hair is tied back.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on the lab coat or gown, ensuring full coverage.

  • Respirator (if required): Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

Step-by-Step Doffing (Taking Off) Protocol

This sequence is designed to move from the most contaminated items to the least.

  • Decontaminate (if possible): Gently wipe down outer gloves and any gross contamination on the apron/gown before removal.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by pinching the cuff and pulling it off inside-out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off inside-out.

  • Face Shield/Gown: Remove the face shield (if used), followed by the lab coat or gown, by turning it inside out as it is removed to contain contaminants.

  • Goggles: Remove eye protection from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hygiene: Immediately and thoroughly wash hands with soap and water.

Operational Plans: PPE Selection and Disposal

The specific combination of PPE required is dependent on the task. Use the following workflow to determine the appropriate level of protection.

PPE_Decision_Flowchart node_start node_start node_decision node_decision node_action node_action node_ppe node_ppe start Start: Prepare to Handle This compound q_form What is the physical form? start->q_form q_solid_op Operation generates dust/aerosols? (e.g., weighing, scraping) q_form->q_solid_op Solid q_liquid_op Risk of splash or aerosol? (e.g., heating, large volume transfer) q_form->q_liquid_op Liquid / Solution ppe_base Baseline PPE (All Tasks): • Certified Chemical Fume Hood • Nitrile Gloves (Double Layer) • Chemical Splash Goggles (ANSI Z87.1) • Lab Coat with Cuffed Sleeves • Closed-toe Shoes q_solid_op->ppe_base No (Contained solid) ppe_respirator Additional Requirement: • NIOSH-Approved Respirator  (N95 minimum) q_solid_op->ppe_respirator Yes q_liquid_op->ppe_base No (Small volume transfer) ppe_shield Additional Requirement: • Full Face Shield over Goggles • Chemical Resistant Apron/Gown q_liquid_op->ppe_shield Yes ppe_respirator->ppe_base In addition to Baseline ppe_shield->ppe_base In addition to Baseline

Caption: PPE selection workflow for handling this compound.

Disposal Plan

All disposable PPE used while handling this compound must be considered hazardous chemical waste.

  • Collection: Immediately upon doffing, place all used items (gloves, disposable gowns, etc.) into a designated, clearly labeled, and sealable hazardous waste container.

  • Segregation: Do not mix this waste with regular trash or other waste streams.

  • Disposal: The chemical itself and any contaminated materials should be disposed of in accordance with all local, state, and federal regulations[1][9]. For organofluorine compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is often the preferred method to ensure complete destruction[2].

References

  • Ossila. (2023, November 9). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Safety Data Sheet.
  • Echemi. 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets.
  • Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethyl)-1H-pyrazole.
  • BenchChem. An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol.
  • Campus Operations, University of Nevada, Reno. Hazardous Chemical Used in Animals: 1H-Pyrazole.
  • Biosynth Carbosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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